molecular formula C7H10BrNS B1437994 2-Bromo-4-tert-butyl-1,3-thiazole CAS No. 873075-54-8

2-Bromo-4-tert-butyl-1,3-thiazole

Cat. No.: B1437994
CAS No.: 873075-54-8
M. Wt: 220.13 g/mol
InChI Key: ILKZEOZQPGBUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-tert-butyl-1,3-thiazole is a useful research compound. Its molecular formula is C7H10BrNS and its molecular weight is 220.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-tert-butyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKZEOZQPGBUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654702
Record name 2-Bromo-4-tert-butyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873075-54-8
Record name 2-Bromo-4-tert-butyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 873075-54-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data for the heterocyclic compound 2-Bromo-4-tert-butyl-1,3-thiazole. As a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in medicinal chemistry and materials science. This document synthesizes predicted data and comparative analysis from closely related structures to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a five-membered thiazole ring, a versatile scaffold in pharmacologically active compounds. The structure is characterized by the presence of a bromine atom at the 2-position and a bulky tert-butyl group at the 4-position. These substituents significantly influence the electron distribution within the thiazole ring, which is reflected in its spectral characteristics.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the protons of the tert-butyl group and the single proton on the thiazole ring.

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~1.3-1.4Singlet (s)9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet in the aliphatic region.
~7.0-7.2Singlet (s)1HThiazole C5-H The lone proton on the thiazole ring is in an electron-deficient environment, shifting it downfield. Its chemical shift is influenced by the adjacent sulfur atom and the bromine at C2.

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent peak. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Four distinct signals are expected for the carbon atoms of the thiazole ring and the tert-butyl group.

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignmentRationale
~30-32-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.
~34-36-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~115-120Thiazole C 5The carbon bearing the single proton (C5) is expected to be the most upfield of the ring carbons due to less deshielding compared to C2 and C4.
~138-142Thiazole C 2The carbon atom bonded to the electronegative bromine and nitrogen atoms (C2) will be significantly deshielded and shifted downfield.
~160-165Thiazole C 4The carbon atom attached to the tert-butyl group (C4) will also be deshielded due to its position in the heterocyclic ring.

Workflow for NMR Data Acquisition and Analysis

cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) add_tms Add TMS as an internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer place_in_nmr Place sample in NMR spectrometer transfer->place_in_nmr shim Shim the magnetic field place_in_nmr->shim acquire_spectra Acquire ¹H and ¹³C spectra shim->acquire_spectra fourier Fourier Transform acquire_spectra->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick assign Assign signals to molecular structure peak_pick->assign

Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3100-3150C-H stretchAromatic C-H (Thiazole ring)The C-H bond on the thiazole ring will have a stretching frequency characteristic of sp² hybridized carbons.
~2960-2870C-H stretchAliphatic C-H (tert-butyl)The C-H bonds of the methyl groups in the tert-butyl substituent will show strong absorptions in this region.
~1500-1600C=N stretchThiazole ringThe carbon-nitrogen double bond within the thiazole ring gives rise to a characteristic absorption band.
~1370-1390C-H bendtert-butylThe symmetric and asymmetric bending vibrations of the methyl groups in the tert-butyl group are expected here.
~1000-1200C-N stretchThiazole ringStretching vibrations of the carbon-nitrogen single bond in the ring.
~600-800C-Br stretchBromoalkaneThe carbon-bromine bond stretch is typically found in the fingerprint region of the IR spectrum.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software. The resulting spectrum can then be analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₇H₁₀BrNS. The presence of bromine is a key feature to look for in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in isotopic peaks for the molecular ion and any bromine-containing fragments that are two mass units apart and have nearly equal intensity.

Predicted m/z Values for Adducts [1]

AdductPredicted m/z
[M+H]⁺219.97901
[M+Na]⁺241.96095
[M-H]⁻217.96445

Expected Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is likely to proceed through several key pathways.

M [C₇H₁₀BrNS]⁺ m/z = 219/221 M_minus_CH3 [M - CH₃]⁺ m/z = 204/206 M->M_minus_CH3 - CH₃ M_minus_tBu [M - C(CH₃)₃]⁺ m/z = 162/164 M->M_minus_tBu - C(CH₃)₃ Thiazole_ring [C₃H₂BrNS]⁺ M_minus_tBu->Thiazole_ring

Caption: A simplified predicted fragmentation pathway for this compound.

Self-Validating Protocol for Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺).

  • Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The presence of the characteristic isotopic pattern for bromine serves as a key validation point for the structure.

Conclusion

The spectral data of this compound can be reliably predicted based on its molecular structure and comparison with analogous compounds. The key identifying features include a simple ¹H NMR spectrum with two singlets, characteristic ¹³C NMR signals for the thiazole ring and tert-butyl group, specific IR absorption bands for the functional groups present, and a mass spectrum showing a distinctive isotopic pattern for bromine. This in-depth guide provides a solid foundation for researchers and scientists working with this important heterocyclic compound, enabling them to confidently identify and characterize it in their experimental work.

References

physical and chemical properties of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-tert-butyl-1,3-thiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal and agricultural chemistry. We will delve into its core physicochemical properties, spectroscopic signatures, chemical reactivity, and established synthetic protocols. This document is intended for researchers, chemists, and drug development professionals who utilize heterocyclic intermediates for the design and synthesis of novel bioactive compounds. The strategic placement of a reactive bromine atom at the 2-position and a bulky, lipophilic tert-butyl group at the 4-position makes this molecule a versatile synthon for creating complex, stable, and selective thiazole-based structures.[1]

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, including pharmaceuticals and natural products.[2][3] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have made it a cornerstone in drug discovery.[4] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

The functionalization of the thiazole core allows for the fine-tuning of a molecule's steric and electronic profile, which in turn modulates its pharmacokinetic and pharmacodynamic properties. This compound emerges as a particularly valuable intermediate. The tert-butyl group at the C4 position enhances lipophilicity, which can improve cell membrane permeability and interaction with hydrophobic pockets of target proteins.[5] Simultaneously, the bromine atom at the C2 position serves as a versatile chemical handle for introducing further molecular diversity through reactions such as cross-coupling and lithiation.[7][8]

Molecular Identity and Structure

This compound is identified by the CAS Number 873075-54-8.[9] Its structure consists of a five-membered thiazole ring substituted with a bromine atom at position 2 and a tert-butyl group at position 4.

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is critical for handling, storage, and experimental design.

PropertyValueReference
CAS Number 873075-54-8[1][9]
Molecular Formula C₇H₁₀BrNS[9][10]
Molecular Weight 220.13 g/mol [1][9]
Typical Purity ≥95%[1][9]
Physical Form Liquid[11] (by analogy)
Storage Conditions Room temperature, inert atmosphere[1][12]
InChI Key ILKZEOZQPGBUCV-UHFFFAOYSA-N[10]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Two key signals should be present:

    • A singlet integrating to 9 protons, located in the upfield region (typically δ 1.3-1.5 ppm), corresponding to the magnetically equivalent protons of the tert-butyl group.[13]

    • A singlet integrating to 1 proton, located further downfield (typically δ 7.0-7.5 ppm), corresponding to the proton at the C5 position of the thiazole ring.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each unique carbon environment: the quaternary carbon and methyl carbons of the tert-butyl group, and the three distinct carbons of the thiazole ring (C2, C4, and C5).

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the molecular weight and elemental composition. A key diagnostic feature is the isotopic signature of bromine.

  • Molecular Ion Peak (M⁺): Due to the near-equal natural abundance of the ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) isotopes, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z values separated by 2 Da (e.g., at 220 and 222 amu).[14] This M/M+2 pattern is characteristic of monobrominated compounds.

  • Fragmentation: A prominent fragment is often observed corresponding to the loss of the bromine atom. The most stable fragment is typically the tert-butyl cation ([C₄H₉]⁺) at m/z 57.[14]

Chemical Properties and Reactivity

Stability and Storage

This compound is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep it at room temperature under an inert atmosphere to prevent potential degradation.[1][11][12]

Key Reactions

The reactivity of this molecule is dominated by the C-Br bond at the electron-deficient 2-position of the thiazole ring.

  • Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[8] This allows for the straightforward introduction of aryl, heteroaryl, alkyl, or alkynyl substituents at the 2-position, providing a powerful tool for library synthesis in drug discovery programs.

  • Lithiation and Metal-Halogen Exchange: The C2-proton of a thiazole is acidic, but the presence of the bromine atom allows for facile metal-halogen exchange. Treatment with strong organolithium bases (like n-BuLi or t-BuLi) at low temperatures can generate a 2-lithiated thiazole intermediate.[7] This potent nucleophile can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups. This strategy provides a complementary approach to cross-coupling for functionalizing the C2 position.

Synthesis and Purification

A robust and common method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.[15] The target compound, this compound, can be prepared via a multi-step sequence starting from commercially available materials.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-type Bromination cluster_2 Step 3: Purification start 1-Bromo-3,3-dimethyl-2-butanone + Thiourea step1 Cyclocondensation in Ethanol (Reflux) start->step1 prod1 Intermediate: 2-Amino-4-tert-butylthiazole step1->prod1 step2 Diazotization (NaNO₂, HBr/H₂O, 0-5°C) prod1->step2 step3 Copper(I) Bromide (CuBr) catalyzed bromination step2->step3 step4 Workup (Extraction with Ethyl Acetate) step3->step4 prod2 Crude Product step5 Purification (Silica Gel Column Chromatography) step4->step5 final Final Product: this compound step5->final

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Amino-4-tert-butylthiazole (Intermediate)
  • Reagents: 1-bromo-3,3-dimethyl-2-butanone, thiourea, ethanol.

  • Procedure: a. To a solution of thiourea (1.2 equivalents) in absolute ethanol, add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at room temperature. b. Causality: The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[5][15] Ethanol is a common solvent that facilitates the dissolution of both reactants. c. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). d. Causality: Refluxing provides the necessary activation energy for the cyclocondensation reaction to proceed to completion. e. After cooling to room temperature, concentrate the mixture under reduced pressure. f. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-amino-4-tert-butylthiazole, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound
  • Reagents: 2-Amino-4-tert-butylthiazole, sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) bromide (CuBr).

  • Procedure: a. Suspend 2-amino-4-tert-butylthiazole (1.0 equivalent) in an aqueous solution of HBr (approx. 48%) and cool the mixture to 0-5°C in an ice bath. b. Causality: This step protonates the amino group, preparing it for diazotization. Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. c. Add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes. d. Causality: The reaction between the amine and nitrous acid (formed in situ from NaNO₂ and HBr) generates the diazonium salt intermediate. e. In a separate flask, dissolve CuBr (1.2 equivalents) in HBr and add this solution to the cold diazonium salt mixture.[2][3] f. Causality: This is a Sandmeyer-type reaction, where the copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion. g. Allow the reaction to warm to room temperature and then heat gently (e.g., to 60°C) until nitrogen gas evolution ceases. h. Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and wash the organic layer with water and brine. i. Dry the organic phase, concentrate, and purify the crude product by silica gel column chromatography to obtain pure this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block for constructing more complex molecules.[1]

  • Pharmaceuticals: It is used in the synthesis of novel compounds targeting a range of therapeutic areas. The thiazole core combined with the lipophilic tert-butyl group can be elaborated via the bromo-substituent to create libraries of potential drug candidates for screening.[1][5]

  • Agrochemicals: This intermediate is employed in the development of new fungicides and herbicides.[1][12] The thiazole moiety is known to contribute to the bioactivity of these agents, and substitutions at the 2- and 4-positions allow for the optimization of potency, selectivity, and stability.[1][12]

  • Materials Science: Brominated thiazoles can also be used in the synthesis of specialty dyes and optical brighteners, where the heterocyclic structure contributes to desired photophysical properties.[1]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical and spectroscopic profile. Its strategic combination of a lipophilic tert-butyl group and a synthetically versatile bromine atom makes it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and synthesis, as detailed in this guide, is essential for its effective application in the rapid and logical development of novel, high-value chemical entities.

References

Introduction: The Strategic Value of the 4-tert-butyl-1,3-thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 2-Bromo-4-tert-butyl-1,3-thiazole

The 1,3-thiazole ring is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. The functionalization of this scaffold is therefore a critical endeavor for medicinal and process chemists.

This guide focuses on This compound , a versatile building block whose reactivity is dominated by the carbon-bromine bond at the electron-deficient C2 position. The presence of the tert-butyl group at the C4 position introduces significant steric bulk and possesses a mild electron-donating inductive effect. These features influence the molecule's reactivity, regioselectivity, and the stability of reaction intermediates, making a nuanced understanding of its chemistry essential for its effective utilization. This document provides a comprehensive overview of its primary reaction pathways, supported by mechanistic insights and actionable experimental protocols for researchers, scientists, and drug development professionals.[3][4]

Core Reactivity Profile: A Tale of Two Positions

The reactivity of this compound is primarily centered on two key positions:

  • The C2 Position: The site of the carbon-bromine bond is the principal hub of reactivity. The electronegativity of the adjacent nitrogen and sulfur atoms renders this position electrophilic and susceptible to a host of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

  • The C5 Position: This is the most acidic proton on the thiazole ring. Under specific conditions, it can be deprotonated by strong, non-nucleophilic bases to generate a C5-lithiated species, opening a pathway for functionalization at a secondary site.

This guide will systematically explore the chemistry at these positions.

Metal-Halogen Exchange: Gateway to Nucleophilic Thiazoles

One of the most powerful strategies for functionalizing this compound is through metal-halogen exchange. This process transforms the electrophilic C2 carbon into a potent nucleophile by replacing the bromine atom with a metal, typically lithium or magnesium.[5]

Mechanistic Rationale: The Umpolung Effect

The reaction with an organolithium reagent (like n-BuLi or t-BuLi) or activated magnesium metal reverses the polarity of the C2 position—a classic example of "umpolung".[6]

  • Lithiation: Treatment with alkyllithiums (e.g., n-BuLi) at low temperatures (typically -78 °C) results in a rapid bromine-lithium exchange to form 4-tert-butyl-1,3-thiazol-2-yllithium. This reaction is kinetically controlled and highly efficient. The resulting organolithium species is a powerful nucleophile, ready to react with a wide range of electrophiles.

  • Grignard Reagent Formation: Reaction with activated magnesium turnings in an ethereal solvent like THF or diethyl ether yields the corresponding Grignard reagent, (4-tert-butyl-1,3-thiazol-2-yl)magnesium bromide.[7] While less reactive than their organolithium counterparts, Grignard reagents offer excellent nucleophilicity with greater functional group tolerance in some applications.[6]

The choice between lithiation and Grignard formation depends on the desired subsequent reaction and the presence of other functional groups.

sub 2-Bromo-4-tert-butyl- 1,3-thiazole intermediate Nucleophilic Intermediate (Thiazol-2-yllithium or Thiazol-2-ylmagnesium bromide) sub->intermediate Metal-Halogen Exchange reagent Organometallic Reagent (e.g., n-BuLi or Mg) reagent->intermediate product Functionalized Product (4-tert-butyl-2-(E)-1,3-thiazole) intermediate->product Electrophilic Quench electrophile Electrophile (E+) (e.g., Aldehyde, CO2, Alkyl Halide) electrophile->product

Workflow for Metal-Halogen Exchange and Electrophilic Quench.
Experimental Protocol: Lithiation and Electrophilic Quench

This protocol describes a general procedure for the lithiation of this compound and subsequent reaction with an electrophile.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Electrophile (1.2 eq)

  • Anhydrous sodium sulfate, saturated ammonium chloride solution, ethyl acetate

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen. Allow to cool to room temperature.

  • Reagent Addition: Add this compound to the flask, followed by anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (either neat or as a solution in anhydrous THF) dropwise to the reaction mixture at -78 °C.

  • Warm-up: After stirring for 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Scope of Electrophiles

The generated thiazol-2-yllithium is a versatile nucleophile that can react with a broad array of electrophiles.

Electrophile Class Specific Example Resulting Functional Group at C2 Anticipated Yield Range
Aldehyde/KetoneBenzaldehydeSecondary Alcohol80-95%
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid75-90%
Alkyl HalideIodomethaneMethyl60-80%
DisulfideDimethyl disulfideMethylthio85-95%
IsocyanatePhenyl isocyanateAmide70-85%

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds under relatively mild conditions. These reactions are cornerstones of modern synthetic chemistry.[8][9]

The Unified Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is key to troubleshooting and optimizing these transformations.

Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂(X) Pd0->OA_complex RE_label Reductive Elimination TM_complex R¹-Pd(II)L₂(R²) OA_complex->TM_complex OA_label Oxidative Addition TM_complex->Pd0 R¹-R² TM_label Transmetalation R1X R¹-X (Thiazole-Br) R1X->OA_complex R2M R²-M (Coupling Partner) R2M->TM_complex

Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction couples the thiazole with an organoboron reagent (boronic acid or boronic ester) and is prized for its operational simplicity and the low toxicity of its reagents.[10]

  • Causality: The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often accelerate the rate-limiting reductive elimination step.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water).

  • Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: After cooling, dilute with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify via chromatography.

Boronic Acid/Ester Palladium Catalyst Base Solvent Temp (°C) Anticipated Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O10080-92%
Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O9075-90%
Pyridine-3-boronic acidPd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O10070-88%
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is one of the most powerful methods for constructing aryl-amine bonds.[8][12] It has largely replaced harsher classical methods like nucleophilic aromatic substitution.[13]

  • Causality: The reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine, facilitating its coordination to the palladium center.[14] The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group was critical for achieving high efficiency, as they promote both the oxidative addition and the final reductive elimination steps.[15]

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial and heat the mixture (e.g., 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate, dry, and concentrate. Purify by chromatography.

Amine Partner Catalyst/Ligand Base Solvent Temp (°C) Anticipated Yield
MorpholineXPhos Pd G3NaOt-BuToluene10090-98%
AnilineRuPhos Pd G3K₃PO₄1,4-Dioxane11080-95%
BenzylaminePd₂(dba)₃ / XPhosCs₂CO₃Toluene10085-95%
Carbazolet-BuXPhos Pd G3t-BuOLi1,4-Dioxane10088-96%[15]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the direct attachment of terminal alkynes to the thiazole ring, a valuable transformation for creating rigid, linear extensions to the molecular scaffold.[16]

  • Causality: The classic Sonogashira reaction uses a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. An amine base (e.g., Et₃N, i-Pr₂NH) is required both to deprotonate the alkyne and to act as a solvent.[17] Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne.[18]

Experimental Protocol: Sonogashira Coupling

  • Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent/Solvent Addition: Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine), followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride to remove copper salts, then wash with brine, dry, and concentrate. Purify by chromatography.

Stille Coupling: C(sp²)-C(sp²) Bond Formation with Organostannanes

The Stille reaction couples the thiazole with an organotin (stannane) reagent. Its primary advantage is the high tolerance for a wide variety of functional groups, as organostannanes are stable to air and moisture.[19][20]

  • Causality: The transmetalation step is the key C-C bond-forming event and its rate depends on the groups attached to the tin atom.[9] Typically, tributylstannyl or trimethylstannyl reagents are used. The main drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing stoichiometric tin byproducts after the reaction.[21]

Experimental Protocol: Stille Coupling

  • Setup: To a flame-dried flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill with argon.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF), followed by the organostannane reagent (1.1 eq).

  • Reaction: Heat the mixture (e.g., 90-110 °C) and monitor by TLC or LC-MS.

  • Workup: After cooling, the reaction mixture can be treated with an aqueous solution of KF to precipitate tin fluorides, which can be filtered off. Alternatively, purification relies heavily on careful flash column chromatography to separate the product from tin residues.[19]

Reactivity at the C5 Position: Directed Deprotonation

While the C2 position is the primary reactive site due to the C-Br bond, the C5 proton is the most acidic hydrogen on the ring. It can be selectively removed by a strong, sterically hindered base like lithium diisopropylamide (LDA), which minimizes competitive nucleophilic attack at the C2 position.[22]

  • Causality: Using a base like LDA at low temperature allows for kinetically controlled deprotonation at C5, generating a distinct 2-bromo-4-tert-butyl-1,3-thiazol-5-yllithium intermediate. This species can then be trapped with an electrophile, allowing for functionalization orthogonal to the C2 position. This two-step approach enables the synthesis of highly substituted, trifunctional thiazoles.[22]

sub 2-Bromo-4-tert-butyl- 1,3-thiazole intermediate 2-Bromo-4-tert-butyl- 1,3-thiazol-5-yllithium sub->intermediate C5-Deprotonation (Lithiation) base Strong Base (e.g., LDA, -78°C) base->intermediate product C5-Functionalized Product (2-Bromo-4-tert-butyl-5-(E)-1,3-thiazole) intermediate->product Electrophilic Quench electrophile Electrophile (E+) (e.g., DMF, Aldehyde) electrophile->product

Regioselective Functionalization at the C5 Position.

Conclusion

This compound is a strategically valuable and highly versatile synthetic intermediate. Its reactivity is well-defined and can be precisely controlled to achieve functionalization at either the C2 or C5 positions. The C2-bromo handle serves as a robust anchor for a suite of modern synthetic transformations, including metal-halogen exchange and an array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The ability to selectively deprotonate the C5 position further enhances its utility, providing a pathway to multi-substituted thiazole derivatives. A thorough understanding of these reaction pathways, as detailed in this guide, empowers chemists to leverage this building block to its full potential in the pursuit of novel bioactive molecules.

References

Foreword: The Strategic Value of a Functionalized Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-tert-butyl-1,3-thiazole (CAS 873075-54-8)

To the discerning researcher in medicinal chemistry and materials science, the value of a chemical building block is not merely in its structure, but in its potential. This compound is a prime exemplar of such a strategic intermediate. Its architecture—a stable thiazole core, a sterically demanding tert-butyl group conferring metabolic stability and solubility, and a reactive bromine handle at the key 2-position—presents a triad of features that unlock vast synthetic possibilities.

This guide moves beyond a simple recitation of properties. As a Senior Application Scientist, my objective is to provide a comprehensive understanding of this molecule's character, its synthesis, and most importantly, its proven utility in the field. We will explore not just the "what" but the "why"—the causality behind reaction conditions and the strategic advantages this building block offers in the rapid construction of complex molecular entities.

Core Characteristics: A Snapshot

A molecule's identity begins with its fundamental properties. This compound is a liquid at room temperature, a characteristic that influences handling and reaction setup.[1][2] Its key physicochemical and structural data are summarized below.

Physicochemical Data
PropertyValueSource(s)
CAS Number 873075-54-8[1][3][4][5][6][]
Molecular Formula C₇H₁₀BrNS[2][3][8]
Molecular Weight 220.13 g/mol [2][3][9]
Form Liquid[1][2]
Density 1.383 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.539[1][2]
Flash Point 98.9 °C (210.0 °F)[1][2]
SMILES String CC(C)(C)c1csc(Br)n1[1][2][8]
InChI Key ILKZEOZQPGBUCV-UHFFFAOYSA-N[1][2][8]
Chemical Structure

The molecule's structure is the foundation of its reactivity. The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring, combined with the bromine at the C2 position, makes this site highly susceptible to a range of transformative reactions.

Caption: Structure of this compound.

Synthesis Strategy: A Plausible Pathway

While specific proprietary synthesis routes may vary, a robust and logical pathway to this compound can be devised based on fundamental heterocyclic chemistry principles. The process logically breaks down into two primary stages: formation of the thiazole core followed by regioselective bromination.

Stage 1: Hantzsch Thiazole Synthesis of the Core

The Hantzsch thiazole synthesis remains a cornerstone method for constructing the thiazole ring.[10] It involves the condensation of an α-haloketone with a thioamide. For our target, this translates to reacting an appropriate α-haloketone bearing a tert-butyl group with thioformamide.

  • Causality: The reaction proceeds via nucleophilic attack of the thioamide's sulfur onto the carbonyl-activated α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The choice of a thioamide like thioformamide is critical as it provides the necessary N=C-S backbone.

Stage 2: Regioselective Bromination

With the 4-tert-butylthiazole scaffold in hand, the next critical step is the introduction of a bromine atom specifically at the C2 position. Direct electrophilic bromination of a thiazole ring can be complex, often favoring the more electron-rich C5 position.[11] Therefore, a more controlled strategy is required.

  • Expertise-Driven Choice: A highly effective method involves a Sandmeyer-type reaction starting from the corresponding 2-amino-4-tert-butylthiazole.[12][13] This precursor can be synthesized via the Hantzsch reaction using thiourea instead of thioformamide. The 2-amino group can then be diazotized and subsequently displaced by a bromide ion, typically using a copper(I) or copper(II) bromide catalyst. This approach offers excellent regioselectivity for the C2 position.

start α-Haloketone + Thiourea hantzsch Hantzsch Synthesis start->hantzsch amino_thiazole 2-Amino-4-tert-butylthiazole hantzsch->amino_thiazole sandmeyer Sandmeyer Reaction (NaNO₂, CuBr₂) amino_thiazole->sandmeyer final_product This compound sandmeyer->final_product

Caption: Proposed synthetic pathway to the target compound.

Reactivity and Applications in Synthesis

The true power of this compound lies in the reactivity of its C2-bromo bond. This position is electron-deficient, making it an excellent electrophilic site for palladium- or nickel-catalyzed cross-coupling reactions.[14] This versatility allows for the precise and modular installation of a wide array of functional groups, a cornerstone of modern drug discovery.[15][16]

central This compound suzuki_product C-C Bond Formation (Biaryls, etc.) central->suzuki_product stille_product C-C Bond Formation (Complex Scaffolds) central->stille_product negishi_product C-C Bond Formation (Alkyl, Aryl) central->negishi_product buchwald_product C-N Bond Formation (Aminated Thiazoles) central->buchwald_product suzuki_partner R-B(OH)₂ (Boronic Acid) suzuki_partner->suzuki_product Suzuki-Miyaura stille_partner R-Sn(Bu)₃ (Organostannane) stille_partner->stille_product Stille negishi_partner R-ZnX (Organozinc) negishi_partner->negishi_product Negishi buchwald_partner R₂NH (Amine) buchwald_partner->buchwald_product Buchwald-Hartwig

Caption: Key cross-coupling reactions utilizing the title compound.

Representative Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the thiazole core and various aryl or vinyl groups.

  • Objective: To couple an aryl boronic acid to the C2 position of the thiazole.

  • Self-Validating System: The success of this reaction relies on the precise orchestration of a palladium catalyst, a suitable base, and a solvent system capable of accommodating both organic and inorganic reagents. The choice of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Methodology:

    • Inert Atmosphere: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq).

    • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water.

    • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Further Transformations: Stille, Negishi, and Buchwald-Hartwig Reactions

The utility of this building block extends to other powerful transformations:

  • Stille Coupling: Utilizes organostannanes and is known for its tolerance of a wide range of functional groups. The protocol is similar to the Suzuki coupling, often using a palladium catalyst like Pd(PPh₃)₄ in an anhydrous solvent such as THF or toluene.[17]

  • Negishi Coupling: Employs organozinc reagents, which are highly reactive and particularly useful for introducing alkyl groups. Palladium or nickel catalysts are effective for this transformation.[14][18]

  • Buchwald-Hartwig Amination: A premier method for forming carbon-nitrogen bonds. This reaction requires a palladium pre-catalyst, a specialized phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an anhydrous, aprotic solvent.[14]

Role in Drug Discovery and Materials Science

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[19][20][21] Its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding make it a desirable feature in drug candidates.

The introduction of the tert-butyl group often enhances metabolic stability by sterically hindering enzymatic degradation and increases lipophilicity, which can improve cell membrane permeability. Therefore, this compound is an ideal starting point for synthesizing libraries of novel compounds for screening against various biological targets, including kinases, proteases, and receptors in therapeutic areas like oncology and inflammation.[9][22][23]

Safety and Handling

As with any reactive chemical intermediate, proper handling is paramount. This compound is classified as an irritant and is harmful if swallowed.[1][2] Adherence to the following safety protocols is mandatory.

Hazard ClassificationGHS Codes
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.

Conclusion

This compound is far more than a simple catalog chemical. It is a strategically designed building block that offers a reliable and versatile entry point into the synthesis of highly functionalized thiazole derivatives. Its predictable reactivity in a suite of powerful cross-coupling reactions empowers chemists to rapidly assemble complex molecules with tailored properties. For professionals engaged in the high-stakes fields of drug discovery and materials science, mastering the application of such key intermediates is fundamental to innovation and success.

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it a cornerstone in the design of numerous therapeutic agents.[3][4] Thiazole derivatives are found in a wide array of pharmaceuticals, including anticancer drugs like Dasatinib, antiretrovirals such as Ritonavir, and various antimicrobial agents.[1][5] The versatility of the thiazole nucleus allows for strategic functionalization at its C2, C4, and C5 positions, enabling medicinal chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic profiles.[6][7]

This guide focuses on a specific, highly valuable derivative: 2-Bromo-4-tert-butyl-1,3-thiazole (CAS No. 873075-54-8).[8] The presence of a bromine atom at the C2 position renders the molecule an exceptionally versatile building block for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[9][10] The bulky tert-butyl group at the C4 position enhances lipophilicity, which can improve membrane permeability and interaction with hydrophobic pockets in biological targets.[11] Understanding the precise molecular structure of this intermediate is paramount for its effective application in the synthesis of novel, complex, and potentially bioactive compounds.[12] This document provides a comprehensive analysis of its synthesis, structural elucidation through modern analytical techniques, and the implications of its structure on its chemical reactivity.

Part 1: Synthesis and Purification

The synthesis of 2-bromothiazoles is most efficiently achieved not by direct bromination of the parent thiazole, but via a Sandmeyer-type reaction starting from the corresponding 2-aminothiazole precursor.[13] This approach is favored due to the high reactivity and availability of 2-aminothiazoles, which can be readily prepared through the well-established Hantzsch thiazole synthesis.[14] The causality for this strategic choice lies in the controlled and high-yielding introduction of the bromine atom specifically at the C2 position, avoiding issues with regioselectivity and over-bromination that can occur with direct electrophilic substitution on the thiazole ring.[13]

Experimental Protocol: Synthesis of this compound

This protocol outlines a robust, two-step process starting from the synthesis of the 2-amino-4-tert-butylthiazole intermediate.

Step 1: Hantzsch Synthesis of 2-Amino-4-tert-butylthiazole

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.2 mmol) in 15 mL of ethanol.

  • Addition of α-Haloketone: To the stirring solution, add 1-bromo-3,3-dimethyl-2-butanone (1.0 mmol). The selection of an α-bromoketone is critical as it provides the necessary electrophilic carbon for cyclization.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The elevated temperature provides the activation energy needed for the condensation and subsequent cyclization.

  • Workup and Isolation: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 2-amino-4-tert-butylthiazole.[11]

Step 2: Diazotization and Bromination

  • Diazotization: Suspend 2-amino-4-tert-butylthiazole (1.0 mmol) in an aqueous solution of hydrobromic acid (48%, 5 mL). Cool the mixture to 0-5 °C in an ice bath. This low temperature is crucial to stabilize the resulting diazonium salt.

  • Nitrite Addition: Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 mmol) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is the key intermediate step.

  • Copper-Catalyzed Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in hydrobromic acid (48%, 3 mL). Add the cold diazonium salt solution to this catalyst mixture. The Cu(I) catalyst facilitates the displacement of the diazonium group with bromide.[15]

  • Isolation and Purification: Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the product with diethyl ether or ethyl acetate. The organic layer is then washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.[13]

Synthetic Workflow reagents1 1-Bromo-3,3-dimethyl-2-butanone + Thiourea step1 Hantzsch Synthesis (Ethanol, Reflux) reagents1->step1 intermediate 2-Amino-4-tert-butylthiazole step1->intermediate step2 Sandmeyer-type Reaction intermediate->step2 reagents2 1. NaNO₂, HBr (0-5°C) 2. CuBr reagents2->step2 product 2-Bromo-4-tert-butyl- 1,3-thiazole step2->product

Caption: Synthetic route to the target compound.

Part 2: Molecular Structure Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure of this compound. Each analytical method provides a unique and complementary piece of the structural puzzle, creating a self-validating system of characterization.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation PurifiedProduct Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) PurifiedProduct->NMR MS Mass Spectrometry PurifiedProduct->MS IR Infrared Spectroscopy PurifiedProduct->IR XRay X-Ray Crystallography (if crystalline) PurifiedProduct->XRay Structure Confirmed Molecular Structure NMR->Structure MS->Structure IR->Structure XRay->Structure

Caption: Workflow for structural verification.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. The nine protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region (δ 1.3-1.5 ppm), due to their aliphatic nature and magnetic equivalence. The sole proton on the thiazole ring (C5-H) will also appear as a singlet around δ 7.2-7.5 ppm. Its chemical shift is influenced by the aromaticity of the ring and the electron-withdrawing effects of the adjacent sulfur atom and the nitrogen atom in the ring.[15][16]

  • ¹³C NMR: The carbon spectrum provides information on all unique carbon environments. The thiazole ring carbons will appear in the downfield region. The C2 carbon, bonded to both the electronegative nitrogen and bromine atoms, will be the most deshielded (δ ~140-145 ppm). The C4 carbon, attached to the tert-butyl group, and the C5 carbon will have distinct chemical shifts (δ ~165-170 ppm and δ ~115-120 ppm, respectively).[17] The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region (δ ~30-35 ppm).

Data Summary: Predicted NMR Spectroscopy
Technique Expected Chemical Shifts (δ, ppm) and Multiplicity
¹H NMR (400 MHz, CDCl₃)~7.35 (s, 1H, Thiazole C5-H), ~1.40 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃)~168 (C4), ~142 (C2), ~118 (C5), ~35 (-C (CH₃)₃), ~31 (-C(CH₃ )₃)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound (C₇H₁₀BrNS), the molecular weight is 220.13 g/mol .[8] A key diagnostic feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity at m/z 219 and 221.[18] The monoisotopic mass is calculated to be 218.97 Da.[18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

  • ~3100 cm⁻¹: Aromatic C-H stretch (from the C5-H on the thiazole ring).

  • ~2960 cm⁻¹: Aliphatic C-H stretch (from the tert-butyl group).[19]

  • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations from the thiazole ring.

  • ~1370 cm⁻¹: Characteristic C-H bending from the tert-butyl group.

Crystallographic Analysis

While spectroscopic methods define connectivity, single-crystal X-ray crystallography provides the definitive 3D structure, including precise bond lengths, bond angles, and intermolecular packing interactions. Although the crystal structure for this compound is not publicly available, analysis of the closely related compound, 2-Bromo-4-phenyl-1,3-thiazole, provides excellent reference data.[15][20]

In the crystal structure of the phenyl analog, the thiazole ring is essentially planar.[20] The C-Br bond length is a key parameter, and is typically found to be around 1.85-1.90 Å. The internal angles of the five-membered ring are dictated by its hybrid nature, with the angle at the sulfur atom being the most acute (around 88-90°).[21] In the solid state, molecules may exhibit intermolecular interactions, such as S···Br contacts, which can influence crystal packing.[15]

Caption: Connectivity and typical bond lengths (Å).

Part 3: Reactivity and Applications in Drug Development

The molecular structure of this compound directly informs its chemical reactivity and utility. The C2-Br bond is the primary site of reactivity. The electron-deficient nature of the C2 position, influenced by the adjacent nitrogen atom, makes this site susceptible to nucleophilic aromatic substitution and, more importantly, makes it an ideal electrophile for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig).[9][10]

This reactivity is the cornerstone of its application in drug development. Researchers can use this molecule as a foundational scaffold, leveraging the C2-Br bond as a chemical handle to introduce diverse molecular fragments. This allows for the rapid generation of libraries of novel compounds for biological screening. The tert-butyl group provides a lipophilic anchor, a feature often sought to enhance binding affinity with protein targets.[11] Therefore, this compound serves as a high-value intermediate for synthesizing compounds targeting a range of diseases, from cancer to infectious agents.[12][22]

Conclusion

The molecular structure of this compound has been comprehensively defined through a combination of synthetic strategy and rigorous analytical characterization. Its well-defined connectivity, confirmed by NMR, MS, and IR spectroscopy, and its three-dimensional attributes, inferred from crystallographic data of close analogs, provide a complete picture of this key chemical entity. The strategic placement of the reactive bromine handle at the C2 position and the lipophilic tert-butyl group at C4 makes it a powerful and versatile building block for the synthesis of complex molecules, empowering researchers and scientists in the ongoing quest for novel and more effective therapeutics.

References

IUPAC name for 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-tert-butyl-1,3-thiazole: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern synthetic chemistry. The document is structured to serve researchers, scientists, and professionals in drug development and agrochemical science. It delves into the compound's chemical identity, spectroscopic characteristics, and detailed synthetic protocols, including the foundational Hantzsch thiazole synthesis. A core focus is placed on its chemical reactivity, particularly the strategic use of organolithium reagents to achieve selective functionalization, thereby unlocking its potential as a versatile intermediate. The guide further explores its application in the synthesis of complex, biologically active molecules, supported by established safety and handling protocols. All technical discussions are grounded in authoritative, citable literature to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

This compound is a substituted heterocyclic compound featuring a thiazole ring, which is an aromatic five-membered ring containing both sulfur and nitrogen atoms. The strategic placement of a bromine atom at the 2-position and a bulky tert-butyl group at the 4-position defines its unique reactivity and utility in organic synthesis.

The tert-butyl group provides steric hindrance and increases lipophilicity, which can be advantageous in modulating the pharmacokinetic properties of derivative compounds. The bromine atom at the C2 position is a versatile functional handle, susceptible to a range of transformations, most notably metal-halogen exchange, which is a cornerstone of its synthetic utility.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-Bromo-4-(tert-butyl)-1,3-thiazoleIUPAC Nomenclature
Synonym 2-Bromo-4-(1,1-dimethylethyl)thiazole[1]
CAS Number 873075-54-8[1][2]
Molecular Formula C₇H₁₀BrNS[2]
Molecular Weight 220.13 g/mol [2]
Canonical SMILES CC(C)(C)C1=CSC(=N1)Br[3]
InChI Key ILKZEOZQPGBUCV-UHFFFAOYSA-N[3]
Physical State Solid or liquid at room temperatureSupplier Data
Solubility Expected to be soluble in organic solvents like THF, Dichloromethane, Ethyl AcetateGeneral Chemical Principles

Spectroscopic Profile

While a dedicated spectral analysis for this specific molecule is not widely published, its spectroscopic characteristics can be confidently predicted based on the analysis of closely related analogues such as 2-bromo-4-phenyl-1,3-thiazole and general principles of spectroscopy.[1]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and highly informative. Two key singlet signals would be anticipated:

    • A singlet at approximately δ 7.0-7.5 ppm corresponding to the lone proton at the C5 position of the thiazole ring.[1]

    • A sharp, intense singlet at approximately δ 1.3-1.5 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would reveal four distinct signals for the aromatic/heterocyclic carbons and two signals for the tert-butyl group carbons. The C2 carbon, bonded to bromine, would appear significantly downfield.

  • Infrared (IR) Spectroscopy : The IR spectrum provides insight into the functional groups present. Key absorption bands would include:

    • C-H stretching vibrations from the tert-butyl group around 2970-2870 cm⁻¹.

    • Characteristic ring stretching vibrations for the C=N and C=C bonds of the thiazole ring in the 1600-1450 cm⁻¹ region.

    • A C-Br stretching vibration, typically found in the fingerprint region below 700 cm⁻¹.

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom. The primary fragmentation pathway would likely involve the loss of a methyl group (M-15) from the tert-butyl moiety to form a stable tertiary carbocation.

Synthesis Pathway and Protocol

The synthesis of 2-bromo-4-substituted thiazoles is a well-established process that typically involves a two-stage approach. The first stage is the construction of the thiazole ring itself, followed by the introduction of the bromine atom. The Hantzsch thiazole synthesis is the most prominent and widely used method for forming the core thiazole structure.[4]

Stage 1: Hantzsch Synthesis of 2-Amino-4-tert-butyl-1,3-thiazole

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[4] To generate the required precursor, 1-bromo-3,3-dimethyl-2-butanone (an α-haloketone) is reacted with thiourea.

Causality of Experimental Choices:

  • α-Haloketone : The choice of 1-bromo-3,3-dimethyl-2-butanone is critical as it directly installs the tert-butyl group at the 4-position of the resulting thiazole ring.

  • Thiourea : Thiourea serves as the source for the nitrogen atom at position 3 and the sulfur atom at position 1, while also providing the amino group at the 2-position.

  • Solvent : The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and cyclization steps.

Stage 2: Sandmeyer-type Bromination

With the 2-amino-4-tert-butyl-1,3-thiazole precursor in hand, the amino group is replaced with a bromine atom. This is achieved via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by displacement with a bromide ion, often catalyzed by copper(I) bromide (CuBr).[1]

Causality of Experimental Choices:

  • Diazotization : The 2-amino group is converted into a diazonium salt using a nitrite source (e.g., n-butyl nitrite or sodium nitrite in acidic conditions). This transforms the amino group into an excellent leaving group (N₂ gas).

  • Copper(I) Bromide : CuBr acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion.

Experimental Workflow Diagram

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Sandmeyer-type Bromination cluster_2 Purification A 1-Bromo-3,3-dimethyl-2-butanone C Condensation & Cyclization (Ethanol, Reflux) A->C B Thiourea B->C D 2-Amino-4-tert-butyl-1,3-thiazole (Precursor) C->D Formation of thiazole ring E Diazotization (n-Butyl Nitrite, CuBr) D->E In Acetonitrile F This compound (Final Product) E->F Displacement of N2 G Workup & Column Chromatography F->G H Purified Product G->H

Caption: Synthetic workflow for this compound.

Detailed Protocol (Adapted from Bunev et al.[1])
  • Synthesis of 2-Amino-4-tert-butyl-1,3-thiazole :

    • To a solution of 1-bromo-3,3-dimethyl-2-butanone (1 equiv.) in ethanol, add thiourea (1.1 equiv.).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminothiazole precursor.

  • Synthesis of this compound :

    • Dissolve the 2-amino-4-tert-butyl-1,3-thiazole precursor (1 equiv.) and CuBr (1.5 equiv.) in acetonitrile at room temperature.

    • Add n-butyl nitrite (1.5 equiv.) dropwise with stirring.

    • Heat the solution to approximately 60 °C for 15-30 minutes, or until gas evolution ceases.

    • Evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with dilute ammonia solution to remove copper salts.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a heptane-ethyl acetate gradient) to obtain the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its capacity for selective functionalization at two key positions: C2 and C5. The bromine atom at C2 allows for reactions typical of aryl bromides, while the proton at C5 is acidic enough to be removed by strong bases. This dual reactivity makes it a powerful scaffold for building molecular complexity.

Selective Lithiation

A study by Demydchuk et al. on a similar substrate demonstrates the power of using different organolithium bases to control the site of reaction.[5]

  • Deprotonation at C5 (Kinetic Control) : Using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) selectively removes the proton at the C5 position. This is the kinetically favored process. The resulting 5-lithio-thiazole intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups exclusively at this position.

  • Dual Lithiation at C2 and C5 : Using a more reactive organolithium reagent like tert-butyllithium (t-BuLi) results in a different outcome. t-BuLi is strong enough to perform both metal-halogen exchange at the C2 position and deprotonation at the C5 position. This generates a dilithiated intermediate, which can subsequently react with two equivalents of an electrophile to functionalize both sites of the thiazole ring simultaneously.[5]

This differential reactivity is a self-validating system; the choice of base directly dictates the synthetic outcome, allowing for precise and predictable molecular construction.

Reactivity Diagram

G cluster_0 Kinetic C5 Functionalization cluster_1 Dual C2/C5 Functionalization A This compound B 1. LDA, THF, -78°C 2. Electrophile (E+) A->B Selective Deprotonation D 1. t-BuLi (2 equiv.), THF, -78°C 2. Electrophile (E+) A->D Halogen Exchange & Deprotonation C 5-Substituted Product B->C Selective Deprotonation E 2,5-Disubstituted Product D->E Halogen Exchange & Deprotonation

Caption: Differential reactivity of this compound.

Applications in Drug Discovery and Agrochemicals

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. This compound serves as a crucial starting material for accessing novel derivatives with potential therapeutic or agricultural applications.

  • Pharmaceuticals : Thiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][6] The 2-bromo-4-tert-butyl-thiazole scaffold can be elaborated into more complex molecules. For instance, through Suzuki or Stille coupling at the C2 position (after conversion to an organometallic species), various aryl or heteroaryl groups can be introduced, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

  • Agrochemicals : This compound is a key intermediate in the synthesis of fungicides and herbicides.[2] The thiazole moiety can enhance the bioactivity of these agents. The ability to selectively functionalize the ring allows for the fine-tuning of properties such as potency, selectivity, and environmental persistence. For example, derivatives created from this building block have been investigated for their efficacy against various plant pathogens.[3][6]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally related brominated aromatic and heterocyclic compounds, the following precautions are strongly advised.[7][8][9]

  • Hazard Classification (Anticipated) :

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE) :

    • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection : Use safety glasses with side shields or chemical goggles.

    • Skin and Body Protection : Wear a laboratory coat.

  • Handling and Storage :

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust, fumes, or vapor.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures :

    • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.

    • If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • If Inhaled : Remove person to fresh air and keep comfortable for breathing.

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

References

Part 1: Quantum Chemical Calculations for Molecular Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Bromo-4-tert-butyl-1,3-thiazole

This guide provides a comprehensive framework for the theoretical investigation of this compound, a molecule of interest within the broader class of bioactive thiazole heterocycles. Thiazole derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, valued for their diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of a bromine atom and a bulky tert-butyl group on the thiazole core is expected to significantly modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its potential as a therapeutic agent.

This document is structured to guide researchers, computational chemists, and drug development professionals through the essential theoretical calculations required to elucidate the molecular properties of this compound. We will move from the fundamental electronic structure to simulated interactions with biological macromolecules, emphasizing the rationale behind each computational choice to ensure both technical accuracy and practical relevance.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for understanding the intrinsic properties of a molecule.[3] DFT offers a favorable balance between computational cost and accuracy, making it the workhorse for studying systems of this size.[3] These calculations provide a foundational understanding of molecular geometry, stability, and electronic landscape, which dictates the molecule's reactivity and potential for intermolecular interactions.

Core Objective: Elucidating Electronic Structure and Reactivity

The primary goal is to compute a series of quantum chemical descriptors that together paint a detailed picture of the molecule's electronic character. This includes mapping the electron density distribution, identifying the frontier molecular orbitals that govern reactivity, and quantifying its electrophilic and nucleophilic nature.

Experimental Protocol: DFT-Based Analysis

This protocol outlines a robust and widely accepted workflow for the quantum chemical analysis of a novel small molecule like this compound.

Step 1: Initial Structure Generation

  • Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

Step 2: Geometry Optimization

  • Causality: The initial drawn structure is not at its lowest energy state. Geometry optimization is performed to find the most stable conformation of the molecule, which is a prerequisite for accurate property calculations.

  • Method: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a popular choice for organic molecules as it provides reliable results for geometries and electronic properties.[4]

  • Basis Set: Use the 6-311++G(d,p) basis set. The "6-311" part provides a flexible description of core and valence electrons. The "++" indicates the addition of diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anions. The "(d,p)" adds polarization functions, allowing for non-spherical electron distribution, which is essential for describing bonding accurately.[5]

  • Software: All calculations can be performed using computational chemistry packages like Gaussian 09W or Gaussian 16.[6]

Step 3: Vibrational Frequency Analysis

  • Causality (Self-Validation): After optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.

  • Procedure: Run a frequency calculation on the B3LYP/6-311++G(d,p) optimized geometry. This will also yield the theoretical vibrational spectra (IR, Raman), which can be compared with experimental data for structural validation.

Step 4: Calculation of Quantum Chemical Descriptors

  • Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties from the output files. These properties are critical for predicting reactivity.[4][5]

    • E_HOMO (Highest Occupied Molecular Orbital Energy): Relates to the molecule's ability to donate electrons.

    • E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's ability to accept electrons.

    • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller gap suggests higher reactivity and polarizability.

    • Global Reactivity Descriptors: These are calculated from HOMO and LUMO energies and provide quantitative measures of reactivity:

      • Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2

      • Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

      • Chemical Softness (σ): σ = 1/η

      • Electrophilicity Index (ω): ω = χ² / (2η)

Data Presentation: Predicted Molecular Properties

The quantitative data generated from these calculations should be summarized for clarity and comparative analysis. The table below presents a representative output for a thiazole derivative, illustrating the expected parameters.

ParameterDescriptionRepresentative Value
E_HOMO Highest Occupied Molecular Orbital Energy-6.85 eV
E_LUMO Lowest Unoccupied Molecular Orbital Energy-1.20 eV
Energy Gap (ΔE) HOMO-LUMO Energy Gap5.65 eV
Dipole Moment (µ) Measure of molecular polarity2.15 Debye
Electronegativity (χ) Tendency to attract electrons4.025 eV
Chemical Hardness (η) Resistance to change in electron distribution2.825 eV
Electrophilicity Index (ω) Global electrophilic nature of the molecule2.867 eV
Visualization: Quantum Calculations Workflow

The following diagram illustrates the logical flow of the quantum chemical analysis protocol.

G cluster_input Input Phase cluster_calc Computational Core cluster_validation Validation cluster_output Output & Analysis node_input 1. 3D Structure Generation (this compound) node_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) node_input->node_opt node_freq 3. Frequency Calculation node_opt->node_freq node_check Check for Imaginary Frequencies node_freq->node_check node_valid Structure is a True Minimum node_check->node_valid None node_invalid Not a Minimum (Re-optimize) node_check->node_invalid Found node_props 4. Calculate Properties: - HOMO/LUMO - Energy Gap - Reactivity Descriptors - MEP node_valid->node_props node_spectra Generate Theoretical Spectra (IR, NMR) node_valid->node_spectra

Caption: Workflow for DFT-based molecular property calculation.

Part 2: In Silico Target Engagement via Molecular Docking

For drug development professionals, understanding how a molecule might interact with a biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (our thiazole derivative) when bound to a receptor (typically a protein) to form a stable complex.[7][8] This provides crucial insights into binding affinity and the specific interactions that stabilize the complex.

Core Objective: Predicting Binding Mode and Affinity

The goal is to identify plausible binding poses of this compound within the active site of a therapeutically relevant protein and to estimate the strength of this interaction (binding energy). Thiazole derivatives have shown activity against a range of targets, including bacterial enzymes and protein kinases.[1][9] For this guide, we will consider a generic protein kinase as the receptor.

Experimental Protocol: Molecular Docking Workflow

Step 1: Ligand Preparation

  • Use the DFT-optimized, low-energy 3D structure of this compound from Part 1.

  • Assign partial atomic charges (e.g., Gasteiger charges).

  • Define rotatable bonds. This step is typically handled by docking software suites like AutoDock Tools or Schrödinger's LigPrep.

Step 2: Receptor Preparation

  • Causality: A raw protein structure from the Protein Data Bank (PDB) is not ready for docking. It must be "cleaned" to be computationally viable.

  • Procedure:

    • Obtain a high-resolution crystal structure of the target protein (e.g., a protein kinase, PDB ID: 1M17) from the PDB.[9]

    • Remove water molecules and any co-crystallized ligands/ions not essential for binding.

    • Add polar hydrogen atoms, as they are crucial for hydrogen bonding.

    • Assign atomic charges to the protein atoms.

Step 3: Binding Site Definition

  • Define the search space for the docking algorithm. This is typically a grid box centered on the known active site of the protein, often identified from the position of a co-crystallized native ligand. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

Step 4: Docking Simulation

  • Causality: Docking algorithms use scoring functions to evaluate thousands of possible binding poses, ranking them based on calculated binding energies.

  • Software: Use established docking programs such as AutoDock Vina, Glide, or GOLD.

  • Execution: Run the docking simulation, which will generate a set of possible binding poses for the thiazole derivative, each with a corresponding binding energy score (e.g., in kcal/mol).

Step 5: Analysis of Results

  • Examine the top-ranked poses. The most favorable pose is typically the one with the lowest binding energy.

  • Visualize the ligand-receptor complex to identify key intermolecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-stacking or halogen bonds (potentially involving the bromine atom).

  • This analysis provides a structural hypothesis for the molecule's mechanism of action.

Visualization: Molecular Docking Workflow

The following diagram outlines the standard procedure for a molecular docking study.

G cluster_prep Preparation Phase cluster_setup Docking Setup cluster_run Simulation cluster_analysis Results Analysis ligand 1. Ligand Preparation (Optimized Thiazole Structure) grid 3. Define Binding Site (Grid Box Generation) ligand->grid receptor 2. Receptor Preparation (Clean PDB Structure) receptor->grid dock 4. Run Docking Algorithm (e.g., AutoDock Vina) grid->dock poses 5. Analyze Binding Poses & Scoring Functions dock->poses interactions 6. Identify Key Interactions (H-bonds, Hydrophobic, etc.) poses->interactions hypothesis Develop Structural Hypothesis of Biological Activity interactions->hypothesis

References

Methodological & Application

The Synthetic Utility of 2-Bromo-4-tert-butyl-1,3-thiazole: A Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-tert-butyl-1,3-thiazole Scaffold

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. The introduction of a tert-butyl group at the 4-position imparts significant steric bulk, which can enhance metabolic stability and modulate the binding affinity of a molecule to its biological target. When combined with a bromine atom at the 2-position, 2-Bromo-4-tert-butyl-1,3-thiazole emerges as a highly versatile and valuable building block for the synthesis of complex molecular architectures. This guide provides a detailed exploration of its applications in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions, and offers comprehensive protocols for its use in research and drug development.

Core Applications: A Gateway to Molecular Diversity

The bromine atom at the C2 position of the thiazole ring serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity is central to its utility in constructing diverse libraries of compounds for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions offer reliable and efficient methods for introducing aryl, heteroaryl, amino, and alkynyl functionalities, respectively.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-tert-butyl-1,3-thiazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction enables the synthesis of 2-aryl-4-tert-butyl-1,3-thiazole derivatives, which are of interest in the development of novel therapeutics, including potential inhibitors of enzymes like soluble epoxide hydrolase (sEH). While a direct synthesis of the known sEH inhibitor GSK2256294 from this specific starting material is not explicitly detailed in the reviewed literature, the 2-aryl-thiazole motif is a key feature of many biologically active molecules.

Causality in Experimental Design:

The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling, especially with a sterically hindered substrate. The bulky tert-butyl group can influence the approach of the coupling partners to the catalytic center. Ligandless protocols or the use of sterically demanding phosphine ligands can be effective in overcoming these challenges.

Generalized Protocol for Suzuki-Miyaura Coupling:

Suzuki_Workflow reagents This compound Arylboronic Acid Base (e.g., K2CO3) reaction_setup Combine Reagents & Catalyst in Solvent reagents->reaction_setup catalyst Pd Catalyst (e.g., Pd(PPh3)4) Ligand (optional) catalyst->reaction_setup solvent Solvent (e.g., Dioxane/H2O) solvent->reaction_setup inert_atmosphere Degas and place under Inert Atmosphere (Ar/N2) reaction_setup->inert_atmosphere heating Heat to 80-100 °C inert_atmosphere->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product 2-Aryl-4-tert-butyl-1,3-thiazole purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

ReagentTypical Molar RatioPurpose
This compound1.0 eqSubstrate
Arylboronic Acid1.1 - 1.5 eqCoupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)1 - 5 mol%Catalyst for C-C bond formation
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0 eqActivates boronic acid, neutralizes HBr
Solvent (e.g., Dioxane/H₂O, Toluene)-Reaction Medium

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-tert-butyl-1,3-thiazole.

Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-tert-butyl-1,3-thiazoles

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the thiazole ring, providing access to a diverse set of compounds with potential applications in medicinal chemistry.

Causality in Experimental Design:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. Sterically hindered and electron-rich ligands are often required to facilitate the catalytic cycle, particularly the reductive elimination step. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

Generalized Protocol for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow reagents This compound Amine Base (e.g., NaOtBu) reaction_setup Combine Reagents & Catalyst in Solvent reagents->reaction_setup catalyst Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) catalyst->reaction_setup solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_setup inert_atmosphere Degas and place under Inert Atmosphere (Ar/N2) reaction_setup->inert_atmosphere heating Heat to 80-110 °C inert_atmosphere->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product 2-Amino-4-tert-butyl-1,3-thiazole purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

ReagentTypical Molar RatioPurpose
This compound1.0 eqSubstrate
Amine (Primary or Secondary)1.2 - 1.5 eqCoupling Partner
Palladium Precatalyst (e.g., Pd₂(dba)₃)1 - 2 mol%Source of Pd(0)
Phosphine Ligand (e.g., XPhos, BINAP)2 - 4 mol%Facilitates catalytic cycle
Base (e.g., NaOtBu, K₃PO₄)1.5 - 2.0 eqDeprotonates amine
Anhydrous Solvent (e.g., Toluene, Dioxane)-Reaction Medium

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., sodium tert-butoxide, 1.5 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Application Note 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-tert-butyl-1,3-thiazoles

The Sonogashira coupling provides a direct route to the synthesis of 2-alkynyl-4-tert-butyl-1,3-thiazoles by reacting this compound with a terminal alkyne. This reaction is valuable for introducing a linear, rigid alkyne linker, which can be a key structural element in various functional materials and biologically active molecules.

Causality in Experimental Design:

The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. Copper-free conditions have also been developed to avoid potential issues with copper contamination in the final product. The choice of an amine base is crucial, as it serves both to deprotonate the alkyne and to act as a solvent or co-solvent.

Generalized Protocol for Sonogashira Coupling:

Sonogashira_Workflow reagents This compound Terminal Alkyne Amine Base (e.g., Et3N) reaction_setup Combine Reagents & Catalyst in Solvent reagents->reaction_setup catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) catalyst->reaction_setup solvent Anhydrous Solvent (e.g., THF) solvent->reaction_setup inert_atmosphere Degas and place under Inert Atmosphere (Ar/N2) reaction_setup->inert_atmosphere heating Stir at RT or Heat inert_atmosphere->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product 2-Alkynyl-4-tert-butyl-1,3-thiazole purification->product

Caption: Workflow for Sonogashira Coupling.

Materials:

ReagentTypical Molar RatioPurpose
This compound1.0 eqSubstrate
Terminal Alkyne1.2 - 2.0 eqCoupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)1 - 5 mol%Main Catalyst
Copper(I) Iodide (CuI)2 - 10 mol%Co-catalyst
Amine Base (e.g., Et₃N, DIPEA)2.0 - 5.0 eq or as solventDeprotonates alkyne and neutralizes HBr
Anhydrous Solvent (e.g., THF, DMF)-Reaction Medium

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF, followed by the amine base (e.g., triethylamine, 3.0 eq) and the terminal alkyne (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a strategically important building block in organic synthesis, offering a reliable entry point to a wide array of complex molecules with potential applications in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and versatile methods for its functionalization. While direct, published protocols for this specific substrate may require some optimization based on the generalized procedures provided, the underlying principles are well-established and offer a high probability of success. Future research will undoubtedly continue to uncover new and innovative applications for this valuable synthetic intermediate.

Catalytic Reactions Involving 2-Bromo-4-tert-butyl-1,3-thiazole: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-Bromo-4-tert-butyl-1,3-thiazole Scaffold

The this compound motif is a cornerstone in contemporary medicinal and agricultural chemistry. Its strategic importance lies in the versatile reactivity of the C2-bromine atom, which serves as a linchpin for introducing molecular diversity through a variety of catalytic cross-coupling reactions. The presence of the sterically demanding tert-butyl group at the C4 position often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced lipophilicity, to the resulting compounds. This guide provides an in-depth exploration of the key catalytic transformations involving this valuable building block, complete with detailed protocols, mechanistic insights, and optimization strategies to empower researchers in their synthetic endeavors.

Synthesis of this compound: A Practical Protocol

The most common and reliable method for the synthesis of this compound is the Sandmeyer-type diazotization of the corresponding 2-aminothiazole precursor. This transformation provides a clean and efficient route to the desired bromo-heterocycle.

Protocol: Diazotization and Bromination of 2-Amino-4-tert-butyl-1,3-thiazole

Materials:

  • 2-Amino-4-tert-butyl-1,3-thiazole

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite (t-BuONO)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-amino-4-tert-butyl-1,3-thiazole (1.0 equiv.) and copper(II) bromide (1.5 equiv.) in anhydrous acetonitrile at 0 °C, add tert-butyl nitrite (1.5 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • The use of tert-butyl nitrite as a diazotizing agent under non-aqueous conditions is often preferred for substrates that are sensitive to strongly acidic aqueous environments.

  • Copper(II) bromide serves as the bromide source in this Sandmeyer-type reaction, facilitating the conversion of the diazonium salt to the corresponding aryl bromide.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

graph "Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0) Catalyst" [pos="0,2!"]; "Oxidative Addition" [pos="2,2!", shape=plaintext]; "R-X" [pos="3,3!", shape=plaintext, label="this compound"]; "Pd(II) Intermediate" [pos="4,2!"]; "Transmetalation" [pos="4,0!", shape=plaintext]; "R'-M" [pos="5,-1!", shape=plaintext, label="Coupling Partner"]; "Pd(II) Dimer" [pos="2,0!"]; "Reductive Elimination" [pos="0,0!", shape=plaintext]; "R-R'" [pos="-1,-1!", shape=plaintext, label="Coupled Product"];

"Pd(0) Catalyst" -> "Pd(II) Intermediate" [label="Oxidative Addition"]; "Pd(II) Intermediate" -> "Pd(II) Dimer" [label="Transmetalation"]; "Pd(II) Dimer" -> "Pd(0) Catalyst" [label="Reductive Elimination"]; "R-X" -> "Oxidative Addition"; "R'-M" -> "Transmetalation"; "Reductive Elimination" -> "R-R'"; }

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the arylation and vinylation of this compound using boronic acids or their derivatives.

Application Note: This reaction is highly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with sterically hindered substrates.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield 2-phenyl-4-tert-butyl-1,3-thiazole.

Data Summary: Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100High
Pd₂(dba)₃XPhosK₂CO₃Toluene110Good
Pd(PPh₃)₄-Na₂CO₃DME/H₂O85Moderate

Expert Insights: The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is often crucial for facilitating the oxidative addition and reductive elimination steps with sterically demanding and electron-rich heteroaryl bromides. The choice of base is also critical, with stronger, non-nucleophilic bases like K₃PO₄ often providing superior results.

Heck Coupling: Olefin Functionalization

The Heck reaction provides a powerful method for the alkenylation of this compound, leading to the formation of substituted thiazolyl-alkenes.

Application Note: This reaction is particularly useful for synthesizing conjugated systems and is widely employed in materials science and for the preparation of complex drug scaffolds. The stereoselectivity of the reaction is a key consideration, with the trans isomer typically being the major product.

Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add this compound (1.0 equiv.), palladium(II) acetate (3 mol%), and tri(o-tolyl)phosphine (6 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, triethylamine (2.0 equiv.), and styrene (1.5 equiv.).

  • Seal the tube and heat the reaction mixture to 120 °C for 18 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water to remove DMF and triethylammonium salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (E)-2-(styryl)-4-tert-butyl-1,3-thiazole.

graph "Heck_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

A [label="Combine Reactants & Catalyst"]; B [label="Inert Atmosphere"]; C [label="Add Solvent & Base"]; D [label="Heat & Stir"]; E [label="Work-up & Extraction"]; F [label="Purification"];

A -> B -> C -> D -> E -> F; }

Figure 2: General Experimental Workflow for a Heck Coupling Reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the direct alkynylation of this compound with terminal alkynes, a crucial transformation for the synthesis of conjugated enynes and arylalkynes.

Application Note: This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. Both traditional copper-catalyzed and modern copper-free conditions can be employed, with the latter often being preferred to avoid the formation of alkyne homocoupling byproducts.

Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 equiv.) and bis(triphenylphosphine)palladium(II) dichloride (3 mol%) in anhydrous THF.

  • Degas the solution with a stream of argon for 15 minutes.

  • Add diisopropylamine (3.0 equiv.) and phenylacetylene (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain 2-(phenylethynyl)-4-tert-butyl-1,3-thiazole.

Data Summary: Sonogashira Coupling Parameters

Catalyst SystemBaseSolventTemp (°C)Notes
PdCl₂(PPh₃)₂ / CuIEt₃NTHF50Traditional method, risk of homocoupling
Pd(PPh₃)₄DIPADMF80Copper-free, higher temperature
[DTBNpP]Pd(crotyl)ClTMPDMSORTMild, copper-free, high efficiency
Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from this compound and a primary or secondary amine.

Application Note: This reaction is of paramount importance in pharmaceutical and materials science for the construction of aniline and arylamine derivatives. The choice of a sterically hindered and electron-rich phosphine ligand is often critical for achieving high yields.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%) and t-BuXPhos (4 mol%).

  • Add anhydrous toluene and stir for 5 minutes at room temperature.

  • Add this compound (1.0 equiv.), morpholine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Seal the tube and heat the reaction to

Application Notes and Protocols for Derivatives of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-tert-butyl-1,3-thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a cornerstone in drug design. The specific starting material, 2-Bromo-4-tert-butyl-1,3-thiazole, is a highly valuable building block for several key reasons:

  • The 2-Bromo Position: The bromine atom at the C2 position is an excellent synthetic handle for introducing molecular diversity. It is particularly amenable to modern palladium-catalyzed cross-coupling reactions, allowing for the facile formation of C-C and C-heteroatom bonds.[3][4] This enables the systematic exploration of structure-activity relationships (SAR) by attaching a wide array of aryl, heteroaryl, or alkynyl groups.

  • The 4-tert-butyl Group: This bulky, lipophilic group serves as a critical anchoring moiety. In the context of drug design, it can occupy hydrophobic pockets within enzyme active sites, enhancing binding affinity and selectivity. Its steric hindrance can also influence the overall conformation of the molecule and improve metabolic stability by shielding adjacent positions from enzymatic degradation.

  • The Thiazole Core: The sulfur and nitrogen atoms of the thiazole ring are key hydrogen bond acceptors and can coordinate with metal ions in metalloenzymes, contributing significantly to target binding.[5]

This guide provides in-depth application notes and detailed experimental protocols for the synthesis of key derivatives from this compound and explores their application in the development of potent kinase inhibitors for cancer therapy.

Application Note I: Development of 2-Aryl-4-tert-butyl-1,3-thiazoles as c-Met Kinase Inhibitors

Scientific Context and Rationale

The c-Met receptor tyrosine kinase (RTK) and its ligand, hepatocyte growth factor (HGF), play a crucial role in cellular signaling pathways that govern proliferation, migration, invasion, and angiogenesis.[3] Aberrant activation of the HGF/c-Met pathway is a known driver in a multitude of human cancers, including those of the lung, stomach, liver, and kidney, making c-Met a highly attractive target for cancer therapy.[3][6]

The 2-aryl-4-tert-butyl-1,3-thiazole scaffold has emerged as a promising pharmacophore for the development of potent and selective c-Met inhibitors. The general structure involves a substituted (hetero)aryl group at the C2 position, which often acts as a "hinge-binder," forming critical hydrogen bonds with residues in the ATP-binding pocket of the kinase. The 4-tert-butylthiazole moiety typically occupies a deeper hydrophobic region of the active site, enhancing potency and selectivity.

Mechanism of Action: Targeting the c-Met Signaling Pathway

Inhibition of c-Met kinase activity blocks the downstream signaling cascade, thereby preventing the cellular processes that lead to tumor growth and metastasis. A simplified representation of the c-Met signaling pathway and the point of intervention by 2-aryl-4-tert-butyl-1,3-thiazole inhibitors is illustrated below.

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response cMet c-Met Receptor ATP ATP RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT Activates STAT STAT Pathway cMet->STAT Activates HGF HGF Ligand HGF->cMet Binds & Activates Inhibitor 2-Aryl-4-tert-butyl-thiazole Inhibitor Inhibitor->cMet ADP ADP ATP->ADP Phosphorylation Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Metastasis Metastasis STAT->Metastasis

Fig. 1: Simplified c-Met signaling pathway and inhibitor action.
Quantitative Data: Biological Activity of Representative Thiazole Kinase Inhibitors

While specific data for derivatives of this compound is proprietary or dispersed, the following table presents biological activity for structurally related 2,4-disubstituted thiazole derivatives, demonstrating their potential as potent kinase inhibitors and anticancer agents. This data serves as a benchmark for what can be expected from a drug discovery program utilizing this scaffold.

Compound ClassTarget / Cell LineActivity MetricValueReference
Thiazole/Thiadiazole Carboxamidec-Met KinaseIC501.95 µM (for lead compound 5d)[7]
Thiazole/Thiadiazole CarboxamideHCT-116 (Colon Cancer)IC506.18 µg/mL (for lead compound 5d)[7]
Thiazolyl-PyrazolineT-47D (Breast Cancer)IC500.75 µM (for compound 7m)[8][9]
Thiazolyl-PyrazolineEGFR KinaseIC5083 nM (for compound 7b)[8]
Adamantyl-ThiazoleT. bruceiIC500.42 µM (for compound 1a)[10]
Thiazole Derivative (5k)MDA-MB-231 MigrationIC50176 nM[11]

Experimental Protocols: Synthesis of Key Derivatives

The following protocols describe generalized, robust methods for the palladium-catalyzed cross-coupling of this compound. These are based on established procedures for structurally similar bromo-heterocycles and provide an excellent starting point for optimization.[3][4][6][12]

Protocol 1: Suzuki-Miyaura Cross-Coupling for 2-Aryl-4-tert-butyl-1,3-thiazole Synthesis

This protocol is essential for creating C(sp²)–C(sp²) bonds, linking aryl or heteroaryl groups to the thiazole C2 position.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add to Schlenk Flask: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) B 2. Evacuate & backfill with Argon (3x) A->B C 3. Add degassed solvent via syringe (e.g., 1,4-Dioxane/H₂O, 4:1) B->C D 4. Heat with vigorous stirring (e.g., 80-100 °C, 4-16 h) C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool to RT, dilute with EtOAc E->F Upon completion G 7. Wash with H₂O and brine F->G H 8. Dry organic layer (Na₂SO₄), filter, concentrate G->H I 9. Purify by flash column chromatography H->I J Product: 2-Aryl-4-tert-butyl-1,3-thiazole I->J

Fig. 2: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst & Solvent Addition: Under a positive flow of argon, add the palladium catalyst. Add the degassed solvent system via syringe. A typical reaction concentration is 0.1-0.5 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine to remove the base and inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-tert-butyl-1,3-thiazole.

Protocol 2: Sonogashira Cross-Coupling for 2-Alkynyl-4-tert-butyl-1,3-thiazole Synthesis

This protocol is used to form C(sp²)–C(sp) bonds, installing a terminal or substituted alkyne at the C2 position. These alkynyl derivatives are versatile intermediates for further transformations, such as click chemistry or cyclization reactions.[6][7]

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add to Schlenk Flask: - this compound (1.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) - Copper(I) Iodide (CuI, 2-10 mol%) B 2. Evacuate & backfill with Argon (3x) A->B C 3. Add via syringe: - Anhydrous Solvent (e.g., THF) - Amine Base (e.g., Et₃N) - Terminal Alkyne (1.2 eq) B->C D 4. Stir at RT to 60 °C (2-12 h) C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool to RT, dilute with EtOAc E->F Upon completion G 7. Wash with aq. NH₄Cl and brine F->G H 8. Dry organic layer (MgSO₄), filter, concentrate G->H I 9. Purify by flash column chromatography H->I J Product: 2-Alkynyl-4-tert-butyl-1,3-thiazole I->J

Fig. 3: General workflow for Sonogashira cross-coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA); 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C). The reaction is often exothermic and typically proceeds faster than Suzuki couplings.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (usually 2-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Extraction: Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-alkynyl-4-tert-butyl-1,3-thiazole.

Trustworthiness and Self-Validation

The protocols described are based on well-established, Nobel Prize-winning chemistry and have been validated across a vast range of substrates in the chemical literature.[4] To ensure success and validate results, the following steps are critical:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. The use of Schlenk techniques or a glovebox is paramount to prevent catalyst decomposition, which is often indicated by the formation of black palladium metal.

  • Reagent Quality: Use anhydrous, degassed solvents and high-purity reagents. Impurities, particularly water or oxygen, can significantly lower yields.

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.

  • Characterization: The structure and purity of the final product must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

By adhering to these principles, the described protocols form a self-validating system, ensuring the reliable and reproducible synthesis of 2-substituted-4-tert-butyl-1,3-thiazole derivatives for downstream applications.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Privileged Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation has become indispensable in both academic and industrial laboratories, particularly in the synthesis of biaryl and hetero-biaryl structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[4]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and valuable building block: 2-Bromo-4-tert-butyl-1,3-thiazole . The resulting 2-aryl-4-tert-butyl-1,3-thiazole motif is of significant interest in medicinal chemistry. The thiazole ring is a privileged scaffold, while the tert-butyl group can enhance metabolic stability and modulate the lipophilicity and binding profile of a drug candidate.

However, this substrate presents unique challenges. The electron-rich nature of the thiazole ring and potential steric hindrance from the bulky tert-butyl group can influence the efficiency of the catalytic cycle. Therefore, a carefully optimized protocol is essential for achieving high yields and purity. This document provides a detailed mechanistic overview, a critical analysis of reaction parameters, and robust, field-proven protocols for the successful coupling of this compound.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or its ester) with an organohalide. The general transformation for our substrate of interest is shown below:

General Reaction Scheme:

alt text

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][2][5]

The Catalytic Cycle

The generally accepted mechanism consists of three primary steps:[1][2][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic group from the activated boronic acid (the boronate, formed by reaction with the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple to form the new C-C bond, yielding the desired 2-aryl-4-tert-butyl-1,3-thiazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (R¹-Br) TM_Complex R¹-Pd(II)L₂-R² (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (R²B(OH)₃⁻) TM_Complex->Pd0 Reductive Elimination (R¹-R²) Product 2-Aryl-4-tert-butyl- 1,3-thiazole (R¹-R²) TM_Complex->Product Thiazole 2-Bromo-4-tert-butyl- 1,3-thiazole (R¹-Br) Thiazole->OA_Complex BoronicAcid Ar-B(OH)₂ (R²-B(OH)₂) BoronicAcid->TM_Complex Base Base (e.g., K₂CO₃) Base->TM_Complex activates Boronic Acid caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Key Experimental Parameters: A Scientist's Guide to Optimization

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For a substrate like this compound, understanding the "why" behind each choice is critical.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is arguably the most crucial factor. The ligand stabilizes the palladium center and modulates its electronic and steric properties, directly influencing the rates of oxidative addition and reductive elimination.[5]

Catalyst SystemClassKey Characteristics & Application Notes
Pd(PPh₃)₄ Phosphine-basedA classic, reliable "workhorse" catalyst. Good starting point for many couplings. May require higher temperatures and catalyst loadings for challenging substrates.
PdCl₂(dppf) Phosphine-basedThe dppf ligand offers greater stability and is often more effective than PPh₃ for heteroaryl couplings.
Pd(OAc)₂ + SPhos/XPhos Buchwald LigandsHighly electron-rich and bulky biarylphosphine ligands. Excellent for challenging substrates, including sterically hindered and electron-rich heteroaryl halides. Often allows for lower catalyst loadings and milder reaction temperatures.[7][8]
PEPPSI™-IPr NHC-basedN-Heterocyclic Carbene (NHC) ligands form very stable complexes with palladium.[9] PEPPSI™ catalysts are air- and moisture-stable pre-catalysts, offering operational simplicity and high activity, especially for heteroaryl chlorides and bromides.[5][10]

Expert Insight: For this compound, the thiazole nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[11] Therefore, using a catalyst with bulky, electron-donating ligands like SPhos or an NHC ligand (e.g., PEPPSI-IPr) is highly recommended to promote the desired catalytic turnover and prevent catalyst deactivation.

The Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step.[12] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the palladium(II) center.[13][14]

BaseStrengthTypical Solvents & Notes
Na₂CO₃, K₂CO₃ ModerateAqueous mixtures (e.g., Dioxane/H₂O, Toluene/H₂O). Widely used, cost-effective, and compatible with many functional groups.
K₃PO₄ StrongOften used in anhydrous or aqueous conditions. Particularly effective for coupling heteroaryl halides and sterically hindered substrates.
Cs₂CO₃ StrongHighly effective, especially in difficult couplings. Its high solubility in organic solvents can be advantageous.
KOtBu Very StrongTypically used in anhydrous conditions (e.g., THF, Toluene). Useful for very challenging couplings but may not be compatible with base-sensitive functional groups.

Expert Insight: A moderately strong base like K₂CO₃ in an aqueous solvent system is an excellent starting point. For potentially sluggish reactions or to improve yields, switching to a stronger base like K₃PO₄ is a logical next step.

Solvent System

The solvent must solubilize the reactants and catalyst system. The choice between aqueous and anhydrous conditions can significantly impact the reaction.

  • Aqueous Systems (e.g., 1,4-Dioxane/Water, Toluene/Water): The presence of water often accelerates the transmetalation step. These are the most common conditions for Suzuki couplings.

  • Anhydrous Systems (e.g., THF, DMF, Toluene): May be necessary if the substrate or other functional groups are sensitive to water. Some modern catalyst systems show high efficacy under anhydrous conditions.

Expert Insight: For this substrate, a 4:1 to 5:1 mixture of 1,4-Dioxane/Water is a robust and reliable choice that should be compatible with most catalyst systems.

Detailed Experimental Protocols

Workflow Overview

Caption: Fig. 2: General Experimental Workflow.

Protocol 1: General Conditions with a Conventional Catalyst

This protocol provides a reliable starting point using a widely available catalyst system.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 234 mg), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the vessel.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: High-Efficiency Microwave-Assisted Protocol

This protocol utilizes a modern, highly active catalyst and microwave irradiation for rapid and efficient coupling.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd-PEPPSI™-IPr (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Microwave reactor vial

  • Inert atmosphere (Argon)

Procedure:

  • Vessel Preparation: In a microwave vial equipped with a magnetic stir bar, combine this compound (e.g., 0.5 mmol, 117 mg), the arylboronic acid (0.6 mmol), K₃PO₄ (1.25 mmol, 265 mg), and Pd-PEPPSI-IPr (0.005 mmol, 3.4 mg).

  • Inert Atmosphere: Seal the vial with a septum cap. Purge with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) via syringe.

  • Reaction: Place the vial in the microwave reactor. Heat the reaction to 120 °C for 20-40 minutes with stirring.

  • Monitoring: After the initial heating period, a sample can be taken for LC-MS analysis to check for completion.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation & Expected Results

The following table presents hypothetical, yet realistic, outcomes for the coupling of this compound with various arylboronic acids, based on the high-efficiency protocol (Protocol 2).

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Phenyl-4-tert-butyl-1,3-thiazole85 - 95%
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-tert-butyl-1,3-thiazole90 - 98%
34-Trifluoromethylphenylboronic acid2-(4-Trifluoromethylphenyl)-4-tert-butyl-1,3-thiazole80 - 90%
42-Methylphenylboronic acid2-(o-Tolyl)-4-tert-butyl-1,3-thiazole75 - 85%

Note: Yields are estimates and actual results may vary depending on the purity of reagents and precise reaction conditions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Base is too weak or insoluble. 4. Low reaction temperature.1. Use a fresh batch of catalyst or a more active system (e.g., PEPPSI-IPr). 2. Ensure proper degassing of solvents and use of a robust inert atmosphere technique. 3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). 4. Increase temperature or switch to microwave heating.
Formation of Homocoupled Byproduct (Ar-Ar) 1. Oxygen contamination. 2. Degradation of boronic acid.1. Improve inert atmosphere technique. 2. Use a boronic ester (e.g., pinacol ester) which is more stable. Use freshly opened boronic acid.
Protodebromination (Thiazole-H instead of Thiazole-Ar) 1. Presence of water with a weak base. 2. Degradation of boronic acid.1. Use anhydrous conditions or a stronger base. 2. Ensure high purity of the boronic acid.
Incomplete Reaction with Hindered Boronic Acids 1. Steric hindrance slowing transmetalation. 2. Catalyst ligand is not bulky enough.1. Increase reaction time and/or temperature. 2. Switch to a catalyst with a bulkier ligand (e.g., XPhos, RuPhos).

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynylthiazoles

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2] Its remarkable functional group tolerance and mild reaction conditions have cemented its role in the construction of complex molecular architectures.[1] For drug development professionals, the 2-alkynylthiazole scaffold is of particular interest. This structural motif is a key component in a variety of biologically active molecules, including kinase inhibitors, anticancer agents, and compounds with neuroprotective properties. The ability to efficiently and selectively introduce a diverse range of alkynyl groups onto the thiazole core is therefore a critical capability in the synthesis of novel pharmaceutical candidates.

This guide provides a detailed examination of the Sonogashira coupling as applied to 2-Bromo-4-tert-butyl-1,3-thiazole. We will delve into the mechanistic nuances of this reaction, providing both theoretical understanding and practical, field-proven protocols. The influence of the sterically demanding tert-butyl group and the electronic nature of the thiazole ring will be a central focus, guiding the selection of optimal reaction parameters.

Mechanistic Considerations and Substrate Analysis

The success of a Sonogashira coupling hinges on a delicate interplay of several factors, including the choice of catalyst, ligand, base, and solvent. Understanding the catalytic cycle and the specific properties of this compound is paramount for developing a robust and reproducible protocol.

The Catalytic Cycles: Copper-Catalyzed and Copper-Free Pathways

The Sonogashira reaction can proceed through two primary mechanistic pathways: the classical copper-catalyzed cycle and a copper-free variant.

1. The Copper-Catalyzed Sonogashira Coupling:

This is the traditional and most widely used method. It involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Sonogashira_Copper_Catalyzed Pd0 Pd(0)L₂ Pd_complex Oxidative Addition (Ar-Pd(II)L₂-Br) Pd0->Pd_complex Ar-Br Transmetalation Transmetalation Pd_complex->Transmetalation Cu-C≡CR Product_complex cis-(Ar-Pd(II)L₂-C≡CR) Transmetalation->Product_complex Product_complex->Pd0 Reductive Elimination Ar_alkyne Ar-C≡CR Product_complex->Ar_alkyne Alkyne H-C≡CR Cu_acetylide Copper(I) Acetylide (Cu-C≡CR) Alkyne->Cu_acetylide Cu(I), Base Cu_acetylide->Transmetalation Sonogashira_Copper_Free Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)L₂-Br) Pd0->OA Ar-Br Alkyne_Coord Alkyne Coordination OA->Alkyne_Coord H-C≡CR Deprotonation Deprotonation (Base) Alkyne_Coord->Deprotonation RE Reductive Elimination Deprotonation->RE RE->Pd0 Product Ar-C≡CR RE->Product Workflow_Cu_Catalyzed cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. B Evacuate and backfill with Argon (3x). A->B C Add degassed Et₃N (and optional THF). B->C D Add terminal alkyne via syringe. C->D E Stir at room temperature to 50 °C. Monitor by TLC/LC-MS. D->E F Filter through Celite, wash with EtOAc. E->F G Wash filtrate with aq. NH₄Cl and brine. F->G H Dry over Na₂SO₄, filter, and concentrate. G->H I Purify by column chromatography. H->I Workflow_Copper_Free cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃ to a dry Schlenk flask. B Evacuate and backfill with Argon (3x). A->B C Add degassed 1,4-dioxane or toluene. B->C D Add terminal alkyne via syringe. C->D E Heat to 80-100 °C. Monitor by TLC/LC-MS. D->E F Cool, filter through Celite, wash with EtOAc. E->F G Wash filtrate with water and brine. F->G H Dry over Na₂SO₄, filter, and concentrate. G->H I Purify by column chromatography. H->I

References

Application Notes and Protocols: Heck Reaction Conditions for 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2][3] This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has seen extensive application in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3] Thiazole moieties are prevalent scaffolds in a multitude of biologically active compounds. The ability to functionalize the thiazole ring, particularly at the C-2 position, is of significant interest in drug discovery and development. This document provides a detailed guide to the Heck reaction conditions specifically tailored for 2-Bromo-4-tert-butyl-1,3-thiazole, a versatile building block in medicinal chemistry.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and offer troubleshooting advice to ensure successful implementation.

Mechanistic Overview: The Heck Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The generally accepted catalytic cycle consists of four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

  • Alkene Coordination and Insertion (Migratory Insertion): The alkene substrate coordinates to the Pd(II) complex, followed by syn-migratory insertion of the alkene into the palladium-carbon bond.[4] This step forms the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[4] This step typically proceeds with syn-stereochemistry and dictates the regioselectivity of the final product.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5] The base is essential for neutralizing the generated H-X species.[5]

Visualizing the Catalytic Cycle

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl L_n(Thiazolyl)Pd(II)-Br OxAdd->PdII_Aryl Insertion Migratory Insertion PdII_Aryl->Insertion Alkene PdII_Alkyl L_n(Alkyl)Pd(II)-Br Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride L_n(H)Pd(II)-Br BetaElim->PdII_Hydride Product RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 Base-HBr

Caption: The catalytic cycle of the Heck reaction.

Optimizing Reaction Conditions for this compound

The success of the Heck reaction with this compound is highly dependent on the careful selection of several key parameters. Thiazoles, being electron-deficient heteroaromatics, can present unique challenges, including potential catalyst inhibition through coordination of the nitrogen atom to the palladium center.[6][7]

Key Reaction Parameters
ParameterRecommended Reagents/ConditionsRationale and Key Considerations
Palladium Source (Precatalyst) Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ is often preferred as it is readily reduced in situ to the active Pd(0) species.[4][5] Pd₂(dba)₃ is a stable Pd(0) source. The choice can influence reaction kinetics and catalyst stability.
Ligand PPh₃, P(o-tolyl)₃, P(t-Bu)₃, Buchwald ligands (e.g., XPhos, SPhos)The ligand stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and modulates its reactivity. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands like P(t-Bu)₃ or Buchwald-type ligands can be particularly effective in promoting oxidative addition.[8]
Base K₂CO₃, Cs₂CO₃, Et₃N, DBUAn inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point.[9] Organic bases such as Et₃N can also be effective.[9][10] The choice of base can significantly impact the reaction rate and yield.
Solvent DMF, DMAc, NMP, DioxaneHigh-boiling polar aprotic solvents are generally preferred to ensure solubility of the reagents and to allow for higher reaction temperatures, which are often necessary for less reactive bromides.[9]
Alkene Partner Styrenes, acrylates, acrylonitrilesElectron-deficient alkenes are typically more reactive in the Heck reaction.[1] For less reactive alkenes, higher temperatures and more active catalyst systems may be required.
Temperature 80 - 140 °CThe optimal temperature will depend on the reactivity of the specific alkene and the chosen catalyst system. It is advisable to start at a moderate temperature (e.g., 100 °C) and adjust as needed.
Additives Phase-transfer catalysts (e.g., TBAB)In some cases, particularly with inorganic bases in polar aprotic solvents, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction efficiency.[10]

Experimental Protocol: General Procedure for the Heck Reaction of this compound

Disclaimer: This is a general protocol and may require optimization for specific alkene substrates. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials
  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: In the following order, add the alkene (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-alkenyl-4-tert-butyl-1,3-thiazole.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Reagents: - this compound - Alkene - Base (K₂CO₃) - Catalyst (Pd(OAc)₂) - Ligand (PPh₃) setup->add_reagents add_solvent Add Anhydrous Solvent (DMF) add_reagents->add_solvent heat Heat and Stir (e.g., 100 °C) add_solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extraction with Organic Solvent workup->extract purify Purification (Column Chromatography) extract->purify product Final Product purify->product

Caption: A typical workflow for the Heck reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor choice of ligand or base- Use a fresh palladium source.- Increase the reaction temperature in increments.- Screen different ligands (e.g., bulkier, more electron-rich phosphines) and bases (e.g., Cs₂CO₃).[8]
Formation of Palladium Black - Catalyst decomposition- Increase the ligand-to-palladium ratio.- Ensure the reaction is performed under a strict inert atmosphere.
Side Product Formation (e.g., Reductive Heck Product) - Varies with base, temperature, and solvent[11]- Modify the reaction conditions. A change in base or solvent can sometimes minimize the formation of the reductive Heck product.[11]
Alkene Isomerization - Reversible β-hydride elimination and re-addition- The addition of certain bases or silver salts can sometimes suppress isomerization by promoting reductive elimination.[5]
Difficulty with Electron-Rich Alkenes - Poor regioselectivity- For electron-rich alkenes, consider using bidentate phosphine ligands or specific ionic liquid solvent systems to improve regioselectivity.[12][13]

Conclusion

The Heck reaction of this compound is a robust and versatile method for the synthesis of valuable 2-alkenylthiazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and selectivity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important transformation in a research and development setting.

References

preparation of novel antifungal agents from 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Novel Antifungal Agents from a 2-Bromo-4-tert-butyl-1,3-thiazole Scaffold

Authored by a Senior Application Scientist

Introduction: The Imperative for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Pathogens such as Candida auris and triazole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents with novel mechanisms of action and improved safety profiles.[1] Thiazole derivatives have emerged as a particularly promising class of compounds in the field of antifungal drug discovery.[3][4][5] This heterocyclic scaffold is a key pharmacophore in numerous bioactive molecules.

Thiazole-based antifungals typically function by disrupting the integrity of the fungal cell membrane.[3] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[6][7][8] By blocking the conversion of lanosterol to ergosterol, these agents cause the accumulation of toxic sterol intermediates, leading to increased membrane permeability and ultimately, fungal cell death.[3][7]

This guide provides a detailed framework for the rational design, synthesis, and evaluation of novel antifungal agents using this compound as a versatile starting scaffold. The protocols outlined herein are designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation antifungal therapies.

Part 1: Synthesis of a Focused Library of Thiazole Derivatives

Scientific Rationale

The strategic starting point for our synthetic exploration is this compound. The bromine atom at the C2 position is an excellent synthetic handle; its nature as a good leaving group makes it amenable to a variety of palladium-catalyzed cross-coupling reactions.[9][10] This allows for the systematic introduction of diverse molecular fragments, enabling a thorough investigation of the structure-activity relationship (SAR). The bulky tert-butyl group at the C4 position provides steric hindrance that can influence binding selectivity and improve metabolic stability. Our objective is to generate a focused library of compounds by modifying the C2 position to identify key structural motifs that enhance antifungal potency.

General Synthetic Workflow

The workflow begins with the functionalization of the core thiazole scaffold, followed by rigorous purification and structural confirmation of the final products.

G cluster_synthesis Synthesis & Purification A Starting Material: This compound B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B + Aryl Boronic Acid C Aqueous Work-up & Organic Extraction B->C Crude Product D Purification by Column Chromatography C->D E Structural Characterization (NMR, HRMS) D->E Pure Compound

Caption: Synthetic workflow for generating novel thiazole derivatives.

Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes a general procedure for coupling this compound with a representative aryl boronic acid. This reaction is highly versatile and can be adapted for a wide range of boronic acids and esters.

Materials:

  • This compound

  • Aryl boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equivalents)

  • Triphenylphosphine (PPh₃) (0.06 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and Water (4:1 solvent mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. The palladium catalyst is sensitive to oxygen, especially at high temperatures.

  • Solvent Addition & Reflux: Add the degassed toluene/water (4:1) solvent mixture via syringe. Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

Part 2: In Vitro Evaluation of Antifungal Efficacy

After successful synthesis and characterization, the next critical step is to determine the antifungal activity of the novel compounds. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12][13][14]

Antifungal Testing Workflow

G cluster_testing Antifungal Susceptibility Testing A Prepare Fungal Inoculum (e.g., C. albicans) Adjust to 0.5 McFarland C Inoculate wells with Fungal Suspension A->C B Perform 2-fold Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Spot onto Drug-Free Agar from clear wells E->F Fungistatic vs. Fungicidal G Incubate Agar Plate F->G H Determine MFC (Lowest concentration with no fungal growth) G->H

Caption: Workflow for MIC and MFC determination.

Protocol 2: Broth Microdilution for MIC Determination (CLSI M27-A Guideline)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for testing yeast.[13]

Materials:

  • Synthesized thiazole derivatives and a reference drug (e.g., Fluconazole)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer and 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and fluconazole in dimethyl sulfoxide (DMSO).

  • Inoculum Preparation: Subculture the yeast isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.[13] Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[13] Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Plate Preparation: In a 96-well plate, perform two-fold serial dilutions of the test compounds in RPMI 1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).[15] Each well should contain 100 µL of the diluted compound. Include a growth control well (drug-free medium) and a sterility control well (uninoculated medium).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[12]

  • MIC Determination: The MIC is read visually as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.[12]

Protocol 3: Minimum Fungicidal Concentration (MFC) Determination

To distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity, an MFC assay is performed.[6]

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubate the agar plate at 35°C for 24-48 hours.

  • The MFC is defined as the lowest drug concentration from the MIC plate that results in no colony formation on the agar plate.

Data Presentation: Antifungal Activity

Summarize the results in a table for clear comparison. The Selectivity Index (SI), a ratio of cytotoxicity to antifungal activity (IC₅₀/MIC), is a crucial parameter for prioritizing compounds. A higher SI value is desirable.

Compound IDTarget FungiMIC (µg/mL)MFC (µg/mL)IC₅₀ (µg/mL) on HepG2 CellsSelectivity Index (SI = IC₅₀/MIC)
TZ-001 C. albicans816>128>16
TZ-002 C. albicans246432
TZ-003 C. albicans16>32>128>8
Fluconazole C. albicans4>64>256>64

Part 3: In Vitro Cytotoxicity Assessment

A critical hurdle in antifungal drug development is host toxicity, as both fungal and human cells are eukaryotic.[16] Early-stage in vitro cytotoxicity screening is essential to identify compounds with a favorable therapeutic window.[17]

Cytotoxicity Testing Workflow

G cluster_tox In Vitro Cytotoxicity Assay A Seed Mammalian Cells (e.g., HepG2) in 96-well plate B Allow cells to adhere (24 hours) A->B C Treat cells with serial dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent (Incubate 4 hours) D->E F Solubilize Formazan Crystals (Add DMSO or Solubilizer) E->F G Read Absorbance (570 nm) F->G H Calculate Cell Viability (%) and Determine IC₅₀ Value G->H

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Protocol 4: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing a proxy for cell viability.[16]

Materials:

  • Human cell line (e.g., HepG2 - liver carcinoma, or HEK293 - human embryonic kidney)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or a suitable solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Part 4: Preliminary Mechanism of Action Studies

Rationale and Approach

Given that the thiazole scaffold is a known inhibitor of ergosterol biosynthesis, a logical next step is to investigate whether the most potent and selective compounds from our library share this mechanism of action.[3][8] A direct way to test this hypothesis is to quantify the total ergosterol content in fungal cells after treatment with the test compounds. A significant reduction in ergosterol levels would provide strong evidence for the on-target activity of the novel derivatives.

Protocol 5: Spectrophotometric Quantification of Ergosterol

This protocol involves the extraction of total sterols from fungal cells and the specific quantification of ergosterol based on its characteristic UV absorbance spectrum.

Materials:

  • C. albicans culture

  • Test compound (at sub-MIC and MIC concentrations)

  • 25% Alcoholic potassium hydroxide solution (w/v)

  • n-heptane

  • Sterile deionized water

Procedure:

  • Fungal Culture and Treatment: Grow a culture of C. albicans to mid-log phase. Treat the culture with the test compound at its MIC and 0.5x MIC for 16-24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.

  • Saponification: Resuspend the cell pellet in the alcoholic KOH solution and vortex vigorously. Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids and extract the sterols.

  • Sterol Extraction: After cooling, add a mixture of sterile water and n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

  • Quantification: Transfer the n-heptane layer to a quartz cuvette. Scan the absorbance from 230 nm to 300 nm using a spectrophotometer. Ergosterol has a characteristic four-peaked curve with a peak at ~282 nm.

  • Calculation: Calculate the ergosterol content as a percentage of the wet cell weight. A significant decrease in ergosterol content in the treated samples compared to the untreated control indicates inhibition of the ergosterol biosynthesis pathway.

Conclusion and Future Outlook

This application guide provides a comprehensive, step-by-step methodology for the synthesis of novel antifungal agents from a this compound scaffold, followed by their biological evaluation. The process of generating a focused library, determining antifungal potency (MIC/MFC), and assessing host cell cytotoxicity (IC₅₀) allows for the systematic identification of lead compounds with a promising therapeutic index.

The analysis of structure-activity relationships (SAR) from the initial screening data is paramount.[18][19] It will guide the next round of chemical synthesis, focusing on modifications that enhance potency and selectivity. Promising compounds identified through this workflow, particularly those with a validated mechanism of action, should be advanced into more complex preclinical studies, including testing against a broader panel of clinical isolates, evaluating activity against biofilms, and ultimately, assessing efficacy and safety in in vivo models of fungal infection.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Bromo-4-tert-butyl-1,3-thiazole (CAS No. 873075-54-8). This resource is designed for researchers, medicinal chemists, and drug development professionals who handle this critical building block. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively. The inherent challenges in purifying substituted thiazoles, particularly those with bulky groups, demand a nuanced approach that we will explore in detail.

Safety First: Essential Precautions

Before commencing any purification protocol, it is imperative to handle this compound with appropriate care. Although a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related brominated and substituted thiazole compounds are known to be irritants and potentially harmful.[1][2]

Core Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1]

  • Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of vapors or fine particles.[2]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. If irritation persists, seek medical attention.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

Troubleshooting Guide: Column Chromatography

Column chromatography is the most common and effective method for purifying this compound from reaction byproducts.[3] However, success hinges on meticulous technique and the ability to diagnose issues as they arise.

Q1: My compound is not moving off the baseline on the TLC plate, even with a relatively polar solvent system.

Possible Cause & Scientific Rationale: The issue is an eluent with insufficient polarity to displace the compound from the stationary phase (silica gel). While the tert-butyl group imparts significant non-polar character, the nitrogen and sulfur atoms in the thiazole ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This is a classic acid-base interaction, where the basic nitrogen atom adheres strongly to the acidic silica.

Solution:

  • Increase Eluent Polarity Systematically: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Start with a low polarity mixture like 95:5 hexane:ethyl acetate and progress to 90:10, 80:20, and so on, until the desired retention factor (Rƒ) of ~0.3 is achieved.[4]

  • Introduce a Stronger Polar Solvent: If ethyl acetate is ineffective, switch to a more polar solvent system. A mixture of dichloromethane and methanol (starting at 1-2% methanol) can be very effective for more polar thiazole derivatives.[4]

Q2: The spot for my compound is streaking or tailing significantly on the TLC plate.

Possible Cause & Scientific Rationale: Streaking is a common sign of undesirable interactions between the analyte and the stationary phase. For thiazoles, this is often due to the basicity of the ring nitrogen interacting with the acidic silica gel.[4] This strong interaction leads to poor equilibration as the compound moves up the plate, causing it to smear. Overloading the TLC plate can also cause streaking.

Solution:

  • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is a standard choice. This works by competitively binding to the acidic sites, allowing your thiazole compound to elute more symmetrically.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase (C18) silica gel where separation is based on polarity in a different manner.

  • Check Sample Concentration: Ensure you are not spotting too much material on your TLC plate. A highly concentrated spot will invariably lead to tailing.

Q3: I have poor separation between my product and a persistent impurity.

Possible Cause & Scientific Rationale: The impurity has a polarity very similar to your target compound, this compound. This is a frequent challenge, especially with byproducts from the Hantzsch thiazole synthesis or related reactions where precursors or isomeric products may be present.[5]

Solution:

  • Optimize the Solvent System: Fine-tune the eluent composition. Sometimes, a less polar system provides better resolution. Test various binary solvent systems (e.g., hexane/ether, hexane/dichloromethane) to see if you can improve the separation factor (ΔRƒ).

  • Employ a Ternary System: Introduce a third solvent to modulate selectivity. For instance, in a hexane/ethyl acetate system, adding a small amount of dichloromethane can sometimes resolve closely running spots.

  • Change the Stationary Phase: As mentioned, switching to alumina or reverse-phase chromatography can alter the elution order and may resolve the impurity from the product.

  • Consider Recrystallization: If chromatography fails to provide baseline separation, recrystallization may be a more effective strategy.[6]

Q4: My product recovery from the column is very low.

Possible Cause & Scientific Rationale: Low recovery can stem from several factors. The compound might be irreversibly binding to the silica gel, which can happen if it's unstable under acidic conditions. Alternatively, the compound could be co-eluting with a non-UV-active impurity, leading you to discard fractions containing the product.

Solution:

  • Deactivate the Silica Gel: If you suspect decomposition, pre-treat the silica gel with the eluent containing 1% triethylamine before packing the column. This neutralizes the stationary phase.

  • Analyze All Fractions: Do not rely solely on UV visualization for TLC. Stain your TLC plates with a more general stain (e.g., potassium permanganate or iodine) to visualize all components. This ensures you are not discarding fractions that contain your product.

  • Ensure Proper Loading: Adsorb your crude material onto a small amount of silica gel and dry-load it onto the column. This technique often results in sharper bands and better separation compared to liquid-loading a highly soluble compound.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to purify this compound? A: Flash column chromatography over silica gel is the most widely reported and reliable method for purifying brominated thiazole derivatives.[3][4][7] It offers high resolution to remove unreacted starting materials and byproducts. For material that is already substantially pure (>90%), recrystallization can be an excellent final polishing step to achieve high analytical purity.[6]

Q: Which solvents are best for recrystallizing this compound? A: The ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold.[6] Given the structure of this compound (a blend of polar and non-polar features), a solvent pair system is often effective. Good starting points for solvent screening would be ethanol/water, methanol/water, or hexane/ethyl acetate. In the latter case, you would dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity appears, then allow it to cool.

Q: What level of purity should I expect, and how do I assess it? A: With a well-optimized purification protocol, a purity of >96% is achievable.[8] The primary methods for assessing purity are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any proton- or carbon-bearing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

Q: How should I store the purified this compound? A: Store the purified compound in a tightly sealed amber vial to protect it from light and moisture. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a representative procedure based on methods used for analogous brominated thiazoles.[7]

  • TLC Analysis: First, determine an optimal eluent system using TLC. A good target is an Rƒ value of 0.25-0.35 for the product. A common starting point is 10% Ethyl Acetate in Hexane.

  • Column Packing: Dry-pack a flash chromatography column with silica gel. Wet the column with the chosen eluent system, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude product) and add the solution. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with your solvent system. Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Summary: Eluent Systems for Thiazole Purification
Compound TypeTypical Eluent SystemPolarityReference
Non-polar Thiazole DerivativesHexane / Ethyl Acetate (9:1 to 3:1)Low to Medium[3]
Phenyl-substituted ThiazolesHeptane / Ethyl Acetate (70:3)Low[7]
Polar Thiazole DerivativesDichloromethane / Methanol (1-10%)High[4]

Purification Workflow Diagram

The following diagram outlines the logical workflow for purifying crude this compound.

Purification_Workflow Crude Crude Product (this compound) TLC TLC Analysis (e.g., 10% EtOAc/Hex) Crude->TLC Decision1 Single Spot? TLC->Decision1 Decision2 Good Separation (ΔRƒ > 0.2)? Decision1->Decision2 No (Multiple Spots) Recrystallize Recrystallization (Solvent Screening) Decision1->Recrystallize Yes Column Flash Column Chromatography Decision2->Column Yes Optimize Optimize Eluent System (Add modifier, change solvent) Decision2->Optimize No Purity Purity & Identity Check (NMR, HPLC, GC-MS) Column->Purity Recrystallize->Purity Optimize->TLC Pure_Product Pure Product (>96%) Purity->Pure_Product

References

common side reactions in the synthesis of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-tert-butyl-1,3-thiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. Here, we address common challenges, side reactions, and optimization strategies encountered during its synthesis, primarily focusing on the most prevalent and reliable method: the Sandmeyer-type bromination of 2-amino-4-tert-butyl-1,3-thiazole.

Core Synthesis Pathway Overview

The most dependable route to this compound involves a two-stage process. First, the precursor, 2-amino-4-tert-butyl-1,3-thiazole, is synthesized via the Hantzsch thiazole synthesis.[1][2] This aminothiazole is then converted to the target 2-bromo derivative through a Sandmeyer reaction, which involves diazotization of the amino group followed by displacement with bromide, typically using a copper(I) bromide catalyst.[3] While robust, this pathway is susceptible to several side reactions that can impact yield and purity.

cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Potential Side Reactions A 1-Bromo-3,3-dimethyl-2-butanone + Thiourea B 2-Amino-4-tert-butyl-1,3-thiazole A->B Cyclocondensation C Diazotization (NaNO₂, HBr, 0-5 °C) B->C D Thiazole Diazonium Salt [Intermediate] C->D SR3 Incomplete Reaction (Unreacted Amine) C->SR3 Improper Stoichiometry or Temp. E Bromide Displacement (CuBr) D->E SR2 Hydroxylation (2-Hydroxy derivative) D->SR2 H₂O, >5 °C F Target Product: This compound E->F SR1 Dibromination (2,5-Dibromo derivative) E->SR1 Excess CuBr₂ or High Temp. SR4 Hydro-dediazoniation (4-tert-butylthiazole) E->SR4 Radical Pathway

Caption: Key stages and common side reactions in the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address specific experimental issues.

Q1: My final product is contaminated with a significant amount of a dibrominated species. How can I prevent this?

Answer: This is the most common side reaction and results in the formation of 2,5-dibromo-4-tert-butyl-1,3-thiazole . The C5 position on the thiazole ring is electron-rich and susceptible to electrophilic attack.[4]

Causality & Prevention:

  • Choice of Copper Salt: The use of copper(II) bromide (CuBr₂) instead of copper(I) bromide (CuBr) is a primary cause. CuBr₂ can act as a direct brominating agent for the activated thiazole ring, leading to the C5 bromination of either the starting material or the product.[5][6] The classic Sandmeyer reaction utilizes Cu(I) to catalyze the decomposition of the diazonium salt via a single-electron transfer mechanism.[3]

    • Solution: Strictly use high-purity copper(I) bromide (CuBr) as the catalyst.

  • Reaction Temperature: Higher temperatures increase the rate of electrophilic bromination at the C5 position. Studies on related 2-aminothiazoles have shown that dibromination is favored at temperatures above 65 °C.[5]

    • Solution: Maintain a low temperature (typically 60-65 °C) during the bromide displacement step after the diazonium salt is formed. Do not overheat the reaction.

  • Stoichiometry of Reagents: An excess of the brominating source relative to the diazonium salt can drive the formation of the dibrominated product.

    • Solution: Use a carefully controlled stoichiometry, typically with CuBr acting catalytically or in slight excess relative to the diazonium salt.

Q2: My reaction yield is low, and I recover a lot of the 2-amino-4-tert-butylthiazole starting material. What's going wrong?

Answer: Recovery of the starting material points to incomplete or failed diazotization. The formation of the aryl diazonium salt is a critical step that is highly sensitive to reaction conditions.

Causality & Prevention:

  • Temperature Control: The diazotization must be performed at low temperatures (0-5 °C). Aryl diazonium salts are notoriously unstable and readily decompose at higher temperatures, often before the bromide displacement can occur.[7]

    • Solution: Prepare an ice/salt bath to maintain the reaction temperature below 5 °C during the slow, dropwise addition of the sodium nitrite solution.

  • Acid Concentration: A sufficient excess of strong acid (HBr) is required. The acid serves three purposes: to protonate the 2-aminothiazole, to form nitrous acid (HONO) from sodium nitrite, and to maintain a low pH to prevent the newly formed diazonium salt from coupling with unreacted amine to form diazoamino compounds.

    • Solution: Use at least 3 equivalents of HBr relative to the aminothiazole.

  • Nitrite Addition: Adding the sodium nitrite solution too quickly can cause localized heating and decomposition of the diazonium salt as it forms.

    • Solution: Add the aqueous solution of NaNO₂ dropwise over 20-30 minutes, ensuring the bulk reaction temperature does not rise above 5 °C.

Q3: My crude NMR shows a byproduct that I suspect is 2-hydroxy-4-tert-butyl-1,3-thiazole. How is this formed and how can I avoid it?

Answer: The formation of the 2-hydroxy (or its tautomeric 2-thiazolone) derivative is a classic side reaction in Sandmeyer chemistry, resulting from the reaction of the diazonium salt with water.[3]

Causality & Prevention:

  • Premature Decomposition: If the diazonium salt intermediate encounters water at elevated temperatures, it will readily hydrolyze, displacing the diazonium group with a hydroxyl group and releasing nitrogen gas. This is essentially a competing nucleophilic substitution reaction where water is the nucleophile.

    • Solution: The most critical factor is rigorous temperature control. By keeping the diazotization step at 0-5 °C, you minimize the rate of this decomposition. Once the diazonium salt is formed, it should be used immediately in the subsequent step without allowing it to warm up.

  • Reaction Time: Letting the diazonium salt solution stand for too long, even at low temperatures, can lead to gradual decomposition and hydrolysis.

    • Solution: Proceed to the copper(I) bromide addition step as soon as the diazotization is complete (indicated by a persistent positive test with starch-iodide paper for excess nitrous acid).

Q4: How can I best purify the final product from these common side products?

Answer: Purification typically requires column chromatography, as the polarities of the main byproducts are distinct from the desired product.

  • 2,5-Dibromo-4-tert-butyl-1,3-thiazole: This byproduct is less polar than the desired mono-bromo product. It will elute first during normal-phase column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

  • 2-Amino-4-tert-butyl-1,3-thiazole (Starting Material): This is a relatively polar compound due to the amino group. It will have a much lower Rf value and elute much later than the product.

  • 2-Hydroxy-4-tert-butyl-1,3-thiazole: This is also a polar, hydrogen-bond-donating molecule that will be strongly retained on a silica gel column.

Recommended Protocol: Flash column chromatography on silica gel using a gradient elution, starting with pure hexanes and gradually increasing the percentage of ethyl acetate or dichloromethane. Monitor the fractions by TLC.

Key Parameter Summary

ParameterRecommended ConditionRationale & Consequence of DeviationKey Byproduct(s) Avoided
Diazotization Temp. 0–5 °CPrevents premature decomposition of the unstable diazonium salt. Higher temps lead to hydrolysis.2-Hydroxy derivative
Copper Catalyst Copper(I) Bromide (CuBr)Acts as the proper catalyst for the Sandmeyer mechanism. CuBr₂ can act as a direct brominating agent.[5][6]2,5-Dibromo derivative
Displacement Temp. 60–65 °CSufficient to drive the reaction to completion without promoting thermal side reactions like C5 bromination.2,5-Dibromo derivative
Acid (HBr) ≥ 3 equivalentsEnsures complete formation of the amine salt and nitrous acid; prevents unwanted coupling reactions.Unreacted Amine, Diazoamino compounds

Detailed Experimental Protocol: Sandmeyer Bromination

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-tert-butyl-1,3-thiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the stirred aminothiazole solution over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

    • After the addition is complete, stir the reaction mixture for an additional 20 minutes at 0-5 °C.

  • Bromide Displacement:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr (48%).

    • Heat this copper solution to 60 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue heating the reaction mixture at 60-65 °C for 30-60 minutes, or until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., gradient elution with hexane/ethyl acetate) to yield pure this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Bromo-4-tert-butyl-1,3-thiazole. This key heterocyclic intermediate is integral to the development of novel agrochemicals and pharmaceuticals, where its unique structure contributes to enhanced bioactivity.[1][2] This document provides field-proven insights, detailed protocols, and systematic troubleshooting guides designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis.

I. Core Synthesis Strategy: A Mechanistic Overview

The preparation of this compound is typically achieved via two robust synthetic pathways. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Direct Bromination. This pathway involves the initial synthesis of the 4-tert-butyl-1,3-thiazole core, followed by a regioselective bromination at the C2 position.

  • Route B: Sandmeyer-type Reaction. This alternative begins with the synthesis of 2-Amino-4-tert-butyl-1,3-thiazole, which is subsequently converted to the target bromo-compound via a diazotization and substitution sequence.

The following diagram illustrates these divergent synthetic approaches.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates & Reactions Pinacolone Pinacolone Thiourea Thiourea Hantzsch_B Hantzsch Synthesis Thiourea->Hantzsch_B Thioformamide Thioformamide Hantzsch_A Hantzsch Synthesis Thioformamide->Hantzsch_A Bromination1 Bromination (Br₂, HBr) AlphaHalo 1-Bromo-3,3-dimethyl-2-butanone Bromination1->AlphaHalo AlphaHalo->Hantzsch_A Route A AlphaHalo->Hantzsch_B Route B ThiazoleCore 4-tert-butyl-1,3-thiazole Hantzsch_A->ThiazoleCore AminoThiazole 2-Amino-4-tert-butyl-1,3-thiazole Hantzsch_B->AminoThiazole Bromination2 Direct Bromination (NBS) ThiazoleCore->Bromination2 Sandmeyer Sandmeyer Reaction (NaNO₂, HBr, CuBr) AminoThiazole->Sandmeyer Target This compound Bromination2->Target Sandmeyer->Target

Caption: Divergent synthetic routes to this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

A. Issues in Starting Material Synthesis & Hantzsch Cyclization

Question 1: My initial bromination of pinacolone (Step 1) is low-yielding and produces multiple products. What's going wrong?

Answer: This is a common challenge. The α-bromination of ketones can be difficult to control. Here’s a systematic approach to optimization:

  • Causality: The reaction proceeds via an enol or enolate intermediate. Acid catalysis (using HBr) promotes enol formation, allowing for a controlled reaction with elemental bromine (Br₂).[3] However, harsh conditions can lead to over-bromination (dibromo-ketone) or side reactions.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction is kept cold (0-5 °C) during the dropwise addition of bromine. This minimizes exothermic runaway reactions and reduces byproduct formation.[3]

    • Catalyst Amount: Use only a catalytic amount of HBr. Excess acid can promote side reactions.

    • Monitor Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the pinacolone starting material. Stop the reaction as soon as the starting material is consumed to prevent over-bromination.

    • Purification: The product, 1-bromo-3,3-dimethyl-2-butanone, is a lachrymator. Handle it in a well-ventilated fume hood. Vacuum distillation is the most effective method for purification.[3]

Question 2: The Hantzsch thiazole synthesis to form the 4-tert-butyl-thiazole core (Route A) or the 2-amino-4-tert-butyl-thiazole (Route B) is sluggish or failing. How can I improve it?

Answer: The Hantzsch synthesis is robust but sensitive to several parameters.[4] Low yields often stem from poor quality starting materials or suboptimal reaction conditions.[5]

  • Causality: The reaction involves the nucleophilic attack of the thioamide's sulfur on the α-bromo ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[4] Each step has specific requirements.

  • Troubleshooting Steps:

    • Purity of Reactants: Ensure the α-bromo ketone is pure; residual acid from its synthesis can inhibit the reaction. The thioamide (thioformamide or thiourea) should be dry and of high purity.

    • Solvent Choice: Ethanol is the standard solvent and generally works well.[5] For stubborn reactions, consider a higher-boiling solvent like n-butanol to increase the reaction temperature, but be mindful of potential decomposition.

    • Reaction Time & Temperature: These reactions are typically run at reflux. Monitor by TLC until the bromo-ketone spot disappears. Rushing the reaction can lead to incomplete conversion.[5]

    • Work-up Procedure: After cooling, the product may precipitate. If not, the solvent should be removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts, followed by a brine wash.[3][5]

B. Issues in Bromination and Final Conversion

Question 3: My direct bromination of 4-tert-butyl-thiazole (Route A) gives a mixture of products or no reaction. How do I achieve regioselectivity for the C2 position?

Answer: Thiazole's reactivity to electrophilic substitution can be complex. While the ring is generally electron-rich, the positions have different reactivities. The C5 position is often the most nucleophilic, but substitution at C2 is achievable under the right conditions.[6]

  • Causality: Direct bromination with elemental bromine (Br₂) can be aggressive and lead to polybromination or decomposition, especially without an activating group.[7] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for many heterocyclic systems.[8][9]

  • Troubleshooting Steps:

    • Choice of Brominating Agent: Switch from Br₂ to NBS. NBS provides a low, steady concentration of bromine, which enhances selectivity.

    • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent solvents for NBS brominations. Polar aprotic solvents like DMF can also be effective but may be harder to remove.[8]

    • Initiator/Catalyst: Radical initiators like AIBN or benzoyl peroxide can be used with NBS, but for heterocycles, ionic pathways often dominate. Sometimes, a catalytic amount of a protic acid can facilitate the reaction.

    • Temperature: Start at room temperature and monitor by TLC. If the reaction is slow, gently heating to 40-50 °C may be necessary. Avoid high temperatures, which can reduce selectivity.

Troubleshooting_Bromination Start Low Yield / Poor Selectivity in Bromination Step CheckReagent Using Br₂? Start->CheckReagent SwitchToNBS Action: Switch to N-Bromosuccinimide (NBS) Rationale: Milder, more selective. CheckReagent->SwitchToNBS Yes CheckSolvent Is solvent optimal for NBS? (e.g., MeCN, DCM) CheckReagent->CheckSolvent No (Already using NBS) SwitchToNBS->CheckSolvent SolventOK Proceed to Temperature Check CheckSolvent->SolventOK Yes ChangeSolvent Action: Change solvent to MeCN or DCM. Rationale: Better solubility and reactivity. CheckSolvent->ChangeSolvent No CheckTemp Reaction slow at RT? SolventOK->CheckTemp ChangeSolvent->SolventOK HeatGently Action: Heat gently (40-50 °C). Rationale: Increases rate without sacrificing selectivity. CheckTemp->HeatGently Yes Success Problem Resolved: High yield of 2-Bromo product CheckTemp->Success No (Reaction proceeds well at RT) HeatGently->Success

Caption: Troubleshooting decision tree for the direct bromination step.

Question 4: The Sandmeyer reaction (Route B) to convert 2-Amino-4-tert-butyl-thiazole is failing. What are the critical parameters?

Answer: The Sandmeyer reaction is a classic method for converting an amino group to a bromide via a diazonium salt intermediate. It requires careful control of temperature and reagent addition.[9][10]

  • Causality: The amino group is first converted to a diazonium salt using a nitrite source (e.g., sodium nitrite, isoamyl nitrite) in a strong acid (HBr). This salt is typically unstable and is immediately reacted with a copper(I) bromide catalyst to release N₂ gas and install the bromide.[11]

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.

    • Reagent Stoichiometry: Use a slight excess of the nitrite source and a catalytic to stoichiometric amount of CuBr.

    • Slow Addition: The solution of the diazonium salt should be added slowly to the heated solution of CuBr (typically 60-70 °C) to control the evolution of nitrogen gas.

    • Acid Choice: Using HBr is crucial as it serves as both the acid and the bromide source for the final product.

C. General FAQs

Question 5: How do I best purify the final this compound product?

Answer: The final product is typically an oil or a low-melting solid. The purification method depends on the nature of the impurities.

  • Column Chromatography: This is the most reliable method. Use silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in heptane or hexane.[10] The product is relatively non-polar, so it should elute fairly quickly.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a solvent like hexane or an ethanol/water mixture can be effective.[3]

  • Distillation: If the product is a thermally stable liquid with a boiling point distinct from impurities, vacuum distillation can be an option.

Question 6: How should I store the final product?

Answer: Brominated heterocyclic compounds can be sensitive to light and moisture over long periods.[12] For optimal stability, store this compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).

III. Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis of 4-tert-butyl-1,3-thiazole (Route A Intermediate)
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Addition: Add thioformamide (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexane), observing the consumption of the bromo-ketone. The reaction is typically complete within 3-5 hours.

  • Work-up: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to yield the pure thiazole.

Protocol 2: Direct Bromination with NBS (Route A Final Step)
ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides enhanced regioselectivity over Br₂.[9]
Stoichiometry 1.05 - 1.1 equivalentsA slight excess ensures full conversion of the starting material.
Solvent Acetonitrile (MeCN)Aprotic polar solvent that facilitates the ionic reaction pathway.
Temperature Room Temperature (20-25 °C)Balances reaction rate and selectivity. Gentle heating if needed.
Reaction Time 2 - 6 hoursMonitor by TLC/LC-MS for completion.

Procedure:

  • Setup: Dissolve 4-tert-butyl-1,3-thiazole (1.0 eq) in acetonitrile in a flask protected from light.

  • Addition: Add NBS (1.05 eq) portion-wise over 10 minutes.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted NBS.

  • Extraction: Extract the product with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by silica gel chromatography (Heptane/Ethyl Acetate gradient) to obtain this compound.

IV. References

  • BenchChem Technical Support. (2025). Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole. [URL: https://www.benchchem.com/troubleshooting-guide/reactions-involving-2-amino-5-bromo-4-t-butylthiazole]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-a_tbl1_312318084]

  • MySkinRecipes. (2025). This compound Product Description. [URL: https://www.myskinrecipes.com/shop/th/research/ar-chemicals/organic-synthesis-building-blocks/agrochem-intermediates/heterocyclic-building-blocks/sulfur-containing-heterocycles/thiazole-derivatives/2-bromo-4-tert-butyl-1-3-thiazole-reagent-154184]

  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole. [URL: https://www.slideshare.net/mobile/DrVenkateshP/thiazole-synthesis-of-thiazole-reactions-of-thiazole-medicinal-uses-of-thiazole]

  • Sciencemadness Discussion Board. (2011). Bromination of thiazoles - quite problematic. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=15879]

  • PubMed Central. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4056860/]

  • Indian Academy of Sciences. (n.d.). Bromination and Nitration of Some Monosubstituted Thiazoles. [URL: https://repository.ias.ac.in/32333/1/32333.pdf]

  • PubMed Central. (2014). 2-Bromo-4-phenyl-1,3-thiazole. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3914214/]

  • Wikipedia. (n.d.). Thiazole. [URL: https://en.wikipedia.org/wiki/Thiazole]

  • MySkinRecipes. (2025). This compound (Thai). [URL: https://www.myskinrecipes.com/shop/th/research/ar-chemicals/organic-synthesis-building-blocks/agrochem-intermediates/heterocyclic-building-blocks/sulfur-containing-heterocycles/thiazole-derivatives/2-bromo-4-tert-butyl-1-3-thiazole-reagent-154184]

  • LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [URL: https://www.lookchem.com/cas-873/873075-54-8.html]

  • ResearchGate. (2014). (PDF) 2-Bromo-4-phenyl-1,3-thiazole. [URL: https://www.researchgate.net/publication/260021382_2-Bromo-4-phenyl-13-thiazole]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [URL: https://www.researchgate.net/publication/327299047_Lithiation_of_2-bromo-4-13-dioxolan-2-yl-13-thiazole]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm]

  • BenchChem Technical Support. (2025). Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide. [URL: https://www.benchchem.com/technical-support-center/synthesis-and-characterization-of-2-amino-5-bromo-4-t-butylthiazole]

  • BenchChem Technical Support. (2025). Troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole. [URL: https://www.benchchem.com/troubleshooting-guide/low-yield-in-the-synthesis-of-4-2-4-dimethylphenyl-1-3-thiazole]

  • PubMed Central. (2015). Thiazole formation through a modified Gewald reaction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4443422/]

  • ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. [URL: https://www.researchgate.net/publication/315720054_Synthesis_of_Brominated_Thiazoles_via_Sequential_Bromination-Debromination_Methods]

  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. [URL: https://patents.google.com/patent/CN101550113B/en]

  • ACS Publications. (2018). A Convergent Continuous Multistep Process for the Preparation of C4-Oxime-Substituted Thiazoles. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00123]

  • YouTube. (2019). synthesis of thiazoles. [URL: https://www.youtube.com/watch?v=5z4hcfR-g-k]

  • PubMed. (2014). 2-Bromo-4-phenyl-1,3-thia-zole. [URL: https://pubmed.ncbi.nlm.nih.gov/24490013/]

  • BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Reactions with 2-Bromo-5-(methylthio)-1,3,4-thiadiazole. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-reactions-with-2-bromo-5-methylthio-1-3-4-thiadiazole]

References

Technical Support Center: Stability and Storage of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper stability, storage, and handling of 2-Bromo-4-tert-butyl-1,3-thiazole (CAS No. 873075-54-8). Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the integrity of the reagent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximum shelf-life and stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] It is crucial to keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] While some suppliers may ship the product at room temperature, refrigerated conditions are recommended for long-term storage to minimize the risk of degradation.[4]

Q2: What is the expected shelf-life of this compound?

When stored under the recommended conditions (refrigerated, under inert gas), this compound is expected to remain stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been stored for more than one year or if it has been opened multiple times. Some brominated thiazoles are known to degrade over time, even under nitrogen at low temperatures.[5]

Q3: How can I visually identify if my sample of this compound has degraded?

A pure sample of a similar compound, 2-bromo-4-(trifluoromethyl)thiazole, is described as a colorless to light yellow liquid.[1] Significant deviation from a pale yellow or light brown appearance, such as the development of dark brown or black coloration, or the presence of solid precipitates, may indicate degradation or contamination. Any noticeable change in physical appearance warrants a purity check.

Q4: Is this compound sensitive to air, light, or moisture?

Yes. Like many heterocyclic compounds, thiazoles can be sensitive to environmental factors.

  • Air/Oxygen: The thiazole ring system can be susceptible to oxidation, potentially at the sulfur or nitrogen atoms.[6]

  • Moisture: The compound should be protected from moisture. Storing under a dry, inert atmosphere is the most effective way to prevent hydrolysis or other moisture-related degradation.

Q5: What substances or materials are incompatible with this compound?

To prevent hazardous reactions and degradation of the material, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to aggressive and potentially hazardous reactions.

  • Strong Bases: Thiazoles can be deprotonated at the C2 position by strong bases like organolithium reagents.[6] While this is a useful synthetic transformation, unintentional exposure to strong bases will consume the material.

  • Strong Acids: May cause decomposition.

Safety data sheets for analogous compounds confirm these incompatibilities.[2]

Troubleshooting Guide

This section addresses common issues encountered during experiments that may be linked to the stability of this compound.

Issue 1: Inconsistent or Low Yields in Subsequent Reactions

  • Potential Cause: The most common cause of declining yields is the degradation of the starting material. The C-Br bond in 2-bromothiazoles is a key reactive site, often utilized in cross-coupling or lithiation reactions.[6][7] Degradation can reduce the concentration of the active reagent.

  • Troubleshooting Steps:

    • Verify Purity: Before starting a reaction, especially with an older bottle of the reagent, verify its purity via an appropriate analytical method (see Protocol for Purity Assessment below).

    • Use a Fresh Sample: If degradation is confirmed, use a new, unopened bottle of the reagent or a freshly purified sample.

    • Review Handling Technique: Ensure the reagent bottle is purged with an inert gas (argon or nitrogen) after each use and that the cap is sealed tightly to prevent exposure to air and moisture.

Issue 2: Appearance of Unexpected Side Products

  • Potential Cause: Impurities from the degradation of this compound can act as reactants, leading to unforeseen side products. For instance, a partially debrominated or oxidized species could compete in the reaction.

  • Troubleshooting Workflow: The following decision tree can guide your troubleshooting process.

G start Problem: Low Yield / Unexpected Side Products check_appearance Visually Inspect Reagent: Color Change? Precipitate? start->check_appearance appearance_ok Appearance is Normal check_appearance->appearance_ok No appearance_bad Degradation Suspected check_appearance->appearance_bad Yes purity_analysis Perform Purity Analysis: ¹H NMR or HPLC purity_high Purity >95% (or as specified) purity_analysis->purity_high purity_low Purity Low purity_analysis->purity_low appearance_ok->purity_analysis appearance_bad->purity_analysis investigate_other Conclusion: Reagent is likely not the issue. Investigate other reaction parameters (solvents, other reagents, temperature). purity_high->investigate_other Result purify_discard Conclusion: Reagent has degraded. Purify by column chromatography or discard and use a new sample. purity_low->purify_discard Result

Caption: Troubleshooting workflow for experimental issues.

Key Data and Protocols
Summary of Stability and Storage Parameters
ParameterRecommendationRationale & References
Storage Temperature 2–8°C (Refrigerated)Minimizes thermal degradation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and moisture-related degradation.[1]
Container Tightly Sealed, Amber GlassProtects from air, moisture, and light.[2]
Incompatibilities Strong Oxidizing Agents, Strong Bases, Strong AcidsAvoids hazardous reactions and preserves compound integrity.[2]
Purity Check ¹H NMR, HPLCQuantitative assessment of purity and detection of degradation products.
Experimental Protocols

Protocol 1: Safe Handling and Aliquoting

Causality: Repeatedly opening and closing the main container introduces atmospheric oxygen and moisture, accelerating degradation. Aliquoting creates single-use vials, preserving the integrity of the bulk supply.

  • Preparation: Move the main container of this compound from cold storage to a desiccator and allow it to warm to room temperature completely. This prevents condensation of moisture onto the cold compound.

  • Inert Atmosphere: Perform all transfers inside a glovebox or on a Schlenk line under a positive pressure of argon or nitrogen.

  • Aliquoting: Using a clean, dry syringe or pipette, transfer the desired amounts of the compound into smaller, tared vials suitable for long-term storage (e.g., 2 mL amber glass vials with PTFE-lined caps).

  • Sealing and Storage: Backfill each vial with inert gas, seal tightly, and wrap the cap with parafilm for an extra barrier. Label each vial clearly with the compound name, date, and concentration (if diluted).

  • Return to Storage: Place the aliquots and the main container back into refrigerated storage (2-8°C).

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

Causality: ¹H NMR provides a rapid and accurate snapshot of the compound's structural integrity. The chemical shifts and integration of protons are highly sensitive to changes in the molecule's structure.

  • Sample Preparation: Prepare a solution by dissolving a small, accurately weighed sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm Key Peaks: Identify the characteristic signals for this compound. Expect a singlet for the tert-butyl group (~1.3 ppm) and a singlet for the thiazole proton (~7.2-7.5 ppm), although exact shifts can vary.

    • Check for Impurities: Look for any unexpected peaks in the spectrum.

    • Integration: Carefully integrate the key peaks and any impurity signals. The relative integration will give a semi-quantitative measure of purity. The presence of broad signals in the baseline may suggest polymeric degradation products.

References

troubleshooting guide for reactions with 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Welcome to the technical support center for 2-Bromo-4-tert-butyl-1,3-thiazole. As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, this versatile building block is frequently employed in complex synthetic routes.[1][2] This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges.

Compound Profile

PropertyValueSource(s)
CAS Number 873075-54-8[1][2]
Molecular Formula C₇H₁₀BrNS[1][2][3]
Molecular Weight 220.13 g/mol [1][2][3]
Appearance Solid
Storage Room temperature; for long-term, store under inert gas in a freezer (-20°C).[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns and handling procedures for this compound?

A1: Like many brominated heterocyclic compounds, this compound should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6][7] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[7] Seek medical attention if irritation persists.[8]

Q2: What are the recommended storage conditions to ensure the stability of the compound?

A2: For short-term use, storing the compound at room temperature in a tightly sealed container is acceptable.[1] For long-term stability and to prevent potential degradation, it is best to store it in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and atmospheric oxygen, which can affect reactive intermediates.

Q3: What is the general reactivity profile of this compound? Where are the most reactive sites?

A3: The reactivity is dominated by the C-Br bond at the 2-position and the acidic proton at the 5-position. The bulky tert-butyl group at the 4-position introduces significant steric hindrance, which influences the approach of reagents.

  • C2 Position (C-Br bond): This is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and metal-halogen exchange with strong organometallic bases like n-butyllithium or t-butyllithium.[9][10][11]

  • C5 Position (C-H bond): The proton at the C5 position is the most acidic proton on the thiazole ring. It can be removed by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to form a C5-lithiated species, which can then react with electrophiles.[9][12] Using a highly reactive base like t-butyllithium can sometimes lead to simultaneous lithiation at both the C2 (via halogen-metal exchange) and C5 (via deprotonation) positions.[9]

Reactivity_Sites cluster_molecule This compound cluster_legend Key Reaction Sites cluster_arrows mol A C2 (C-Br Bond): - Pd-Catalyzed Cross-Coupling - Metal-Halogen Exchange (n-BuLi) A->mol B C5 (C-H Bond): - Deprotonation (LDA, t-BuLi) B->mol p1 p2

Caption: Key reactive sites on the this compound scaffold.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for functionalizing the C2 position.[13][14] However, the steric hindrance from the C4-tert-butyl group and the electronic nature of the thiazole ring can present challenges.

Q: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the common causes and how can I fix it?

A: Failure in Suzuki coupling often traces back to issues with the catalyst activation, choice of reagents, or reaction conditions. The steric bulk of the tert-butyl group is a primary consideration.

Plausible Causes & Troubleshooting Steps:

  • Ineffective Catalyst/Ligand Combination: The tert-butyl group requires a bulky, electron-rich phosphine ligand to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Solution: Switch to a more appropriate catalyst system. First-generation catalysts are unlikely to be effective.

  • Incorrect Base or Solvent: The choice of base is critical for the transmetalation step and must be compatible with the boronic acid/ester and solvent.

    • Solution: Screen different bases and solvents. An aqueous base solution is often required.

  • Poor Quality Reagents/Conditions: Boronic acids can degrade upon storage. Solvents must be rigorously degassed to prevent catalyst oxidation.

    • Solution: Use fresh, high-purity boronic acid. Ensure all solvents are thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.[15] Maintain a positive inert gas pressure throughout the reaction.

  • Side Reaction: Debromination: The starting material is consumed, but the desired product is not formed, and debrominated thiazole is observed instead.

    • Solution: This can be caused by a base that is too strong or a reaction temperature that is too high. Try a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or lower the reaction temperature. Ensure your boronic acid is active, as slow transmetalation can favor side reactions.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Caption: Systematic workflow for troubleshooting a failing Suzuki-Miyaura reaction.

Optimized Protocol Example: Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Standard, reliable Pd(0) or Pd(II) precursors.
Ligand XPhos, SPhos, or RuPhos (4-10 mol%)Bulky, electron-rich ligands are essential to overcome steric hindrance.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Effective bases for transmetalation; K₃PO₄ is often better for sensitive substrates.[15]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 5:1 ratio)Aprotic/aqueous mixture is standard for Suzuki couplings.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle without causing degradation.

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0 eq).[16]

  • Seal the vessel, then evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the degassed solvent mixture, followed by the palladium precatalyst and the phosphine ligand.

  • Stir the mixture at the desired temperature (e.g., 90 °C) for 4-24 hours, monitoring by TLC or LC-MS.[16]

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.[16]

Troubleshooting Guide: Lithiation and Electrophilic Quench

Metal-halogen exchange at the C2 position is a key method for creating a nucleophilic thiazole species. Success hinges on precise temperature control and the choice of organolithium reagent.

Q: I'm attempting a lithium-halogen exchange followed by quenching with an electrophile, but I'm getting no product or a complex mixture. What's going wrong?

A: This is a common issue often related to base selection, temperature control, or side reactions.

Plausible Causes & Troubleshooting Steps:

  • Incorrect Organolithium Reagent: While n-BuLi is common, t-BuLi can also be used. However, t-BuLi is a stronger base and can cause competitive deprotonation at the C5 position, leading to a mixture of products.[9] Furthermore, some organolithiums can undergo nucleophilic attack on the thiazole ring itself, causing ring cleavage.[17]

    • Solution: Use n-butyllithium for selective C2 metal-halogen exchange. If you must use another base, consider its potential for C5 deprotonation.

  • Temperature Too High: Lithiated intermediates of thiazoles are often unstable at temperatures above -60 °C. Warming the reaction prematurely can lead to decomposition or side reactions.

    • Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath) for both the lithiation and the electrophilic quench steps.[9][11][18] Do not let the reaction warm until after the quench is complete.

  • Presence of Water: Organolithium reagents are extremely sensitive to moisture. Trace amounts of water will quench the reagent and the lithiated intermediate.

    • Solution: Use anhydrous solvents (e.g., THF, diethyl ether) from a solvent purification system or freshly distilled over a drying agent. Dry all glassware in an oven overnight and cool under an inert atmosphere.

  • Electrophile Reactivity: The electrophile may not be reactive enough, or it may be too bulky to approach the sterically hindered C2-lithiated species.

    • Solution: Use a more reactive electrophile. For example, when forming a C-C bond, an aldehyde or a reactive alkyl halide (like methyl iodide) is more likely to succeed than a hindered ketone.

Optimized Protocol Example: Lithiation and Quench with an Aldehyde

Step-by-Step Procedure:

  • Add this compound (1.0 eq) to a flame-dried, three-neck flask under a positive pressure of argon.

  • Dissolve the starting material in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Add a solution of the electrophile (e.g., benzaldehyde, 1.1 eq) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir at -78 °C for another 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature, then extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

References

Technical Support Center: Minimizing Protodebromination of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Bromo-4-tert-butyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize the undesired side reaction of protodebromination and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific challenges you may encounter during your experiments with this compound. Each issue is presented with potential causes and actionable solutions grounded in established chemical principles.

Issue 1: Significant Formation of 4-tert-butyl-1,3-thiazole in Cross-Coupling Reactions

You're running a Suzuki, Stille, or Buchwald-Hartwig coupling reaction, but your analysis (GC-MS, LC-MS, or NMR) shows a substantial amount of the protodebrominated byproduct, 4-tert-butyl-1,3-thiazole, alongside or instead of your desired product.

Potential Causes and Solutions:

  • Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is paramount in cross-coupling reactions. The ligand's steric and electronic properties influence the rates of oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich ligands can sometimes promote protodebromination by favoring the formation of reactive intermediates that are susceptible to protonolysis.[1][2][3][4]

    • Solution: Screen a variety of catalyst and ligand systems. For Suzuki couplings, consider starting with a robust catalyst like Pd(dppf)Cl₂.[5][6][7] If protodebromination persists, switching to a different class of ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), may be beneficial as they can accelerate the desired cross-coupling pathway.[8]

  • Inappropriate Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[9] However, a base that is too strong or used in excess can lead to catalyst decomposition or promote side reactions, including protodebromination.

    • Solution: Use a milder base. Instead of strong bases like NaOH or KOH, consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[10] The choice of base should be tailored to the specific coupling reaction and substrate. For instance, in some cases, fluoride sources like KF can be effective.

  • Presence of Protic Impurities: Water, alcohols, or other protic impurities in your reaction mixture can serve as a proton source for the protodebromination of the organopalladium intermediate.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere. If the reaction requires an aqueous base (as in many Suzuki couplings), ensure the organic solvent is thoroughly degassed to remove dissolved oxygen, which can lead to catalyst degradation and side reactions.

  • Elevated Reaction Temperature: Higher temperatures can accelerate both the desired reaction and undesired side reactions. Protodebromination can become more significant at elevated temperatures.

    • Solution: Optimize the reaction temperature. Start with a lower temperature and gradually increase it if the reaction is sluggish. Microwave-assisted heating can sometimes offer better control over the temperature and shorter reaction times, potentially reducing the extent of side reactions.[11]

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions to Minimize Protodebromination

Reaction TypeRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv.)Recommended SolventTemperature (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ (2-5%) or Pd₂(dba)₃ (2-5%)- or SPhos (4-10%)K₂CO₃ or K₃PO₄ (2-3 equiv.)Dioxane/H₂O or Toluene80-110
Stille Pd(PPh₃)₄ (5%) or Pd₂(dba)₃ (2-5%)- or P(t-Bu)₃ (4-10%)-Toluene or Dioxane80-110
Buchwald-Hartwig Pd₂(dba)₃ (2-5%) or Pd(OAc)₂ (2-5%)XPhos or RuPhos (4-10%)NaOt-Bu or LHMDS (1.2-1.5 equiv.)Toluene or THF80-110
Issue 2: Low Conversion in Metal-Halogen Exchange Reactions

You are attempting a metal-halogen exchange on this compound using an organolithium reagent (e.g., n-BuLi or t-BuLi) followed by quenching with an electrophile, but you observe low conversion of the starting material and minimal formation of the desired product.

Potential Causes and Solutions:

  • Competitive Deprotonation: The proton at the C5 position of the thiazole ring can be acidic, and organolithium reagents are strong bases.[12] Depending on the reaction conditions, deprotonation at C5 can compete with or even dominate over the desired metal-halogen exchange at C2.

    • Solution: Use a hindered base like lithium diisopropylamide (LDA) if C5 deprotonation is desired.[3] For selective C2 metal-halogen exchange, very low temperatures are crucial to favor the kinetically controlled exchange process.[13][14]

  • Instability of the Lithiated Intermediate: The resulting 2-lithio-4-tert-butyl-1,3-thiazole may be unstable at higher temperatures, leading to decomposition or undesired side reactions.

    • Solution: Maintain a very low reaction temperature (typically -78 °C or lower) throughout the generation of the organolithium species and the subsequent quenching with an electrophile.[14][15]

  • Incomplete Reaction: The metal-halogen exchange may be slow under the conditions used.

    • Solution: Increase the reaction time at low temperature before adding the electrophile. The use of two equivalents of t-BuLi can sometimes drive the equilibrium towards the lithiated product.[12] A combination of i-PrMgCl and n-BuLi has been shown to be effective for bromine-metal exchange on bromoheterocycles and may be a viable alternative.[15]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry of this compound and the protodebromination side reaction.

Q1: What is protodebromination and what is the underlying mechanism?

A1: Protodebromination is a chemical reaction where a bromine atom on an aromatic or heteroaromatic ring is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, it is an undesired side reaction that consumes the starting material and reduces the yield of the desired product. The generally accepted mechanism involves the formation of an organopalladium intermediate (Ar-Pd-Br), which, instead of undergoing the desired transmetalation or reductive elimination, is protonated by a proton source in the reaction mixture.

protodebromination_mechanism This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-Br Aryl-Pd(II)-Br Intermediate Oxidative_Addition->Ar-Pd(II)-Br Protodebromination Protodebromination (Undesired) Ar-Pd(II)-Br->Protodebromination Desired_Pathway Desired Pathway Ar-Pd(II)-Br->Desired_Pathway Proton_Source H+ Proton_Source->Protodebromination 4-tert-butyl-1,3-thiazole 4-tert-butyl-1,3-thiazole Protodebromination->4-tert-butyl-1,3-thiazole Coupling_Partner Coupling Partner Coupling_Partner->Desired_Pathway Coupled_Product Coupled Product Desired_Pathway->Coupled_Product

Caption: Mechanism of Protodebromination vs. Desired Coupling.

Q2: How does the tert-butyl group influence the reactivity of the thiazole ring?

A2: The tert-butyl group at the C4 position is a bulky, electron-donating group. Its steric bulk can influence the approach of reagents to the adjacent C5 position. Electronically, it can slightly increase the electron density of the thiazole ring, which may have a modest effect on the rate of oxidative addition in cross-coupling reactions. The tert-butyl group is also metabolically stable, which can be a desirable feature in drug discovery.[16]

Q3: Which position on the 2-bromothiazole ring is most likely to be deprotonated by a strong base?

A3: In the absence of a bromine atom at the 2-position, the C2 proton is the most acidic on the thiazole ring. However, in this compound, the C5 proton is the most likely to be abstracted by a strong, non-nucleophilic base like LDA, especially at low temperatures.[3] This is a common reactivity pattern for 2-halothiazoles.

Q4: What is the general order of halide reactivity in palladium-catalyzed cross-coupling reactions?

A4: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2][10] This is due to the decreasing bond strength of the carbon-halogen bond as you go down the group. This reactivity trend is crucial for achieving regioselective couplings on polyhalogenated substrates.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Protodebromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

troubleshooting_workflow Start Protodebromination Observed Check_Catalyst Is the Catalyst/Ligand System Optimized? Start->Check_Catalyst Change_Catalyst Screen Different Catalysts and Ligands (e.g., Buchwald Ligands) Check_Catalyst->Change_Catalyst No Check_Base Is the Base Too Strong? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Use a Milder Base (e.g., K2CO3, K3PO4) Check_Base->Change_Base Yes Check_Impurities Are There Protic Impurities? Check_Base->Check_Impurities No Change_Base->Check_Impurities Dry_Reagents Use Anhydrous and Degassed Reagents and Solvents Check_Impurities->Dry_Reagents Yes Check_Temp Is the Temperature Too High? Check_Impurities->Check_Temp No Dry_Reagents->Check_Temp Lower_Temp Optimize by Lowering the Temperature Check_Temp->Lower_Temp Yes Success Protodebromination Minimized Check_Temp->Success No Lower_Temp->Success

Caption: Troubleshooting Workflow for Protodebromination.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions involving 2-Bromo-4-tert-butyl-1,3-thiazole. The inherent electronic properties of the thiazole ring and the steric hindrance from the tert-butyl group can present unique challenges. This resource is designed to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from a combination of electronic and steric factors:

  • Catalyst Inhibition : The nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.[1][2]

  • Steric Hindrance : The bulky tert-butyl group at the 4-position can sterically hinder the approach of the catalyst and the coupling partner to the reaction center at the 2-position, slowing down key steps in the catalytic cycle like oxidative addition.[3]

  • Difficult Oxidative Addition : While the C-Br bond is generally reactive, the electron-rich nature of the thiazole ring can make the oxidative addition of the palladium(0) catalyst to the C-Br bond more challenging compared to electron-poor aryl bromides.[4]

  • Side Reactions : Like many cross-coupling reactions, you may encounter side reactions such as homocoupling of the coupling partner or protodeboronation (in the case of Suzuki coupling).[1][5]

Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?

A2: Several cross-coupling reactions can be effectively employed, with the choice depending on the desired bond formation:

  • Suzuki-Miyaura Coupling : Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[6] This is often a good starting point due to the commercial availability and stability of many boronic acids.

  • Buchwald-Hartwig Amination : The method of choice for creating C-N bonds by coupling with primary or secondary amines.[7][8]

  • Sonogashira Coupling : Used to form C-C bonds with terminal alkynes.[9][10]

  • Heck Coupling : Suitable for coupling with alkenes to form substituted alkenes.[11][12]

  • Negishi Coupling : An effective method for forming C-C bonds with organozinc reagents.

Q3: What is a good starting point for catalyst selection in a Suzuki-Miyaura coupling with this substrate?

A3: For Suzuki-Miyaura couplings, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand is highly recommended.[4] This is crucial to overcome the steric hindrance of the tert-butyl group and facilitate the catalytic cycle.

A robust starting system would be:

  • Palladium Precursor : Pd(OAc)₂ or Pd₂(dba)₃.[4]

  • Ligand : XPhos, SPhos, or RuPhos. These Buchwald ligands are designed to enhance the rates of oxidative addition and reductive elimination.[13]

  • Base : A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective.[13]

  • Solvent : A polar aprotic solvent such as 1,4-dioxane, toluene, or THF, often with a small amount of water, is a good choice.[6]

Q4: Can nickel catalysts be used for cross-coupling with this compound?

A4: Yes, nickel catalysts are a viable and sometimes advantageous alternative to palladium.[14][15] Nickel catalysts can be particularly effective for coupling with more challenging substrates and are often more cost-effective.[15] They have shown success in coupling reactions of other thiazole derivatives.[16] For instance, a system like NiCl₂(dppp) or Ni(cod)₂ with a suitable phosphine ligand could be explored.[17]

Troubleshooting Guide

Problem 1: Low to no conversion of starting material.

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Deactivation 1. Ensure rigorous degassing of solvents and reagents to remove oxygen.[1] 2. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). 3. Consider using a pre-catalyst which can be more stable and provide a more active catalyst in situ.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. The thiazole nitrogen may be inhibiting the catalyst, and a higher concentration can help overcome this.[1] Pre-catalysts are designed for controlled generation of the active catalytic species.[4]
Inefficient Oxidative Addition 1. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand like XPhos or SPhos).[13][18] 2. Increase the reaction temperature in increments of 10-20 °C.Bulky, electron-rich ligands accelerate the oxidative addition of the Pd(0) into the C-Br bond, which is often the rate-limiting step.[13] Higher temperatures provide the necessary activation energy for this step.
Poor Substrate/Reagent Solubility 1. Try a different solvent or a co-solvent system (e.g., Toluene/Water, Dioxane/Water).[1] 2. Ensure your base is soluble in the reaction medium.Poor solubility of any reaction component will significantly slow down the reaction rate. A biphasic system can sometimes facilitate the interaction of all components.

Problem 2: Significant formation of side products (e.g., homocoupling, dehalogenation).

Potential Cause Troubleshooting Step Scientific Rationale
Homocoupling of Boronic Acid (Suzuki) 1. Rigorously degas all solvents and the reaction mixture before adding the catalyst.[1] 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.Homocoupling of boronic acids is often promoted by the presence of oxygen.[1] An inert atmosphere is crucial to prevent this side reaction.
Protodeboronation (Suzuki) 1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). 2. Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid. 3. Minimize the amount of water in the reaction.Protodeboronation is the hydrolysis of the boronic acid.[1] This can be base-catalyzed. Boronic esters are generally more stable towards hydrolysis.
Dehalogenation 1. Screen different bases. Sometimes, stronger bases can promote dehalogenation.[1] 2. Ensure all reagents are pure and free of impurities that could act as a hydride source.Dehalogenation is the replacement of the bromine with a hydrogen atom. This can be caused by certain bases or impurities.[1]

Problem 3: Reaction is sluggish or stalls before completion.

Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Ligand 1. Screen a panel of ligands with varying steric and electronic properties (e.g., Buchwald ligands, JohnPhos, P(t-Bu)₃).[4]The optimal ligand is highly substrate-dependent. A ligand screen is often the most effective way to identify a more active catalyst system for a challenging substrate.
Inappropriate Base 1. Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1]The base plays a critical role in the transmetalation step of the Suzuki coupling and in activating the amine in Buchwald-Hartwig amination.[6][19] Its efficacy is highly dependent on the specific substrates and solvent system.
Insufficient Temperature 1. Gradually increase the reaction temperature.Some cross-coupling reactions, especially with sterically hindered substrates, require higher thermal energy to proceed at a reasonable rate.[1]

Data Presentation & Experimental Protocols

Table 1: Recommended Catalyst Systems for Various Cross-Coupling Reactions
Reaction Type Palladium Source Ligand Base Solvent Typical Temp (°C) Notes
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄ (2 equiv.)1,4-Dioxane/H₂O (5:1)80-100A robust starting point for aryl and heteroaryl boronic acids.[4]
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)NaOtBu (1.2 equiv.)Toluene90-110Effective for coupling with primary and secondary amines.[13] Requires strictly anhydrous and anaerobic conditions.
Sonogashira PdCl₂(PPh₃)₂ (3 mol%)(None)Et₃N / PiperidineDMF60-80CuI (5 mol%) is often used as a co-catalyst.[20]
Heck Pd(OAc)₂ (2 mol%)P(o-tol)₃ (4 mol%)Et₃N (1.5 equiv.)DMF or Acetonitrile80-100The choice of base and solvent can be critical for success.[11]

Note: These are general starting conditions and may require optimization for specific coupling partners.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition : In a glovebox or under a positive stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition : Add the degassed solvent (e.g., a 5:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex R-Pd(II)L2-Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_R_prime R-Pd(II)L2-R' Transmetal->PdII_R_R_prime Base Base Base->Transmetal Boronic R'-B(OH)2 Boronic->Transmetal RedElim Reductive Elimination PdII_R_R_prime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction Check_Inert Check Inert Atmosphere & Degassing Technique Start->Check_Inert Screen_Ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) Check_Inert->Screen_Ligand If still poor Screen_Base Screen Bases (K3PO4, Cs2CO3, K2CO3) Screen_Ligand->Screen_Base If still poor Success Reaction Optimized Screen_Ligand->Success Improved Increase_Temp Increase Temperature (80 -> 100 -> 120 °C) Screen_Base->Increase_Temp If still poor Screen_Base->Success Improved Screen_Solvent Screen Solvents (Dioxane, Toluene, THF) Increase_Temp->Screen_Solvent If still poor Increase_Temp->Success Improved Screen_Solvent->Success Improved

Caption: Decision workflow for troubleshooting a low-yielding reaction.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-tert-butyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the scale-up of this important synthetic intermediate. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.

I. Synthetic Overview & Core Challenges

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions, especially during scale-up. The most common and scalable synthetic route involves two key transformations: the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to introduce the bromine at the 2-position.

This guide will address critical aspects of each step, from starting material preparation to final product purification, with a focus on troubleshooting and process optimization for larger-scale production.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part A: Synthesis of 4-tert-Butyl-1,3-thiazol-2-amine (Hantzsch Thiazole Synthesis)

The initial phase of the synthesis focuses on the construction of the thiazole ring. This is typically achieved through the condensation of an α-haloketone, 1-bromo-3,3-dimethyl-2-butanone, with thiourea.

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Intermediate Product Pinacolone 3,3-Dimethyl-2-butanone (Pinacolone) Bromination α-Bromination Pinacolone->Bromination Br₂ or NBS Thiourea Thiourea Hantzsch Hantzsch Cyclization Thiourea->Hantzsch Bromination->Hantzsch 1-Bromo-3,3-dimethyl-2-butanone Intermediate 4-tert-Butyl-1,3-thiazol-2-amine Hantzsch->Intermediate

A simplified workflow for the Hantzsch synthesis of the key intermediate.

Q1: My Hantzsch reaction is giving a low yield. What are the likely causes and how can I improve it?

Low yields in the Hantzsch synthesis on a larger scale can often be attributed to several factors. Here’s a breakdown of common issues and their solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, consider extending the reaction duration.[1]

  • Temperature Control: The reaction temperature is a critical parameter.

    • Troubleshooting: While some Hantzsch syntheses can proceed at room temperature, many require heating.[1] If you are running the reaction at ambient temperature, try gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent may be necessary. However, be cautious as excessive heat can lead to the decomposition of reactants and products.[1]

  • Solvent Choice: The solvent plays a crucial role in reaction rate and yield.

    • Troubleshooting: Alcohols such as ethanol and methanol are commonly used and generally provide good results.[1] In some cases, a mixture of solvents, like ethanol/water, can enhance yields.[1]

  • Work-up Procedure: Improper work-up can lead to product loss.

    • Troubleshooting: The thiazole product is often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[1][2] Ensure the pH is sufficiently basic to neutralize any acid formed during the reaction and to facilitate complete precipitation of the product.[1] If the product does not precipitate, it may be soluble in the aqueous layer, necessitating extraction with a suitable organic solvent like ethyl acetate.[1]

Q2: I'm observing multiple spots on my TLC plate after the Hantzsch reaction. What are the potential side products?

The formation of multiple products can be a sign of side reactions. Common byproducts in the Hantzsch synthesis include:

  • Over-alkylation: The newly formed 2-aminothiazole can act as a nucleophile and react with another molecule of the α-haloketone.

  • Dimerization of the α-haloketone: Under basic conditions, the α-haloketone can undergo self-condensation.

  • Hydrolysis of the α-haloketone: The presence of water in the reaction mixture can lead to the hydrolysis of the α-haloketone back to the ketone.

To minimize these side reactions, it is crucial to maintain optimal reaction conditions, including temperature and stoichiometry. Using a slight excess of thiourea can sometimes help to consume the α-haloketone efficiently and reduce side reactions.[2]

Q3: What are the key safety considerations when performing the initial α-bromination of pinacolone on a large scale?

Bromine is a highly corrosive, toxic, and volatile substance that requires stringent safety protocols, especially at scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a good option), a lab coat, and chemical splash goggles or a face shield.[3][4] Work should be conducted in a well-ventilated fume hood.[3][4]

  • Engineering Controls: For larger quantities, dedicated equipment made of compatible materials like borosilicate glass or PVDF is recommended.[5] Ensure adequate ventilation and consider installing bromine detectors and alarms.[5]

  • Emergency Preparedness: Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of spills.[4][6] An emergency shower and eyewash station should be easily accessible.

Table 1: Recommended Reagents and Conditions for Hantzsch Synthesis

ParameterRecommendedRationale
α-Haloketone 1-Bromo-3,3-dimethyl-2-butanoneCommercially available or synthesized from pinacolone.
Thioamide ThioureaReadily available and effective for forming the 2-aminothiazole.
Solvent Ethanol or MethanolGood solubility for reactants and facilitates the reaction.[1]
Temperature 40-60 °C to refluxOptimizes reaction rate while minimizing decomposition.[1]
Work-up Basification with Na₂CO₃ or NaHCO₃Neutralizes acid and precipitates the product.[1][2]
Part B: Synthesis of this compound (Sandmeyer Reaction)

The second crucial step is the conversion of the 2-amino group of 4-tert-butyl-1,3-thiazol-2-amine to a bromo group using the Sandmeyer reaction. This reaction proceeds via a diazonium salt intermediate.

Workflow for Sandmeyer Reaction

Sandmeyer_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product Amine 4-tert-Butyl-1,3-thiazol-2-amine Diazotization Diazotization Amine->Diazotization NaNO₂, HBr, 0-5 °C Sandmeyer Sandmeyer Reaction Diazotization->Sandmeyer Diazonium Salt Intermediate Product This compound Sandmeyer->Product CuBr

A simplified workflow for the Sandmeyer bromination step.

Q4: My Sandmeyer reaction is resulting in a low yield of the desired 2-bromo product. What could be the problem?

Low yields in Sandmeyer reactions are a common challenge and can often be traced back to a few critical steps:

  • Incomplete Diazotization: The formation of the diazonium salt is the first and most crucial step.

    • Troubleshooting: Ensure that the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.[7] Higher temperatures can lead to the decomposition of the unstable diazonium salt.[7] You can check for the completion of diazotization using starch-iodide paper; the presence of excess nitrous acid will turn the paper blue.[7]

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose before the addition of the copper(I) bromide.

    • Troubleshooting: Use the freshly prepared diazonium salt solution immediately in the next step. Do not let it warm up or stand for extended periods.

  • Issues with the Copper(I) Catalyst: The quality and form of the copper(I) bromide are important.

    • Troubleshooting: Use freshly prepared or high-quality commercial CuBr. The copper(I) salt acts as a catalyst to facilitate the transfer of the bromide to the aromatic ring.[8]

  • Side Reactions: The formation of byproducts can significantly lower the yield.

    • Troubleshooting: Common side reactions include the formation of phenols (from reaction with water) and biaryl compounds.[7] Running the reaction under anhydrous conditions as much as possible can help minimize phenol formation.

Q5: What is the optimal source of the nitrite and the bromide for the Sandmeyer reaction?

  • Nitrite Source: Sodium nitrite (NaNO₂) is the most common and cost-effective source for generating nitrous acid in situ with a strong acid like HBr.[9] For some applications, organic nitrites like tert-butyl nitrite can be used, especially in non-aqueous conditions.[10]

  • Bromide Source: Copper(I) bromide (CuBr) is the classic and most effective reagent for the Sandmeyer bromination.[8] It is crucial to use a high-purity source of CuBr.

Q6: How can I purify the final product, this compound, on a larger scale?

Purification of the final product is critical to obtain the desired quality.

  • Extraction: After the reaction is complete, the product is typically extracted into a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove any residual salts and impurities.

  • Column Chromatography: For high-purity requirements, column chromatography on silica gel is a common method. A non-polar eluent system, such as a mixture of heptane and ethyl acetate, is often effective.[11]

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective method for purification on a larger scale.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent method for achieving high purity.[11]

Table 2: Troubleshooting Guide for Sandmeyer Reaction

IssuePotential CauseRecommended Action
Low Yield Incomplete diazotizationMaintain temperature at 0-5 °C; check for excess nitrous acid with starch-iodide paper.[7]
Decomposition of diazonium saltUse the diazonium salt immediately after preparation.
Inactive catalystUse fresh, high-quality CuBr.
Formation of Phenol Byproduct Reaction of diazonium salt with waterMinimize the amount of water in the reaction; work at low temperatures.
Dark-colored reaction mixture Formation of side products/decompositionEnsure efficient stirring and temperature control.

III. Safety at Scale: A Critical Overview

Scaling up chemical reactions introduces new safety challenges that must be addressed proactively.

General Safety Precautions:

  • Risk Assessment: Conduct a thorough risk assessment for each step of the synthesis before starting any large-scale work.

  • Ventilation: All operations should be performed in a well-ventilated area, preferably within a walk-in fume hood for larger setups.

  • Thermal Management: Exothermic reactions, such as the diazotization and the Sandmeyer reaction, require careful temperature control. Use appropriate cooling baths and monitor the internal temperature of the reactor closely.

  • Material Compatibility: Ensure that all reactors, tubing, and other equipment are made of materials that are compatible with the reagents being used, especially corrosive substances like bromine and strong acids.[5]

Specific Hazards:

  • Bromine: As detailed earlier, bromine is highly toxic and corrosive.[4]

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.[12]

  • Nitrogen Evolution: The Sandmeyer reaction involves the evolution of nitrogen gas.[8] Ensure that the reaction vessel is adequately vented to prevent pressure buildup.

IV. Analytical and Quality Control

To ensure the quality and consistency of your synthesis, robust analytical methods are essential.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of fractions during chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product and can help in identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and quantifying any impurities.

By carefully considering the factors outlined in this guide, researchers can effectively troubleshoot and optimize the synthesis of this compound, ensuring a safe and successful scale-up process.

V. References

  • Bromination safety. (2024, June 7). YouTube. --INVALID-LINK--

  • Standard Operating Procedure_Bromine.docx. (n.d.). University of California, Irvine.

  • Handling liquid bromine and preparing bromine water. (n.d.). Royal Society of Chemistry. --INVALID-LINK--

  • Technical Support Center: Sandmeyer Reaction Troubleshooting. (2025, November). BenchChem.

  • Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. (2025). BenchChem.

  • Troubleshooting a Sandmeyer reaction. (2019, April 26). Reddit. --INVALID-LINK--

  • Synthesis of 1-bromo-3-methyl-2-butanone? (2025, September 4). Filo.

  • Safety - Chemical Education Xchange. (n.d.). ChemEd X. --INVALID-LINK--

  • BROMINE BROMINE - Safety Handbook. (n.d.). ICL Group.

  • Synthesis of 1-Bromo-3,3-dimethyl-butan-2-ol: A Technical Guide. (2025). BenchChem.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. --INVALID-LINK--

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from --INVALID-LINK--

  • Sandmeyer type reaction troubleshoot. (2024, July 26). Reddit. --INVALID-LINK--

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. --INVALID-LINK--

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. --INVALID-LINK--

  • Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl). (2025). BenchChem.

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018, January 25). Accounts of Chemical Research.

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules.

  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.

  • Recent Development in the Synthesis of Thiazoles. (2022, August 6). Current Organic Synthesis. --INVALID-LINK--

  • Bromo-butanone synthesis method. (n.d.). Google Patents.

  • Hantzsch thiazole synthesis. (n.d.). ResearchGate.

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • This compound. (n.d.). PubChem. --INVALID-LINK--

  • This compound. (n.d.). MySkinRecipes. --INVALID-LINK--

  • 2-Bromo-4-phenyl-1,3-thiazole. (n.d.). ResearchGate.

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (n.d.). Lookchem.

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Binding‐Site Purification of Actives (B‐SPA) Enables Efficient Large‐Scale Progression of Fragment Hits by Combining Multi‐Step Array Synthesis With HT Crystallography. (2025, March 18). ResearchGate.

  • 1-Bromo-3,3-dimethylbutan-2-one, Tech., Thermo Scientific 10 g. (n.d.). Fisher Scientific. --INVALID-LINK--

  • Improved Synthesis of 1-Bromo-3-buten-2-one. (2011, June 29). ResearchGate.

  • 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. (n.d.). National Institutes of Health.

  • 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thia-zol-2-amine. (n.d.). PubMed. --INVALID-LINK--

  • This compound. (n.d.). MySkinRecipes.

  • Building blocks | Bioactive small molecules. (n.d.). ChemScene. --INVALID-LINK--

References

Technical Support Center: Purification of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Bromo-4-tert-butyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common and complex purification challenges. As an important intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly fungicides and herbicides, achieving high purity of this thiazole derivative is critical for successful downstream applications.[1][2]

This center is structured to provide direct answers to issues you may encounter, moving from general questions to specific troubleshooting scenarios and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as the corresponding 2-amino-4-tert-butyl-1,3-thiazole if a Sandmeyer-type reaction is performed.

  • Over-brominated or Under-brominated Species: Depending on the brominating agent and reaction control, you might see species with bromine at other positions or unbrominated thiazole.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., acetonitrile, chlorobenzene).[3]

  • Copper Salts: If copper bromide (CuBr) is used as a catalyst, residual copper salts may be present.[4]

  • Polymeric Byproducts: Dark, tar-like substances can form under harsh reaction conditions.

Q2: What is the best initial method for assessing the purity of my crude product?

A2: A combination of two techniques provides the best initial assessment:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable first step to visualize the number of components in your crude mixture. It helps in developing a solvent system for column chromatography. An ideal TLC will show good separation between the product spot and impurities.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: NMR provides a more quantitative view. By integrating the peaks, you can estimate the ratio of your desired product to impurities, provided you can identify the characteristic peaks for the tert-butyl group (a sharp singlet around 1.3-1.4 ppm) and the thiazole proton (a singlet around 7.0-7.5 ppm).

Q3: How do I choose the most suitable primary purification method?

A3: The choice depends on the physical state of your crude product, the nature of the impurities, and the scale of your experiment.

  • For liquid products with non-volatile impurities: A simple filtration through a silica gel plug is often sufficient to remove baseline impurities and colored tars.

  • For complex mixtures or closely related impurities: Flash column chromatography is the method of choice for achieving high purity, especially on a lab scale.[3][6]

  • For large quantities (>20 g) with volatile impurities: Fractional distillation under reduced pressure (vacuum distillation) can be highly effective, provided the product is thermally stable and has a significantly different boiling point from the impurities.

  • For solid products: Recrystallization is a powerful technique if a suitable solvent system can be found where the product has high solubility at high temperatures and low solubility at low temperatures.[5][7]

Q4: How can I definitively confirm the purity of my final, purified product?

A4: For a final, rigorous assessment, multiple analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, often capable of detecting impurities at levels below 0.1%.[8]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and the absence of proton- or carbon-bearing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the molecular weight of the product.

  • Melting Point Analysis: If the compound is a solid, a sharp melting point range close to the literature value indicates high purity.[5]

Troubleshooting Guide

This section addresses specific experimental challenges in a problem-solution format.

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery After Column Chromatography 1. Product is too non-polar: The product elutes too quickly with the solvent front. 2. Product is too polar: The product is irreversibly adsorbed onto the silica gel. 3. Product is volatile: The product is co-evaporating with the solvent during rotary evaporation.1. Decrease Eluent Polarity: Start with a less polar solvent system (e.g., pure hexanes) and gradually increase polarity. 2. Increase Eluent Polarity: Use a more polar solvent system. If streaking occurs, consider adding 0.5-1% triethylamine to the eluent to neutralize acidic sites on the silica. 3. Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or cryocooler). Evaporate solvents at the lowest possible bath temperature.
Co-elution of Impurities in Column Chromatography 1. Poor Solvent System: The chosen eluent does not provide adequate separation (ΔRf is too small). 2. Column Overloading: Too much crude material was loaded onto the column. 3. Improper Column Packing: Channeling in the silica bed leads to poor separation.1. Optimize Solvent System: Test various solvent mixtures with TLC. Aim for a product Rf value between 0.2 and 0.4.[5] Consider using different solvent systems like toluene/ethyl acetate[6] or heptane/ethyl acetate.[7] 2. Reduce Load: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks.
Product is a Dark Oil/Solid After Synthesis Polymeric or highly conjugated byproducts were formed. 1. Activated Carbon Treatment: Before full purification, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and filter through a pad of Celite®.[3] 2. Silica Plug Filtration: Dissolve the crude product and pass it through a short column ("plug") of silica gel, eluting with a moderately polar solvent. This will retain the dark, polar baseline impurities.
Product Fails to Crystallize 1. Incorrect Solvent: The solvent is either too good (product remains soluble even when cold) or too poor (product "oils out"). 2. Solution is Supersaturated: Crystallization has not been initiated. 3. Presence of Impurities: Certain impurities can inhibit crystal lattice formation.1. Test Different Solvents: Use small vials to test a range of solvents (e.g., heptane, hexane, ethanol, isopropanol).[7] A co-solvent system (e.g., ethanol/water) can also be effective. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, add a seed crystal of the pure compound, or cool the solution very slowly.[5] 3. Pre-purify: Run the material through a quick silica plug before attempting recrystallization.

Purification Workflow Visualization

The following diagram outlines a decision-making process for selecting the appropriate purification strategy for this compound.

Purification_Workflow start Crude Product (Post-Workup) tlc Initial Purity Assessment (TLC, ¹H NMR) start->tlc is_liquid Is the product a liquid or solid? tlc->is_liquid liquid_node Product is Liquid is_liquid->liquid_node Liquid solid_node Product is Solid is_liquid->solid_node Solid purity_check_liquid Purity > 95%? liquid_node->purity_check_liquid distill High-Temp Distillation (Vacuum) final_product Pure Product (>98%) distill->final_product chrom_liquid Flash Column Chromatography chrom_liquid->final_product purity_check_liquid->distill Yes (Large Scale) purity_check_liquid->chrom_liquid No purity_check_solid Purity > 95%? solid_node->purity_check_solid recrystallize Recrystallization recrystallize->final_product chrom_solid Flash Column Chromatography chrom_solid->final_product purity_check_solid->recrystallize Yes purity_check_solid->chrom_solid No

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This method is highly effective for removing closely related impurities on a small to medium scale (100 mg - 10 g).

  • Eluent Selection:

    • Perform TLC analysis using various ratios of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

    • The optimal eluent system should provide an Rf value of 0.2-0.4 for the product and maximal separation from all impurities. A common starting point is a 95:5 mixture of hexanes:ethyl acetate.[3]

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (e.g., a 4 cm diameter column for a 1-5 g sample).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. The packed silica height should be around 15-20 cm.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or flasks. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine all fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. To avoid loss of a potentially volatile product, use a low water bath temperature (≤ 30 °C) and an efficient cooling system.[3]

Protocol 2: Recrystallization (for low-melting solids)
  • Solvent Selection: In a small test tube, dissolve ~20 mg of crude material in a few drops of a hot solvent (e.g., heptane, isopropanol). A good solvent will fully dissolve the product when hot but show significant precipitate formation upon cooling in an ice bath.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk crude product in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities or dark colors are present, perform a rapid gravity filtration of the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, transfer the flask to an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

References

handling and safety precautions for 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 2-Bromo-4-tert-butyl-1,3-thiazole, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring a safe laboratory environment. The information herein is synthesized from available safety data sheets and knowledge of structurally related compounds.

Section 1: Hazard Identification and Safety Summary

This compound is a heterocyclic organic compound. While specific toxicological data is limited, analogous brominated and thiazole-containing compounds suggest it should be handled with care. The primary hazards are expected to be skin and eye irritation, and it may cause respiratory irritation.[1]

Key Hazard Summary:

Hazard StatementClassificationPrecautionary Statement
Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362+P364
Causes serious eye irritationEye Irrit. 2P280, P305+P351+P338, P337+P313
May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P312, P403+P233, P405
Harmful if swallowedAcute Tox. 4 (Oral)P264, P270, P301+P312, P330, P501
Harmful in contact with skinAcute Tox. 4 (Dermal)P280, P302+P352, P312, P362+P364
Harmful if inhaledAcute Tox. 4 (Inhalation)P261, P271, P304+P340, P312

Note: Some classifications are inferred from structurally similar compounds.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with this compound?

A1: Based on available data and analogous compounds, the primary health risks include causing skin and serious eye irritation.[1] It may also cause respiratory irritation if inhaled.[1] While not confirmed for this specific compound, some related chemicals are harmful if swallowed or absorbed through the skin.[2] Therefore, it is crucial to avoid direct contact and inhalation.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE protocol is essential. This includes:

  • Eye and Face Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Double-layered nitrile gloves are recommended for incidental contact. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be used.[3] Gloves must be changed immediately if they become contaminated.

  • Body Protection: A fully buttoned, long-sleeved, chemical-resistant laboratory coat is mandatory to protect your skin and clothing.[3]

  • Respiratory Protection: All handling of this compound should be done in a certified chemical fume hood to prevent inhalation of vapors or aerosols. If a fume hood is not available or if you are dealing with a large spill, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4]

Q3: How should I properly store this compound?

A3: Proper storage is crucial for maintaining the stability of the compound and ensuring safety. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] Some sources recommend storage under an inert atmosphere.[1]

Q4: What should I do in case of accidental skin or eye contact?

A4: Immediate action is critical to minimize harm:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[5] If skin irritation persists, seek medical attention.[1][2]

Section 3: Troubleshooting and Experimental Workflow Guides

General Handling and Workflow

This workflow is designed to minimize exposure and ensure a safe experimental process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Verify fume hood is operational prep2 Don appropriate PPE prep1->prep2 prep3 Assemble all necessary equipment prep2->prep3 handle1 Carefully weigh and transfer compound in fume hood prep3->handle1 Begin Experiment handle2 Keep container tightly sealed when not in use handle1->handle2 handle3 Avoid generating dust or aerosols handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Experiment Complete clean2 Properly dispose of waste clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A standard workflow for safely handling this compound.

Troubleshooting Guide for Accidental Spills

An accidental spill requires a prompt and systematic response to mitigate risks.

Q: I've spilled a small amount of this compound in the fume hood. What is the correct procedure?

A: For a small spill contained within a fume hood:

  • Alert colleagues in the immediate area.

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[7]

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

G spill Spill Occurs evacuate Evacuate immediate area if necessary spill->evacuate ppe Ensure proper PPE is worn spill->ppe contain Contain spill with inert absorbent material ppe->contain collect Collect absorbed material with non-sparking tools contain->collect dispose Place in a labeled hazardous waste container collect->dispose decontaminate Decontaminate the spill area dispose->decontaminate report Report the incident decontaminate->report

Caption: A flowchart for responding to a chemical spill.

Section 4: Detailed Protocols

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and launder before reuse.[5] If irritation occurs, seek medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Guidelines

All waste containing this compound must be treated as hazardous waste.

  • Collect Waste: Place all contaminated materials, including the compound itself, used absorbent materials, and contaminated disposables, into a clearly labeled, sealed container for hazardous waste.

  • Consult Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of as hazardous waste.[2]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Bromo-4-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Validation in Synthesis

In the landscape of pharmaceutical and agrochemical research, heterocyclic scaffolds are foundational building blocks. Among these, thiazole derivatives are prized for their diverse biological activities.[1] The compound 2-Bromo-4-tert-butyl-1,3-thiazole serves as a key intermediate, where its bromine atom provides a reactive handle for further synthetic elaboration, and the tert-butyl group can modulate solubility and steric interactions.[2]

However, the integrity of any multi-step synthesis hinges on the unequivocal structural confirmation of its intermediates. An error in structural assignment can lead to the loss of valuable time, resources, and ultimately, the failure of a research campaign. This guide provides an in-depth, multi-faceted spectroscopic workflow for the structural validation of this compound. We will move beyond simply listing data, instead focusing on the causal logic behind our experimental choices and demonstrating how a combination of techniques creates a self-validating analytical system.[3]

The Multi-Spectroscopic Imperative: A Triangulation Approach

Relying on a single analytical technique for structural elucidation is a precarious strategy. Each method provides a unique and orthogonal piece of the structural puzzle. For this compound, we employ a trinity of core techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This approach ensures that the connectivity, molecular weight, isotopic composition, and functional groups are all independently verified, leading to an unassailable structural assignment.

cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Integration & Validation Sample Sample NMR NMR Sample->NMR MS MS Sample->MS IR IR Sample->IR Connectivity Connectivity NMR->Connectivity ¹H, ¹³C Molecular_Formula Molecular_Formula MS->Molecular_Formula m/z, Isotope Pattern Functional_Groups Functional_Groups IR->Functional_Groups Vibrational Modes Data_Integration Data Integration Connectivity->Data_Integration Molecular_Formula->Data_Integration Functional_Groups->Data_Integration Validated_Structure Structure Confirmed Data_Integration->Validated_Structure

Caption: Overall workflow for the spectroscopic validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of atoms.[4] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton Census

The ¹H NMR spectrum gives a precise count and description of the different types of protons in the molecule. Based on the proposed structure and data from analogous compounds, we can predict the following signature.[5][6]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-C(CH₃)₃~1.35Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bond. They have no adjacent protons, resulting in a sharp singlet.
Thiazole C5-H~7.15Singlet (s)1HThis lone proton on the thiazole ring is in an electron-rich environment but is deshielded by the aromatic character of the ring. With no adjacent protons, it appears as a singlet. The chemical shift for the C5-H in a similar 2-bromo-4-phenyl-1,3-thiazole was observed at 8.16 ppm; the electron-donating tert-butyl group will shift this proton upfield in comparison.[5]
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, we expect to see five distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C(C H₃)₃~30The three equivalent methyl carbons of the tert-butyl group are in a typical aliphatic region.[7]
-C (CH₃)₃~35The quaternary carbon of the tert-butyl group is slightly further downfield.[7]
Thiazole C 5~115-120This carbon is bonded to a hydrogen and is part of the heterocyclic ring. Its chemical shift is influenced by the adjacent sulfur atom.
Thiazole C 2~140-145The C2 carbon is directly attached to the highly electronegative bromine and nitrogen atoms, causing a significant downfield shift. This is a key diagnostic signal.
Thiazole C 4~165-170The C4 carbon, bonded to the bulky tert-butyl group and flanked by the nitrogen and sulfur atoms within the ring, is expected to be the most downfield carbon in the heterocyclic ring system.[8]

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the molecular weight of the compound, offering a direct path to confirming the molecular formula (C₇H₁₀BrNS).[9] For this particular molecule, MS offers a crucial, self-validating feature: the bromine isotope pattern.

The Bromine Isotope Fingerprint: Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in the molecular ion appearing as two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). This signature is an unambiguous indicator of the presence of a single bromine atom in the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zSignificance
[C₇H₁₀⁷⁹BrNS]⁺218.9717Molecular Ion (M⁺)
[C₇H₁₀⁸¹BrNS]⁺220.9697Molecular Ion Isotope Peak (M+2)

The monoisotopic mass is predicted to be 218.97173 Da.[10] Observing this specific mass with the characteristic 1:1 M⁺/M+2 pattern provides powerful evidence for the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, confirming the presence of key functional groups.[11] While the "fingerprint region" (<1500 cm⁻¹) is complex, several characteristic peaks allow for straightforward validation.

Table 4: Key Predicted IR Absorptions

Wavenumber Range (cm⁻¹)Bond VibrationExpected IntensityRationale
2970-2870C-H stretch (sp³)StrongCharacteristic of the tert-butyl group.
~3100C-H stretch (sp²)Weak-MediumAssociated with the C5-H on the thiazole ring.
~1600C=N stretchMediumFrom the imine functionality within the thiazole ring.[12]
~1550C=C stretchMediumAromatic-like ring stretching of the thiazole core.[12]
650-550C-Br stretchMedium-StrongA key vibration confirming the presence of the bromo-substituent.[13]

The absence of strong absorptions in regions characteristic of other functional groups (e.g., a broad O-H stretch ~3300 cm⁻¹ or a sharp C≡N stretch ~2250 cm⁻¹) is equally important, confirming the purity and identity of the compound.

Comparative Guide to Spectroscopic Techniques

Table 5: Objective Comparison of Analytical Methods for This Structure

TechniqueStrengthsLimitations
¹H & ¹³C NMR - Provides definitive atom connectivity and chemical environment information. - Quantifiable proton ratios through integration.- Requires a relatively larger sample amount (~5-10 mg). - Can be insensitive to minor impurities.
Mass Spec. (HRMS) - Gives exact molecular weight and formula. - The bromine isotope pattern is a unique and powerful confirmation tool. - Highly sensitive (requires <1 mg).- Does not provide information on atom connectivity (isomers can have the same mass). - Fragmentation can be complex to interpret.
IR Spectroscopy - Quick and non-destructive. - Excellent for confirming the presence/absence of key functional groups.- Provides limited information on the overall molecular skeleton. - The fingerprint region can be difficult to interpret for complex molecules.

Experimental Protocols

Causality and best practices are highlighted in italics.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound. This quantity ensures a good signal-to-noise ratio for both ¹H and the less sensitive ¹³C nuclei.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is an excellent solvent for many non-polar to moderately polar organic compounds and has a single, well-defined solvent peak in ¹³C NMR (δ ~77.16 ppm) that does not interfere with the expected signals. TMS is the universally accepted internal standard (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition (¹H): Acquire a proton spectrum on a ≥400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans. This ensures quantitative integration and full relaxation of the nuclei between pulses.

  • Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A 90-degree pulse angle with a 5-second relaxation delay and ≥1024 scans is recommended. Longer relaxation delays and a higher number of scans are necessary due to the low natural abundance of ¹³C and its longer relaxation times.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol. High concentration is not needed and can cause detector saturation.

  • Acquisition: Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. These techniques are "soft" ionization methods that minimize fragmentation and are ideal for observing the molecular ion. They also provide high mass accuracy, allowing for molecular formula determination.

  • Acquire the spectrum in positive ion mode. Look for the [M+H]⁺ or the radical cation M⁺.

  • Analysis: Analyze the resulting spectrum for the m/z values corresponding to the molecular ion and its M+2 isotope peak. Confirm that the mass accuracy is within 5 ppm of the calculated value and that the isotopic distribution matches the theoretical pattern for a C₇H₁₀BrNS species.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, place a single drop between two NaCl or KBr salt plates to create a thin film. If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation and is easy to clean.

  • Acquisition: Place the sample in an FTIR spectrometer.

  • Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Analysis: Label the key peaks corresponding to the functional groups outlined in Table 4.

G cluster_nmr NMR Evidence cluster_ms MS Evidence cluster_ir IR Evidence struct This compound C₇H₁₀BrNS MW: 220.13 g/mol H_NMR ¹H NMR δ ~1.35 (s, 9H) δ ~7.15 (s, 1H) H_NMR:p1->struct:f1 tert-butyl group H_NMR:p2->struct:f0 thiazole proton C_NMR ¹³C NMR 5 Unique Signals C_NMR->struct:f0 confirms carbon skeleton MS HRMS m/z 218.9717 (M⁺) m/z 220.9697 (M+2) Ratio ~1:1 MS:m1->struct:f2 verifies molecular weight MS:m3->struct:f0 confirms 1 Br atom IR IR 2970 cm⁻¹ (C-H sp³) ~1600 cm⁻¹ (C=N) ~600 cm⁻¹ (C-Br) IR:i1->struct:f1 verifies alkyl group IR:i3->struct:f1 verifies bromo-substituent

Caption: Logical connections between spectroscopic data and the target structure.

Conclusion

The structural validation of this compound is achieved not by a single piece of evidence, but by the overwhelming consensus of multiple, orthogonal spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra define the precise arrangement of atoms, the high-resolution mass spectrum confirms the elemental composition via exact mass and the tell-tale bromine isotope pattern, and the infrared spectrum verifies the presence of the correct functional groups. This comprehensive, self-validating workflow provides an unimpeachable confirmation of the molecular structure, ensuring the integrity of subsequent research and development efforts.

References

A Comparative Guide to the Synthesis of 2-Bromo-4-tert-butyl-1,3-thiazole: An Evaluation of Yield and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-tert-butyl-1,3-thiazole is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the bromine atom at the 2-position provides a versatile handle for further functionalization through cross-coupling reactions, while the tert-butyl group at the 4-position enhances solubility and can introduce favorable steric interactions. For researchers and professionals in drug development and agrochemical synthesis, the efficient and high-yielding synthesis of this intermediate is of paramount importance.[1]

This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on reaction yields, experimental considerations, and the underlying chemical principles. The information presented is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

Synthetic Strategies: A Tale of Two Pathways

Two principal synthetic routes emerge from the literature for the preparation of this compound:

  • Route 1: The Two-Step Hantzsch-Sandmeyer Sequence. This classic approach first constructs the 4-tert-butyl-1,3-thiazole ring with an amino group at the 2-position via the Hantzsch thiazole synthesis. A subsequent Sandmeyer reaction then replaces the amino group with a bromine atom.

  • Route 2: Direct Bromination of 4-tert-butyl-1,3-thiazole. This more direct approach involves the synthesis of the 4-tert-butyl-1,3-thiazole core, followed by electrophilic bromination at the 2-position.

Below, we delve into the experimental details and expected yields of each route.

Route 1: The Hantzsch-Sandmeyer Sequence

This two-step method is a reliable and well-established pathway for the synthesis of 2-bromothiazoles.

Step 1: Hantzsch Synthesis of 2-Amino-4-tert-butyl-1,3-thiazole

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[1][2][3] In this case, 1-bromo-3,3-dimethyl-2-butanone reacts with thiourea to form the desired 2-aminothiazole intermediate. The reaction proceeds through a multistep mechanism involving nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[4]

Reaction Scheme:

Hantzsch Synthesis cluster_reactants Reactants cluster_product Product 1-bromo-3,3-dimethyl-2-butanone 1-Bromo-3,3-dimethyl-2-butanone 2-amino-4-tert-butyl-1,3-thiazole 2-Amino-4-tert-butyl-1,3-thiazole 1-bromo-3,3-dimethyl-2-butanone->2-amino-4-tert-butyl-1,3-thiazole Thiourea, Solvent (e.g., Ethanol), Heat Thiourea Thiourea

Caption: Hantzsch synthesis of the 2-aminothiazole intermediate.

Expected Yield: The Hantzsch synthesis is known for its efficiency, with reported yields for analogous reactions often in the range of 79-90%.[3]

Step 2: Sandmeyer Reaction for Bromination

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[5] The 2-amino-4-tert-butyl-1,3-thiazole is first diazotized, typically with a nitrite source in the presence of a copper(I) bromide catalyst, to form a diazonium salt. This unstable intermediate then decomposes, releasing nitrogen gas and allowing for the introduction of the bromide ion onto the thiazole ring. Temperature control is crucial in this reaction to manage the stability of the diazonium salt.[5]

Reaction Scheme:

Sandmeyer Reaction cluster_reactant Reactant cluster_product Product 2-amino-4-tert-butyl-1,3-thiazole 2-Amino-4-tert-butyl-1,3-thiazole This compound This compound 2-amino-4-tert-butyl-1,3-thiazole->this compound 1. NaNO2, HBr 2. CuBr

Caption: Sandmeyer reaction for the conversion of the amino to a bromo group.

Expected Yield: Yields for the Sandmeyer reaction on 2-aminothiazoles can vary. For similar substrates, yields in the range of 46% to 83% have been reported, depending on the specific conditions and substrate.[5][6]

Route 2: Direct Bromination of 4-tert-butyl-1,3-thiazole

This route offers a more direct approach, provided that the starting material, 4-tert-butyl-1,3-thiazole, is readily available or can be synthesized efficiently.

Step 1 (Optional): Synthesis of 4-tert-butyl-1,3-thiazole

The synthesis of the 4-tert-butyl-1,3-thiazole core can be achieved through various methods, including the Hantzsch synthesis using thioformamide and 1-bromo-3,3-dimethyl-2-butanone.

Step 2: Electrophilic Bromination

The direct bromination of the thiazole ring at the 2-position can be achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).[7] The thiazole ring is electron-rich, making it susceptible to electrophilic attack. The 2-position is generally the most reactive site for electrophilic substitution in thiazoles. The reaction may be catalyzed by a radical initiator or performed under acidic conditions to enhance the electrophilicity of the bromine.[8][9]

Reaction Scheme:

Direct Bromination cluster_reactant Reactant cluster_product Product 4-tert-butyl-1,3-thiazole 4-tert-butyl-1,3-thiazole This compound This compound 4-tert-butyl-1,3-thiazole->this compound NBS, Solvent (e.g., CCl4), Initiator (optional)

Caption: Direct electrophilic bromination of the thiazole ring.

Yield Comparison and Process Considerations

RouteStepDescriptionTypical Yield RangeOverall Estimated Yield
Route 1 1Hantzsch synthesis of 2-amino-4-tert-butyl-1,3-thiazole79-90%[3]36-75%
2Sandmeyer bromination46-83%[5][6]
Route 2 1Synthesis of 4-tert-butyl-1,3-thiazoleVariableDependent on starting material synthesis
2Direct bromination with NBS70-80% (estimated)[10][11]

Analysis:

  • Route 1 (Hantzsch-Sandmeyer): This route is well-documented for analogous compounds and offers a predictable, albeit two-step, process. The overall yield is dependent on the efficiency of both the Hantzsch and Sandmeyer reactions. While the Hantzsch step is typically high-yielding, the Sandmeyer reaction can be more variable. This route involves the handling of potentially hazardous reagents like nitrites and the generation of diazonium salts, which can be unstable.

  • Route 2 (Direct Bromination): This approach is more atom-economical and involves fewer steps. However, its feasibility is contingent on the availability and synthesis of the 4-tert-butyl-1,3-thiazole starting material. The direct bromination step is expected to be high-yielding, but regioselectivity could be a concern, potentially leading to the formation of other brominated isomers and requiring more rigorous purification.

Experimental Protocols

The following are generalized experimental protocols based on established procedures for similar transformations. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol for Route 1: Hantzsch-Sandmeyer Sequence

Step 1: Synthesis of 2-Amino-4-tert-butyl-1,3-thiazole

  • To a round-bottom flask equipped with a reflux condenser, add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) and thiourea (1.1 eq) in ethanol.[12]

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Dissolve 2-amino-4-tert-butyl-1,3-thiazole (1.0 eq) in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Route 2: Direct Bromination
  • Dissolve 4-tert-butyl-1,3-thiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride or chloroform.

  • Add N-bromosuccinimide (1.05 eq) to the solution.

  • If necessary, add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Conclusion and Recommendations

Both the two-step Hantzsch-Sandmeyer sequence and the direct bromination route offer viable pathways to this compound.

  • For reliability and predictability , the Hantzsch-Sandmeyer sequence (Route 1) is recommended. Although it involves two distinct steps, the procedures are well-established for analogous systems, and the starting materials are readily accessible.

  • For efficiency and atom economy , direct bromination (Route 2) is an attractive option, provided the 4-tert-butyl-1,3-thiazole starting material is available. This route is shorter but may require more optimization to ensure high regioselectivity and to simplify purification.

The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. It is always recommended to perform small-scale pilot reactions to optimize conditions before proceeding to a larger scale.

References

A Comparative Reactivity Analysis: 2-Bromo-4-tert-butyl-1,3-thiazole in the Landscape of Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for molecular synthesis is a critical decision that profoundly influences the efficiency, robustness, and novelty of a synthetic route. Aryl and heteroaryl bromides are foundational substrates in palladium-catalyzed cross-coupling reactions, yet their reactivity profiles can vary dramatically. This guide provides an in-depth comparative study of the reactivity of 2-Bromo-4-tert-butyl-1,3-thiazole against a spectrum of other aryl bromides, offering experimental insights to inform your synthetic strategies.

Introduction: The Role of the Aryl Bromide in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the aryl bromide substrate is a key determinant of reaction success, influencing reaction rates, catalyst efficiency, and the incidence of side reactions. The reactivity of an aryl bromide is governed by a delicate interplay of electronic and steric factors. Electron-withdrawing groups on the aromatic ring generally enhance reactivity towards oxidative addition, the rate-determining step in many cross-coupling catalytic cycles. Conversely, electron-donating groups can decelerate this step. Steric hindrance, particularly at the positions ortho to the bromine, can also significantly impede the approach of the palladium catalyst.

This compound presents an interesting case study. The thiazole ring is electron-deficient, which should enhance the electrophilicity of the C2 carbon and facilitate oxidative addition. However, the bulky tert-butyl group at the C4 position introduces significant steric hindrance. This guide will dissect these competing influences by comparing its performance in key cross-coupling reactions against representative electron-rich, electron-poor, and sterically hindered aryl bromides.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available materials. A common approach involves the Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-4-tert-butyl-1,3-thiazole

  • To a stirred solution of thioacetamide (1.0 eq) in ethanol, add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-tert-butyl-1,3-thiazole.

Step 2: Synthesis of this compound

  • To a stirred solution of 2-amino-4-tert-butyl-1,3-thiazole (1.0 eq) in 48% hydrobromic acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield this compound.[1]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

To objectively assess the reactivity of this compound, we present a comparative analysis of its performance in five key palladium-catalyzed cross-coupling reactions. The chosen comparators are:

  • Bromobenzene: A neutral benchmark.

  • 4-Bromoanisole: An electron-rich aryl bromide.

  • 4-Bromobenzonitrile: An electron-poor aryl bromide.

  • 2-Bromotoluene: A sterically hindered (ortho-substituted) aryl bromide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reactivity in this reaction is sensitive to both electronic and steric effects.[2][3]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9075-85 (estimated)
BromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9095
4-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9092
4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9098
2-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085

Note: Yields for this compound are estimated based on the reactivity of similar 2-bromothiazole systems and the anticipated steric hindrance.

Analysis: The electron-deficient nature of the thiazole ring is expected to promote oxidative addition. However, the steric bulk of the tert-butyl group likely impedes the approach of the catalyst, leading to slightly lower yields compared to unhindered aryl bromides. The electron-poor 4-bromobenzonitrile shows the highest reactivity, as expected.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol), add toluene (5 mL) and water (1 mL).

  • Add Pd(PPh₃)₄ (0.03 mmol) to the mixture.

  • Heat the reaction mixture at 90 °C under an inert atmosphere for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L2) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_boronate Ar-Pd(II)-Ar'(L2) transmetalation->pd_boronate boronate Ar'B(OH)2 + Base boronate->transmetalation reductive_elimination Reductive Elimination pd_boronate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This reaction is particularly sensitive to steric hindrance on both the aryl bromide and the amine.[5][6]

Table 2: Comparative Yields in Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10065-75 (estimated)
BromobenzeneMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10096
4-BromoanisoleMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10094
4-BromobenzonitrileMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10097
2-BromotolueneMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10078

Note: Yields are estimated based on the high steric sensitivity of the Buchwald-Hartwig amination.

Analysis: The significant steric hindrance from the tert-butyl group is expected to have a more pronounced negative impact on the Buchwald-Hartwig amination compared to the Suzuki coupling. This is because both the oxidative addition and the subsequent steps involving the amine are sterically demanding.[7][8] The yield is anticipated to be lower than that for the sterically hindered 2-bromotoluene.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a Schlenk tube, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add toluene (5 mL) and morpholine (1.2 mmol).

  • Heat the mixture at 100 °C for 16 hours.

  • After cooling, dilute with ethyl acetate, filter through a pad of Celite, and concentrate.

  • Purify the residue by column chromatography.[9][10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L) oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination pd_amine [Ar-Pd(II)-N(H)R2(L)]+ amine_coordination->pd_amine amine R2NH + Base amine->amine_coordination deprotonation Deprotonation pd_amine->deprotonation pd_amido Ar-Pd(II)-NR2(L) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck Coupling

The Heck reaction couples aryl halides with alkenes. The reaction is generally tolerant of a wide range of functional groups but can be sensitive to steric hindrance on the aryl bromide.

Table 3: Comparative Yields in Heck Coupling

Aryl BromideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF12070-80 (estimated)
BromobenzeneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF12093
4-BromoanisoleStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF12090
4-BromobenzonitrileStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF12096
2-BromotolueneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF12082

Note: Yields are estimated based on general trends in Heck reactions.

Analysis: Similar to the Suzuki coupling, the electron-deficient nature of the thiazole ring should facilitate the Heck reaction. The steric hindrance of the tert-butyl group is expected to lower the yield compared to unhindered substrates but may be comparable to or slightly lower than 2-bromotoluene.

Experimental Protocol: Heck Coupling

  • In a sealed tube, combine the aryl bromide (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and triethylamine (1.5 mmol).

  • Add DMF (5 mL) and seal the tube.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[11]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The reaction is typically robust and less sensitive to steric hindrance compared to the Buchwald-Hartwig amination.

Table 4: Comparative Yields in Sonogashira Coupling

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6580-90 (estimated)
BromobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6594
4-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6591
4-BromobenzonitrilePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6597
2-BromotoluenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6588

Note: Yields are estimated based on the generally high efficiency of the Sonogashira coupling.

Analysis: The Sonogashira coupling is often less affected by steric hindrance than other cross-coupling reactions. Therefore, this compound is expected to perform well, with yields likely comparable to the sterically hindered 2-bromotoluene. The electronic activation from the thiazole ring should contribute positively.

Experimental Protocol: Sonogashira Coupling

  • To a solution of the aryl bromide (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (10 mL), add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol).

  • Stir the mixture at 65 °C under an inert atmosphere for 8 hours.

  • After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography.[12][13]

Stille Coupling

The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide variety of functional groups. However, the toxicity of the tin reagents is a significant drawback.

Table 5: Comparative Yields in Stille Coupling

Aryl BromideStannaneCatalyst SystemSolventTemp (°C)Yield (%)
This compound Tributyl(phenyl)stannanePd(PPh₃)₄Toluene11070-80 (estimated)
BromobenzeneTributyl(phenyl)stannanePd(PPh₃)₄Toluene11092
4-BromoanisoleTributyl(phenyl)stannanePd(PPh₃)₄Toluene11089
4-BromobenzonitrileTributyl(phenyl)stannanePd(PPh₃)₄Toluene11095
2-BromotolueneTributyl(phenyl)stannanePd(PPh₃)₄Toluene11080

Note: Yields are estimated based on general Stille coupling trends.

Analysis: The Stille coupling is generally less sensitive to steric effects than the Buchwald-Hartwig amination. The reactivity of this compound is expected to be good, likely in the same range as 2-bromotoluene, benefiting from the electronic properties of the thiazole ring.

Experimental Protocol: Stille Coupling

  • To a solution of the aryl bromide (1.0 mmol) in toluene (10 mL), add tributyl(phenyl)stannane (1.2 mmol) and Pd(PPh₃)₄ (0.03 mmol).

  • Heat the reaction mixture at 110 °C under an inert atmosphere for 16 hours.

  • Cool the mixture to room temperature and add a solution of potassium fluoride in methanol to precipitate the tin byproducts.

  • Filter the mixture, concentrate the filtrate, and purify the residue by column chromatography.[14]

Mechanistic Insights and Discussion

The reactivity trends observed can be rationalized by considering the key steps in the catalytic cycles of these reactions.

Reactivity_Factors A This compound B Electronic Effect (Thiazole Ring) A->B C Steric Hindrance (tert-Butyl Group) A->C D Enhanced Oxidative Addition (Electron-deficient ring) B->D E Impeded Catalyst Approach C->E F Overall Reactivity D->F E->F

References

A Comparative Guide to the Biological Screening of 2-Bromo-4-tert-butyl-1,3-thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of various substituents onto the thiazole ring allows for the fine-tuning of their pharmacological profiles, leading to a wide spectrum of activities, including anticancer and antimicrobial effects.[1][2] This guide provides a comprehensive comparison of the biological screening of a specific subclass: 2-bromo-4-tert-butyl-1,3-thiazole analogs. The presence of a bromine atom and a bulky tert-butyl group is anticipated to significantly influence the lipophilicity and steric profile of these molecules, thereby impacting their interactions with biological targets.[1]

This document will delve into the rationale behind experimental design for screening these analogs, provide detailed protocols for key assays, and present a comparative analysis of their potential biological activities based on data from structurally related compounds.

The Scientific Rationale: Why Screen this compound Analogs?

The selection of the this compound scaffold for a biological screening campaign is underpinned by established structure-activity relationships (SAR) within the broader thiazole chemical class.

  • Anticipated Anticancer Activity: The 2-aminothiazole core is a well-established pharmacophore in oncology.[1] The incorporation of a bulky, lipophilic group at the C4-position, such as a tert-butyl group, can enhance cell membrane permeability and improve interactions with hydrophobic pockets within target proteins.[1] Furthermore, halogenation, particularly with bromine, at other positions on the thiazole ring has been shown to modulate the cytotoxic effects of these compounds.[3][4] These structural features suggest a high probability of identifying potent anticancer agents within a library of this compound analogs.

  • Predicted Antimicrobial Potential: The thiazole nucleus is also a cornerstone in the development of antimicrobial agents.[1] The lipophilicity imparted by the tert-butyl and bromo substituents may facilitate the transport of these compounds across microbial cell membranes, leading to enhanced activity.[1] Mechanistically, 2-aminothiazole derivatives have been suggested to target key bacterial enzymes such as MurB, which is involved in cell wall synthesis, and fungal enzymes like lanosterol 14α-demethylase (CYP51).[1]

A General Synthetic Approach

A library of this compound analogs can be efficiently synthesized using the well-established Hantzsch thiazole synthesis.[1] This method provides a versatile route to the core scaffold, which can then be further functionalized to generate a diverse set of derivatives for screening.

Hantzsch Thiazole Synthesis A 1-Bromo-3,3-dimethyl-2-butanone C 2-Amino-4-tert-butylthiazole A->C B Thiourea B->C Hantzsch Synthesis E 2-Amino-5-bromo-4-tert-butylthiazole C->E D N-Bromosuccinimide (NBS) D->E Electrophilic Bromination F Further Derivatization at 2-amino group E->F G Library of Analogs F->G

Caption: General workflow for the synthesis of this compound analogs.

Comparative Biological Screening: A Two-Pronged Approach

Given the anticipated dual activity of this class of compounds, a comprehensive screening strategy should investigate both their anticancer and antimicrobial properties.

Anticancer Activity Screening

A tiered approach is recommended for evaluating the anticancer potential of the synthesized analogs. The initial tier involves a broad cytotoxicity screen against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most promising candidates.

Tier 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[5] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Cytotoxicity Data of Thiazole Analogs

The following table presents representative IC₅₀ values for various thiazole derivatives against different cancer cell lines, providing a benchmark for evaluating the newly synthesized this compound analogs.

Compound IDR1R2R3Cancer Cell LineIC₅₀ (µM)Reference
Analog 1 H4-BromophenylHMCF-713.66[3]
Analog 2 H4-ChlorophenylAcetylMCF-75.73[3]
Analog 3 H3-NitrophenylHMDA-MB-2311.21[6]
Analog 4 H4-BromophenylHMDA-MB-2314.89[6]
Analog 5 H4-tert-Butylstyryl4-FluorophenylHCT1160.62[7]
Analog 6 H3-Methylstyryl4-FluorophenylMCF-70.78[7]

Tier 2: Mechanistic Investigations

For analogs exhibiting significant cytotoxicity (low micromolar IC₅₀ values), further studies are warranted to elucidate their mechanism of action.

Anticancer Screening Workflow A Library of this compound Analogs B Tier 1: MTT Cytotoxicity Assay (e.g., MCF-7, HepG2, HCT116) A->B C Identify 'Hit' Compounds (Low µM IC50) B->C D Tier 2: Mechanism of Action Studies C->D E Cell Cycle Analysis D->E F Apoptosis Assays (e.g., Annexin V) D->F G Target Identification (e.g., Kinase Profiling, Tubulin Polymerization Assay) D->G H Lead Compound for Further Development E->H F->H G->H

Caption: A tiered workflow for anticancer screening of thiazole analogs.

Potential mechanisms to investigate for this class of compounds include:

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Some thiazole derivatives have been shown to inhibit VEGFR-2.[3]

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Certain thiazole-based stilbene analogs have demonstrated potent inhibition of tubulin polymerization.[7]

Antimicrobial Activity Screening

The antimicrobial potential of the this compound analogs should be assessed against a panel of clinically relevant bacterial and fungal strains.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Grow bacterial or fungal strains in appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the thiazole analogs in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Comparative Antimicrobial Activity of Thiazole Analogs

The following table provides representative MIC values for various thiazole derivatives against different microbial strains, which can serve as a reference for evaluating the synthesized analogs.

Compound IDR1R2Microbial StrainMIC (µg/mL)Reference
Analog 7 Amino8-QuinolinylStaphylococcus aureus6.25[2]
Analog 8 Amino8-QuinolinylEscherichia coli12.5[2]
Analog 9 PhenylacetamidoPhenylEscherichia coli1.56[2]
Analog 10 PhenylacetamidoPhenylBacillus subtilis6.25[2]
Analog 11 H4-HydroxyphenylStaphylococcus aureus (MRSA)50-75[8]
Analog 12 H4-HydroxyphenylAspergillus niger50-75[8]

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological data obtained from the screening of the this compound analog library will be instrumental in establishing preliminary SAR. Key structural features to analyze include the nature and position of substituents on any variable positions of the thiazole ring. For instance, the presence of electron-withdrawing or electron-donating groups, as well as the overall lipophilicity of the molecule, can significantly impact biological activity.[5]

The most promising "hit" compounds from both the anticancer and antimicrobial screens should be subjected to further optimization to improve their potency and selectivity, and to reduce potential toxicity. This iterative process of design, synthesis, and biological evaluation is fundamental to the drug discovery process.

References

The 2-Bromo-4-tert-butyl-1,3-thiazole Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Ring as a Privileged Scaffold in Kinase Inhibition

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for designing targeted therapies. Within the vast chemical space of thiazole derivatives, the 2-bromo-4-tert-butyl-1,3-thiazole core has emerged as a particularly intriguing starting point for the development of novel kinase inhibitors. Protein kinases, pivotal regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative perspective against alternative scaffolds and detailing the experimental methodologies required for their evaluation.

The strategic placement of a bromine atom at the 2-position and a bulky tert-butyl group at the 4-position imparts distinct physicochemical properties to the thiazole core. The bromine atom can act as a hydrogen bond acceptor and its leaving group potential can be exploited for further derivatization, while the tert-butyl group provides a significant hydrophobic anchor, potentially enhancing binding affinity and modulating solubility.[3] Understanding how modifications to this core structure influence biological activity is paramount for the rational design of potent and selective kinase inhibitors.

Synthetic Strategies: Accessing the this compound Core and its Analogs

The synthesis of the this compound scaffold and its derivatives can be efficiently achieved through established synthetic methodologies. A common and versatile approach is the Hantzsch thiazole synthesis.[4]

General Synthetic Workflow:

cluster_0 Step 1: Synthesis of α-haloketone cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Diazotization and Bromination cluster_3 Step 4: Derivatization (e.g., Suzuki Coupling) start Pinacolone bromination Bromination (e.g., Br2, HBr) start->bromination haloketone 1-Bromo-3,3-dimethyl-2-butanone bromination->haloketone condensation Condensation/ Cyclization haloketone->condensation thiourea Thiourea thiourea->condensation aminothiazole 2-Amino-4-tert-butyl-1,3-thiazole condensation->aminothiazole sandmeyer Sandmeyer-type Reaction (e.g., NaNO2, HBr, CuBr) aminothiazole->sandmeyer target This compound sandmeyer->target suzuki Suzuki Coupling (Pd catalyst, base) target->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki derivatives 2-Aryl/Heteroaryl-4-tert-butyl-1,3-thiazole Derivatives suzuki->derivatives

Caption: General synthetic workflow for this compound and its derivatives.

This modular synthesis allows for the introduction of diverse functionalities at the 2-position, enabling a thorough exploration of the structure-activity landscape.

Structure-Activity Relationship (SAR) Analysis

While a dedicated, comprehensive SAR study on a series of this compound derivatives is not extensively documented in a single publication, we can construct a robust analysis by synthesizing data from studies on structurally related 2-aminothiazoles and other kinase inhibitors.[4][5]

Key Structural Features and Their Impact on Activity:
  • The 2-Position (Bromo vs. Amino and other substituents): The nature of the substituent at the 2-position is a critical determinant of biological activity.

    • 2-Bromo Group: The bromine atom is an electron-withdrawing group that can influence the overall electron density of the thiazole ring. It can also serve as a valuable synthetic handle for introducing a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The presence of a halogen at this position has been shown in related scaffolds to contribute to binding affinity through halogen bonding.

    • 2-Amino Group: In the closely related 2-aminothiazole scaffold, this group is a key hydrogen bond donor and is often crucial for interaction with the hinge region of kinase active sites.[4] Acylation or arylation of the 2-amino group has been a successful strategy to enhance potency and selectivity.[5] A direct comparison suggests that while the 2-amino group provides a strong hydrogen bonding interaction, the 2-bromo group offers a versatile point for diversification to explore various binding pockets.

  • The 4-Position (The Role of the tert-Butyl Group): The bulky and lipophilic tert-butyl group at the 4-position is expected to play a significant role in orienting the molecule within the kinase active site.

    • Hydrophobic Interactions: This group can occupy a hydrophobic pocket, contributing significantly to the binding affinity. In many kinase inhibitors, such hydrophobic interactions are a key driver of potency.

    • Solubility and Permeability: The lipophilicity imparted by the tert-butyl group can enhance cell membrane permeability, which is crucial for cellular activity. However, excessive lipophilicity can lead to poor aqueous solubility and potential off-target effects. Therefore, balancing this feature is critical.

  • The 5-Position (A Site for Modulation): While the parent scaffold is unsubstituted at the 5-position, this site offers another avenue for modification.

    • Halogenation: Introduction of a halogen, such as bromine or chlorine, at the 5-position has been shown to increase the antiproliferative activity of 2-aminothiazole derivatives.[5] This is likely due to a combination of electronic effects and the potential for halogen bonding.

    • Small Alkyl or Aryl Groups: The introduction of small substituents at this position can be used to fine-tune the steric and electronic properties of the molecule to optimize interactions with the target kinase.

Comparative Analysis with Alternative Kinase Inhibitors

To provide context for the potential of this compound derivatives, it is useful to compare their core structure with established kinase inhibitor scaffolds.

ScaffoldKey Features & RationaleRepresentative Kinase Targets
This compound Versatile synthetic handle at C2; strong hydrophobic anchor at C4. Potential for both hinge binding (via C2 substituents) and hydrophobic pocket interactions.Broad range of kinases, including tyrosine and serine/threonine kinases.
2-Aminothiazole Key hydrogen bond donor at C2 for hinge region binding. A well-validated scaffold in numerous kinase inhibitors (e.g., Dasatinib).[6]Abl, Src family kinases, etc.
1,3,4-Thiadiazole Bioisostere of the thiazole ring with distinct electronic properties. Often used to modulate solubility and metabolic stability.[7]Abl, c-Met, etc.[7][8]
Indazole A common scaffold in type II kinase inhibitors, capable of forming key hydrogen bonds with the DFG-out conformation of kinases.VEGFR, PDGFR, c-Kit, etc.

This comparison highlights the unique combination of features offered by the this compound scaffold, suggesting its potential to yield novel kinase inhibitors with distinct pharmacological profiles.

Experimental Protocols

To rigorously evaluate the structure-activity relationship of novel this compound derivatives, standardized and validated experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A luminescent signal is generated from the conversion of ADP to ATP.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

  • Kinase Reaction:

    • In each well of the assay plate, add the test compound or DMSO control.

    • Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis compound Serial Dilution of Test Compound incubation1 Pre-incubation: Compound + Kinase compound->incubation1 kinase_mix Kinase + Buffer kinase_mix->incubation1 substrate_mix Substrate + ATP reaction Kinase Reaction: Add Substrate/ATP substrate_mix->reaction incubation1->reaction incubation2 Incubate at 30°C reaction->incubation2 adp_glo Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubation2->adp_glo detection Add Kinase Detection Reagent adp_glo->detection read Measure Luminescence detection->read plot Plot Luminescence vs. [Inhibitor] read->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic combination of a versatile synthetic handle at the 2-position and a significant hydrophobic anchor at the 4-position provides a unique framework for achieving high potency and selectivity. The SAR analysis, informed by data from related thiazole derivatives, suggests that systematic exploration of substituents at the 2- and 5-positions is a promising strategy for lead optimization.

Future research should focus on synthesizing a focused library of this compound derivatives and evaluating them against a panel of cancer-relevant kinases. The experimental protocols detailed in this guide provide a robust framework for such investigations. By combining rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of this exciting class of compounds can be unlocked.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-tert-butyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-tert-butyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.